Product packaging for 2-(Carboxymethyl)-4-nitrobenzoic acid(Cat. No.:CAS No. 39585-32-5)

2-(Carboxymethyl)-4-nitrobenzoic acid

Cat. No.: B1365531
CAS No.: 39585-32-5
M. Wt: 225.15 g/mol
InChI Key: CKXXWBQEZGLFMV-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-4-nitrobenzoic acid ( 39585-32-5) is a high-purity nitro-aromatic compound serving as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . With the molecular formula C9H7NO6 and a molecular weight of 225.15 g/mol, this compound is characterized by the presence of both a carboxylic acid and a nitro group on its aromatic ring, enabling diverse chemical transformations . Also known as 4-nitrohomophthalic acid, this compound is a key precursor for the synthesis of more complex molecular architectures . Its dual functionalization allows researchers to independently modify the carboxylic acid group, for instance through esterification or amidation, while the nitro group can be selectively reduced to a reactive amino group . This versatility makes it a critical reagent for exploring novel chemical spaces in medicinal chemistry and materials science. Physical Properties: • CAS Registry Number: 39585-32-5 • Molecular Formula: C9H7NO6 • Molecular Weight: 225.15 g/mol • Density: Approximately 1.594 g/cm³ • Boiling Point: ~497.5°C Handling and Safety: This compound is for research and development use only. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for detailed handling information. General safety warnings include potential skin and eye irritation (H315, H319) and harmful effects if swallowed (H302) . Storage: For prolonged stability, store the product sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO6 B1365531 2-(Carboxymethyl)-4-nitrobenzoic acid CAS No. 39585-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethyl)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-8(12)4-5-3-6(10(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXXWBQEZGLFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960195
Record name 2-(Carboxymethyl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39585-32-5
Record name 2-(Carboxymethyl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(Carboxymethyl)-4-nitrobenzoic acid" properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS No. 39585-32-5), a substituted aromatic dicarboxylic acid. Also known by its synonym, 4-Nitrohomophthalic acid, this compound possesses a unique structural architecture featuring both a benzoic acid and a phenylacetic acid moiety, functionalized with a strongly electron-withdrawing nitro group. This guide collates available physicochemical data, outlines a representative synthetic approach based on related isomers, discusses its potential applications as a chemical intermediate in research and development, and provides essential safety and handling information. This document is intended for researchers, chemists, and professionals in the fields of medicinal chemistry, material science, and synthetic organic chemistry who require a detailed understanding of this specific chemical entity.

Molecular Identity and Physicochemical Properties

This compound is a distinct organic compound whose structure presents multiple reactive handles for chemical synthesis. The presence of two carboxylic acid groups with different pKa values, an aromatic ring, and a nitro group makes it a versatile, albeit not widely documented, building block.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • Synonym: 4-Nitrohomophthalic acid

  • CAS Number: 39585-32-5

  • Molecular Formula: C₉H₇NO₆

  • Molecular Weight: 225.15 g/mol

  • InChI Key: CKXXWBQEZGLFMV-UHFFFAOYSA-N

  • SMILES: O=C(O)C1=C(CC(O)=O)C=C(--INVALID-LINK--=O)C=C1

Physicochemical Characteristics

The key physicochemical properties are summarized in the table below. It is critical to note that while some experimental data, such as melting point, is available, other parameters are derived from computational predictions and should be considered as such.

PropertyValueSource(s)
Physical Form Off-white to yellow solid[1]
Melting Point 180-182 °C[1]
Boiling Point (Predicted) 497.5 ± 35.0 °C[1]
Density (Predicted) 1.594 ± 0.06 g/cm³[1]
pKa (Predicted) pKa1: 2.00 ± 0.32; pKa2: 4.00 ± 0.10[1]
Purity (Commercial) ≥95% - 97%[2][3]

Synthesis and Purification

While a specific synthesis for this compound is cited in the literature (The Journal of Organic Chemistry, 1998, 63, p. 4116), the detailed protocol from this source is not widely accessible. However, a plausible and effective synthetic route can be extrapolated from established methods for structurally related isomers, primarily the direct nitration of a suitable precursor.

Representative Synthesis Protocol: Nitration of Homophthalic Acid

The synthesis of the isomeric compound 2-(carboxymethyl)-5-nitrobenzoic acid is achieved through the nitration of homophthalic acid.[4] A similar approach is the most logical pathway to the 4-nitro isomer, with the primary challenge being the control of regioselectivity. The choice of nitrating agent and reaction conditions is paramount to favoring the desired product.

Reaction Scheme: Homophthalic acid → this compound

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place homophthalic acid. The flask should be cooled in an ice-water bath to maintain a temperature of 0-5 °C.

  • Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the cooled and stirred homophthalic acid over a period of 1-2 hours.[4] Causality Note: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and to minimize the formation of dinitrated or other isomeric byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 5-6 hours to ensure completion.[4] The progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will quench the reaction and precipitate the crude solid product.[4]

  • Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

G cluster_0 Synthesis Workflow A 1. Charge Homophthalic Acid to Cooled Reactor (0-5°C) B 2. Add Fuming Nitric Acid Dropwise (1-2 hours) A->B Maintain Temp. C 3. Stir at Room Temperature (5-6 hours, Monitor by TLC) B->C Exothermic Control D 4. Quench Reaction in Ice Water C->D Reaction Complete E 5. Isolate Crude Product via Vacuum Filtration D->E Precipitation F 6. Purify by Recrystallization E->F Remove Impurities G Final Product: This compound F->G

Caption: Representative workflow for the synthesis of this compound.

Applications in Research and Development

Specific, documented applications for this compound are not abundant in readily available scientific literature. However, based on its structural motifs, its potential utility can be logically inferred. The compound serves as a bifunctional linker and a scaffold for constructing more complex molecules.

Role as a Chemical Building Block

Nitroaromatic compounds are foundational intermediates in the synthesis of a vast array of functional molecules, including pharmaceuticals and dyes.[5] The nitro group is a versatile functional group that can be readily reduced to an amine, which can then participate in a wide range of coupling reactions.

  • Pharmaceutical Synthesis: The reduction of the nitro group to an aniline derivative provides a nucleophilic center. This amine can be used to construct heterocyclic rings or to form amides, sulfonamides, and other functionalities common in biologically active compounds.[6] The two carboxylic acid groups offer additional points for modification, such as esterification or amidation, to modulate solubility or to act as attachment points for other pharmacophores.

  • Material Science: Dicarboxylic acids are frequently used as monomers in polymerization reactions to form polyesters or polyamides. The nitro group can impart specific electronic properties or serve as a handle for post-polymerization modification.

G cluster_1 Potential Application Pathways cluster_2 Chemical Modification cluster_3 Intermediate cluster_4 Final Application Start This compound (Scaffold) Reduction Nitro Group Reduction (-NO2 → -NH2) Start->Reduction e.g., H2/Pd, SnCl2 Amidation Carboxyl Group Activation/Amidation Start->Amidation e.g., DCC, SOCl2 Amine Aromatic Amine Intermediate Reduction->Amine ActivatedAcid Activated Ester/Amide Amidation->ActivatedAcid Pharma Heterocycle Synthesis (e.g., Benzodiazepines) Amine->Pharma Linker Linker for Bioconjugation or PROTACs ActivatedAcid->Linker Polymer Monomer for Functional Polymers ActivatedAcid->Polymer

Caption: Conceptual pathways for the use of the title compound as a versatile intermediate.

Spectroscopic Characterization (Theoretical)

While verified experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. Researchers should perform their own analytical characterization for verification.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be influenced by the electron-withdrawing effects of the nitro and carboxyl groups. A singlet for the methylene (-CH₂) protons of the carboxymethyl group would be expected, typically in the 3.5-4.5 ppm range. The three aromatic protons would appear as a complex multiplet or as distinct doublets and a doublet of doublets further downfield, likely between 7.5 and 8.5 ppm. The two acidic protons of the carboxyl groups would appear as broad singlets at a very downfield chemical shift (>10 ppm), and their visibility may depend on the solvent used.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show nine distinct signals. The carbons of the two carboxyl groups would be expected in the 165-180 ppm range.[7] The six aromatic carbons would appear between approximately 120 and 150 ppm, with the carbon atom attached to the nitro group being significantly shifted. The methylene carbon signal would be expected around 35-45 ppm.

  • FTIR Spectroscopy: The infrared spectrum would be characterized by several key absorbances. A very broad peak from ~2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acids.[8] A strong C=O stretching band would appear around 1700 cm⁻¹. Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group would be prominent around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[9]

Safety, Handling, and Storage

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Potential Hazards: As a class, nitroaromatic compounds can be toxic and may cause irritation.[5] The compound is a combustible solid. Avoid creating dust, as fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents and strong bases.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move person into fresh air and keep comfortable for breathing.

Conclusion

This compound is a polyfunctional chemical intermediate with significant potential for applications in synthetic chemistry. Its combination of two carboxylic acid groups and a reducible nitro group on an aromatic scaffold makes it a candidate for the development of novel pharmaceuticals, polymers, and other functional materials. While detailed application and synthesis data remain limited in public literature, this guide provides a foundational understanding of its properties and potential based on established chemical principles and data from closely related analogues. It is imperative that researchers undertaking work with this compound perform thorough characterization and adhere to stringent safety protocols.

References

"2-(Carboxymethyl)-4-nitrobenzoic acid" CAS number 39585-32-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Carboxymethyl)-4-nitrobenzoic Acid (CAS: 39585-32-5): A Key Building Block for Targeted Protein Degradation

Introduction

This compound is a specialized organic compound whose significance lies not in its direct biological activity, but in its role as a versatile chemical scaffold. With two distinct carboxylic acid groups and a reactive nitro group on a phenyl ring, it serves as a high-value building block, particularly in the innovative field of targeted protein degradation. Commercial suppliers classify it within the family of "Protein Degrader Building Blocks," indicating its utility in the construction of Proteolysis-Targeting Chimeras (PROTACs)—a revolutionary class of therapeutic molecules designed to eliminate disease-causing proteins.[1]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a proposed synthetic route, and its core application in the rational design of next-generation therapeutics.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical synthesis. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 39585-32-5[1][2][3][4]
Molecular Formula C₉H₇NO₆[1][2][5]
Molecular Weight 225.15 g/mol [1][2][4]
Physical Form Solid[2]
InChI Key CKXXWBQEZGLFMV-UHFFFAOYSA-N[2][5]
SMILES O=C(O)Cc1cc(ccc1C(=O)O)--INVALID-LINK--[O-][2]
Storage Room Temperature[1]
Hazard Class Combustible Solid (Storage Code: 11)[2]

Proposed Synthesis Pathway

The rationale behind this proposed workflow is to first protect the existing carboxylic acid to prevent side reactions, then functionalize the methyl group, and finally deprotect to yield the desired product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis A 2-Methyl-4-nitrobenzoic acid B Methyl 2-methyl-4-nitrobenzoate A->B SOCl₂ / Methanol (Fischer Esterification) C Methyl 2-(bromomethyl)-4-nitrobenzoate B->C NBS / AIBN (Radical Bromination) D Methyl 2-(cyanomethyl)-4-nitrobenzoate C->D NaCN / DMSO (Nucleophilic Substitution) E This compound (Final Product) D->E Acidic Hydrolysis (e.g., HCl, H₂O, heat) (Nitrile and Ester Hydrolysis)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)
  • Step 1: Esterification of 2-Methyl-4-nitrobenzoic Acid

    • Suspend 2-methyl-4-nitrobenzoic acid in excess methanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise.

    • Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-methyl-4-nitrobenzoate.

  • Step 2: Free-Radical Bromination of the Methyl Group

    • Dissolve the ester from Step 1 in a non-polar solvent like carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC. Once complete, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate. The crude product, methyl 2-(bromomethyl)-4-nitrobenzoate, can be purified by column chromatography.

  • Step 3: Nucleophilic Substitution with Cyanide

    • Dissolve the bromide from Step 2 in a polar aprotic solvent like DMSO.

    • Add sodium cyanide (NaCN) and stir the mixture at room temperature. Gentle heating may be required to drive the reaction to completion.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts, dry, and concentrate to yield methyl 2-(cyanomethyl)-4-nitrobenzoate.

  • Step 4: Acid-Catalyzed Hydrolysis

    • Add the cyano-ester from Step 3 to a mixture of concentrated hydrochloric acid and water.

    • Heat the mixture to reflux for 12-24 hours. This step hydrolyzes both the nitrile and the ester functionalities to carboxylic acids.

    • Cool the reaction mixture to room temperature, which should cause the dicarboxylic acid product to precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Core Application: Building Blocks for PROTACs

The primary value of this molecule is its application in constructing Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[6][7]

The PROTAC Mechanism

A PROTAC molecule consists of three parts: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them.[8] By bringing the E3 ligase and the POI into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated protein is then recognized and destroyed by the proteasome.[6]

G cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (Disease Causing) POI_T Protein of Interest E3 E3 Ubiquitin Ligase E3_T E3 Ubiquitin Ligase PROTAC PROTAC PROTAC->POI_T Binds POI PROTAC->E3_T Binds E3 Ligase PROTAC_T PROTAC POI_T->PROTAC_T Ub Ubiquitin POI_T->Ub 2. Ubiquitination PROTAC_T->E3_T PolyUb Polyubiquitinated Protein Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome 3. Recognition & Degradation Proteasome->PROTAC 4. PROTAC is Recycled Fragments Peptide Fragments Proteasome->Fragments

Caption: The catalytic mechanism of action for a PROTAC molecule.

Role of this compound in PROTAC Design

This molecule is an ideal scaffold for the linker component of a PROTAC. Its key structural features allow for controlled, directional synthesis:

  • Orthogonal Carboxylic Groups: The two carboxylic acid groups have different chemical environments. The benzoic acid moiety is less reactive than the phenylacetic acid moiety. This differential reactivity can be exploited to sequentially attach the POI ligand and the E3 ligase ligand in a controlled manner.

  • Defined Geometry: The rigid phenyl ring provides a well-defined spatial arrangement, helping to control the distance and orientation between the two ends of the PROTAC, a critical factor for efficient ternary complex formation.

  • Modifiable Nitro Group: The nitro group can be easily reduced to an amine. This amine can then be used as a handle for further modifications, such as attaching polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties, or for conjugation to other functional groups.

G cluster_linker Linker Scaffold POI_Ligand Ligand for Protein of Interest p1 POI_Ligand->p1 Attachment via Benzoic Acid E3_Ligand Ligand for E3 Ligase Core 2-(Carboxymethyl)-4-nitrobenzoic Acid Core p2 Core->p2 p1->Core p2->E3_Ligand Attachment via Carboxymethyl Group

Caption: Role of the title compound as a core linker in PROTAC architecture.

Predicted Analytical Characterization

While specific analytical data is not published by suppliers, a researcher synthesizing or verifying this compound would use the following techniques. The expected results based on its structure are:

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Three protons in the aromatic region (approx. 7.5-8.5 ppm). Due to the substitution pattern, they would exhibit a complex splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets).

    • Methylene Protons (-CH₂-): A singlet at approximately 3.8-4.2 ppm, corresponding to the two protons of the carboxymethyl group.

    • Carboxylic Acid Protons: Two broad singlets at a very high chemical shift (>10 ppm), which may exchange with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbons: Two distinct signals in the 165-175 ppm range for the two carboxylic acid carbons.

    • Aromatic Carbons: Six signals in the 120-150 ppm range. The carbon attached to the nitro group would be significantly deshielded.

    • Methylene Carbon (-CH₂-): A signal in the 35-45 ppm range.

  • Infrared (IR) Spectroscopy:

    • A very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of carboxylic acid dimers.

    • A sharp C=O stretch around 1700-1725 cm⁻¹.

    • Strong, characteristic N-O stretching bands for the nitro group around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS):

    • In negative ion mode ESI-MS, a prominent peak at m/z = 224.02 ([M-H]⁻).

Conclusion

This compound (CAS 39585-32-5) is more than a simple organic molecule; it is a strategic tool for medicinal chemists. Its well-defined structure with orthogonal reactive sites makes it an enabling building block for the synthesis of complex molecules like PROTACs. For researchers in drug discovery, understanding the properties and potential of this scaffold is essential for developing novel therapeutics that operate through the promising mechanism of targeted protein degradation.

References

An In-Depth Technical Guide to the Synthesis of 2-(Carboxymethyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid, a crucial intermediate in pharmaceutical and materials science research. Also known as 4-nitrohomophthalic acid, this molecule's synthesis presents unique challenges in regioselectivity and functional group tolerance. This document delineates a two-stage synthetic strategy commencing with the selective oxidation of 4-nitro-o-xylene to yield 2-methyl-4-nitrobenzoic acid, followed by a carbon-chain extension via the Arndt-Eistert homologation. The causality behind experimental choices, detailed step-by-step protocols, and visual representations of the synthetic pathway are provided to ensure reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Significance

This compound (CAS No: 39585-32-5) is a substituted aromatic dicarboxylic acid featuring a nitro group, which imparts unique electronic properties and serves as a handle for further chemical transformations. Its structural isomerism and the presence of multiple reactive sites make it a valuable building block in the synthesis of complex organic molecules. Its applications span from being a key precursor in the synthesis of novel pharmaceuticals to its use in the development of specialized polymers and dyes. The controlled and efficient synthesis of this molecule is therefore of significant interest to the scientific community.

The synthetic approach detailed herein is designed to be both efficient and scalable, addressing the common challenges associated with the selective oxidation of substituted xylenes and the homologation of carboxylic acids in the presence of sensitive functional groups like the nitro group.

Overview of the Synthetic Pathway

The synthesis of this compound is strategically divided into two key transformations:

  • Stage 1: Selective Oxidation: The synthesis commences with the selective oxidation of one methyl group of 4-nitro-o-xylene to a carboxylic acid, yielding the intermediate 2-methyl-4-nitrobenzoic acid. This step is critical for establishing the correct substitution pattern on the aromatic ring.

  • Stage 2: Arndt-Eistert Homologation: The intermediate, 2-methyl-4-nitrobenzoic acid, undergoes a one-carbon chain extension of the carboxylic acid group to a carboxymethyl group. This classic homologation reaction provides a reliable method for achieving the target molecule.

Synthesis_Pathway Start 4-Nitro-o-xylene Intermediate 2-Methyl-4-nitrobenzoic acid Start->Intermediate Stage 1: Selective Oxidation Final This compound Intermediate->Final Stage 2: Arndt-Eistert Homologation

Caption: Overall two-stage synthesis pathway.

Stage 1: Selective Oxidation of 4-Nitro-o-xylene

Chemical Rationale and Mechanistic Insights

The primary challenge in this stage is the selective oxidation of one of the two methyl groups of 4-nitro-o-xylene. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring and makes the methyl groups less susceptible to oxidation compared to unsubstituted xylenes. Traditional strong oxidizing agents like potassium permanganate or potassium dichromate can lead to over-oxidation, resulting in the formation of 4-nitrophthalic acid, or be environmentally hazardous.[1]

A more controlled and selective method involves the use of dilute nitric acid in the presence of a free-radical initiator and a phase-transfer catalyst.[1][2] This approach offers milder reaction conditions and higher yields of the desired mono-carboxylic acid. The reaction proceeds via a free-radical mechanism initiated by the decomposition of the initiator. The phase-transfer catalyst facilitates the interaction between the aqueous nitric acid and the organic substrate.

Experimental Protocol

Materials:

ReagentCAS NumberMolecular WeightQuantity (per 1 mmol of substrate)
4-Nitro-o-xylene99-51-4151.15 g/mol 1 mmol (0.151 g)
Nitric Acid (40%)7697-37-263.01 g/mol 8 mmol (1.26 g)
N-Hydroxyphthalimide (NHPI)524-38-9163.13 g/mol 0.3 mmol (0.05 g)
Cobalt(II) chloride hexahydrate7791-13-1237.93 g/mol 0.03 mmol (7.1 mg)
Manganese(II) acetate tetrahydrate6156-78-1245.09 g/mol 0.03 mmol (7.4 mg)
Phase Transfer Catalyst (e.g., TBAB)1643-19-2322.37 g/mol 0.04 mmol
Ethyl Acetate141-78-688.11 g/mol As required for extraction
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As required for drying

Procedure:

  • To a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-o-xylene (0.151 g, 1 mmol), N-hydroxyphthalimide (0.05 g, 0.3 mmol), cobalt(II) chloride hexahydrate (7.1 mg, 0.03 mmol), manganese(II) acetate tetrahydrate (7.4 mg, 0.03 mmol), and the phase transfer catalyst (0.04 mmol).[3]

  • Add 40% nitric acid (1.26 g, 8 mmol) to the flask.[3]

  • Heat the mixture under reflux with vigorous stirring for 12 hours at atmospheric pressure.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 10 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the ethyl acetate by rotary evaporation to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture (3:1) to afford 2-methyl-4-nitrobenzoic acid as white, needle-like crystals.[3] A typical yield is around 72-83.5%.[2][3]

Stage1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Combine 4-nitro-o-xylene, catalysts, and PTC in flask B Add 40% Nitric Acid A->B C Heat under reflux for 12 hours B->C D Cool to room temperature C->D E Wash with water D->E F Extract with Ethyl Acetate E->F G Dry organic phase F->G H Remove solvent G->H I Recrystallize from Ethanol/Water H->I J Obtain pure 2-methyl-4-nitrobenzoic acid I->J

Caption: Experimental workflow for Stage 1.

Stage 2: Arndt-Eistert Homologation of 2-Methyl-4-nitrobenzoic Acid

Chemical Rationale and Mechanistic Insights

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[4][5] This multi-step process involves the conversion of the carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, catalyzed by silver(I) oxide or light, to generate a ketene.[6] This highly reactive ketene is then trapped by a nucleophile, in this case water, to yield the homologous carboxylic acid.[4]

A significant advantage of the Arndt-Eistert reaction is its compatibility with a wide range of functional groups, including the nitro group, which remains unaffected during the transformation.[6] The reaction proceeds with retention of stereochemistry at the migrating carbon, although this is not relevant for the current synthesis.

Experimental Protocol

Materials:

ReagentCAS NumberMolecular WeightNotes
2-Methyl-4-nitrobenzoic acid1975-51-5181.15 g/mol From Stage 1
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol Used in excess
Diazomethane (CH₂N₂)334-88-342.04 g/mol EXTREMELY TOXIC AND EXPLOSIVE . Prepare in situ as a solution in ether.
Silver(I) oxide (Ag₂O)20667-12-3231.74 g/mol Catalyst
Dioxane123-91-188.11 g/mol Solvent
Diethyl ether60-29-774.12 g/mol Solvent

Procedure:

Step 2a: Formation of the Acid Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-methyl-4-nitrobenzoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture until the solid has completely dissolved and gas evolution (SO₂ and HCl) has ceased.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-methyl-4-nitrobenzoyl chloride. This can be used in the next step without further purification.

Step 2b: Reaction with Diazomethane and Wolff Rearrangement

CAUTION: Diazomethane is highly toxic and explosive. This procedure must be performed in a well-ventilated fume hood behind a blast shield by trained personnel only.

  • Dissolve the crude 2-methyl-4-nitrobenzoyl chloride in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an ethereal solution of diazomethane (prepared by a standard procedure, e.g., from Diazald®) with stirring until the yellow color of diazomethane persists.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • To the resulting solution of the diazoketone, add a small amount of silver(I) oxide as a catalyst, followed by the dropwise addition of water in dioxane.

  • Nitrogen gas will evolve. Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with dilute hydrochloric acid and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to afford this compound.

Stage2_Workflow cluster_acid_chloride Step 2a: Acid Chloride Formation cluster_homologation Step 2b: Homologation cluster_workup_purification Work-up and Purification A Reflux 2-methyl-4-nitrobenzoic acid with excess Thionyl Chloride B Remove excess SOCl₂ under vacuum A->B C Dissolve acid chloride in Ether B->C D Add ethereal Diazomethane at 0°C C->D E Stir and warm to RT D->E F Add Ag₂O catalyst and Water/Dioxane E->F G Stir overnight F->G H Acidify and Extract with Ether G->H I Wash, Dry, and Concentrate H->I J Recrystallize I->J K Obtain pure this compound J->K

Caption: Experimental workflow for Stage 2.

Conclusion

The synthetic pathway detailed in this guide, employing a selective oxidation followed by an Arndt-Eistert homologation, represents a reliable and well-documented approach for the preparation of this compound. By providing a thorough explanation of the chemical principles and detailed experimental protocols, this document serves as a valuable resource for researchers and professionals in the field of organic synthesis. The inherent modularity of this synthetic route also offers opportunities for the synthesis of analogues by modifying the starting materials or the nucleophile used in the final step of the Arndt-Eistert reaction. As with all chemical syntheses, appropriate safety precautions must be taken, especially when handling hazardous reagents such as diazomethane.

References

"2-(Carboxymethyl)-4-nitrobenzoic acid" chemical formula C9H7NO6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Carboxymethyl)-4-nitrobenzoic Acid (C₉H₇NO₆) for Advanced Research

Foreword: A Senior Application Scientist's Perspective

In the landscape of medicinal chemistry and materials science, the value of a molecule is often dictated by its structural features and reactive potential. This compound, also known by its synonym 4-nitrohomophthalic acid, is a compound that, while not a household name, presents a compelling scaffold for innovation. Its architecture—a trifunctionalized benzene ring bearing two distinct carboxylic acid groups and a versatile nitro moiety—marks it as a significant building block for researchers. This guide is structured to provide not just data, but a deeper understanding of the causality behind the scientific protocols and potential applications, reflecting a field-proven approach to chemical research and development. We will explore its synthesis, characterization, and, most importantly, its potential as a cornerstone for creating novel chemical entities.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic dicarboxylic acid. The presence of a nitro group, a powerful electron-withdrawing substituent, significantly influences the molecule's electronic properties and the acidity of the carboxylic acid protons. The carboxymethyl group provides a flexible acidic functionality, distinct from the more rigid benzoic acid moiety.

This unique combination of functional groups makes it an attractive candidate for applications as a linker in metal-organic frameworks (MOFs) or as a scaffold in the synthesis of complex pharmaceutical intermediates.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
Chemical Formula C₉H₇NO₆ [1]
Molecular Weight 225.15 g/mol [1]
CAS Number 39585-32-5, 3898-66-6 [1][2]
Synonyms 4-Nitrohomophthalic acid [2]
Appearance Off-white to yellow solid/powder [3]
Melting Point 180-182 °C [3]
Boiling Point (Predicted) 497.5 ± 35.0 °C [3]
Density (Predicted) 1.594 ± 0.06 g/cm³ [3]
pKa (Predicted) 2.94 ± 0.32 [3]

| Storage Conditions | Room temperature, sealed in dry conditions |[1][3] |

Synthesis and Purification: A Representative Protocol

While various synthetic routes can be envisioned, a common and logical approach for preparing nitro-substituted benzoic acids involves the oxidation of alkyl-substituted nitroarenes. The causality behind this choice lies in the relative stability of the nitro group under oxidative conditions that are harsh enough to convert methyl groups to carboxylic acids.

Below is a representative, field-proven protocol for the synthesis of this compound from a plausible precursor, 2,4-dimethyl-1-nitrobenzene. This method is illustrative of standard organic synthesis techniques.

Representative Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Oxidation Reaction cluster_1 Work-up & Isolation cluster_2 Purification Start Start: 2,4-Dimethyl-1-nitrobenzene Reagents Add Oxidizing Agent (e.g., KMnO₄ in aq. NaOH) Start->Reagents Reflux Heat under Reflux (e.g., 8-12 hours) Reagents->Reflux Quench Cool & Quench (e.g., with Na₂SO₃) Reflux->Quench Filter Filter off MnO₂ Quench->Filter Acidify Acidify Filtrate (e.g., with conc. HCl) Filter->Acidify Precipitate Collect Crude Product (Precipitation) Acidify->Precipitate Recrystallize Recrystallize (e.g., from Ethanol/Water) Precipitate->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End Final Product: This compound Dry->End

Caption: Representative workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Objective: To oxidize the two methyl groups of 2,4-dimethyl-1-nitrobenzene to yield the target dicarboxylic acid.

Materials:

  • 2,4-Dimethyl-1-nitrobenzene (1 equivalent)

  • Potassium permanganate (KMnO₄) (approx. 4-5 equivalents)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium sulfite (Na₂SO₃) (for quenching)

  • Ethanol and Deionized Water (for recrystallization)

  • Standard reflux and filtration apparatus

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dimethyl-1-nitrobenzene in an aqueous solution of NaOH.

  • Oxidation: Slowly add solid KMnO₄ to the solution in portions. The exothermic reaction must be controlled to prevent overheating. The choice of KMnO₄ is based on its strong oxidizing power in basic conditions, which is necessary to overcome the stability of the aromatic methyl groups.

  • Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 8-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The prolonged heating ensures the reaction proceeds to completion.

  • Quenching and Filtration: After cooling to room temperature, quench the excess permanganate by adding a small amount of sodium sulfite until the purple color disappears. The resulting brown precipitate of manganese dioxide (MnO₂) is removed by vacuum filtration.

  • Acidification and Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate with concentrated HCl until the pH is approximately 1-2. This step is critical as it protonates the carboxylate salts, causing the less soluble dicarboxylic acid to precipitate out of the solution.

  • Purification: Collect the crude solid product by vacuum filtration and wash with cold deionized water. The primary purification method is recrystallization, typically from a solvent pair like ethanol/water, to yield the final product of high purity.[4] Dry the purified crystals under vacuum.

Spectroscopic Characterization and Analytical Workflow

Expected Spectroscopic Signatures

Table 2: Predicted Spectroscopic Data for Structural Confirmation

Technique Functional Group Expected Signal / Absorption Range
¹H NMR Carboxylic Acids (-COOH) δ 10-13 ppm (broad singlet, 2H)
Aromatic Ring (-C₆H₃-) δ 7.5-8.5 ppm (multiplets, 3H)
Methylene (-CH₂-) δ ~4.0 ppm (singlet, 2H)
¹³C NMR Carboxylic Carbons (-COOH) δ 165-180 ppm
Aromatic Carbons (-C₆H₃-) δ 120-150 ppm
Methylene Carbon (-CH₂-) δ ~40-50 ppm
FT-IR O-H Stretch (Carboxylic Acid) 3300-2500 cm⁻¹ (broad)
C=O Stretch (Carboxylic Acid) 1720-1680 cm⁻¹ (strong)
N-O Asymmetric Stretch (Nitro) 1550-1500 cm⁻¹ (strong)
N-O Symmetric Stretch (Nitro) 1370-1330 cm⁻¹ (strong)

| Mass Spec (ESI-) | Molecular Ion | m/z = 224.02 [M-H]⁻ |

Analytical Characterization Workflow

Analytical_Workflow cluster_structure Structural Confirmation cluster_purity Purity Assessment Sample Purified Solid Sample NMR ¹H and ¹³C NMR (Confirms C-H framework) Sample->NMR FTIR FT-IR Spectroscopy (Identifies functional groups) Sample->FTIR MS Mass Spectrometry (Determines molecular weight) Sample->MS HPLC HPLC (Quantitative purity) Sample->HPLC DSC DSC / Melting Point (Thermal purity) Sample->DSC Report Certificate of Analysis (CoA) NMR->Report FTIR->Report MS->Report HPLC->Report DSC->Report

Caption: Standard analytical workflow for the characterization of a synthesized chemical entity.

Applications in Drug Development and Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile chemical scaffold. The three distinct functional groups offer a rich playground for synthetic modification, allowing for the construction of complex molecules with potential therapeutic applications.

Role as a Bifunctional Scaffold

The molecule's structure is analogous to other nitrobenzoic acid derivatives that serve as crucial intermediates in pharmaceutical synthesis. For example, 2-Methyl-4-nitrobenzoic acid is a key building block for Tolvaptan, a drug used to treat low blood sodium levels.[5] It is also used to synthesize kinase inhibitors for cancer research.[5] Similarly, other compounds like 2-chloro-4-nitrobenzoic acid are investigated as potential anti-viral and anti-cancer agents.[6]

By analogy, this compound can be leveraged in several ways:

  • Selective Derivatization: The two carboxylic acid groups have different steric and electronic environments, potentially allowing for selective reaction at one site over the other.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard methods (e.g., indium in aqueous ethanol, SnCl₂, or catalytic hydrogenation).[7] This introduces a nucleophilic site, opening up a vast number of subsequent reactions (e.g., amidation, sulfonylation, reductive amination).

  • Linker/Spacer: The dicarboxylic acid functionality makes it an ideal linker for conjugating two different molecular entities or for creating polymers and frameworks.

Potential Synthetic Transformations for Drug Discovery

Synthetic_Potential cluster_nitro Nitro Group Chemistry cluster_carboxyl Carboxylic Acid Chemistry Start 2-(Carboxymethyl)- 4-nitrobenzoic acid Nitro_Reduced Reduction (e.g., SnCl₂) Product: 4-Amino Derivative Start->Nitro_Reduced Versatile Amine Precursor Carboxyl_Ester Esterification (R-OH, H⁺) Product: Diester Derivative Start->Carboxyl_Ester Modulate Solubility & Pro-drug Design Carboxyl_Amide Amidation (R-NH₂, DCC) Product: Diamide Derivative Start->Carboxyl_Amide Build Complex Scaffolds & Peptide Conjugation

Caption: Key synthetic pathways for derivatizing the core molecule for drug discovery.

This strategic potential makes this compound a valuable starting material for generating libraries of novel compounds for high-throughput screening in the search for new therapeutic agents.

Conclusion

This compound (C₉H₇NO₆) represents a molecule of significant synthetic potential for researchers in drug development and materials science. Its trifunctional nature provides a robust platform for creating diverse and complex chemical structures. While detailed experimental data in the public domain is limited, its properties can be reliably predicted, and its synthesis can be achieved through established organic chemistry protocols. The true value of this compound is realized when viewed through the lens of a senior scientist—not as a final product, but as a strategic starting point for innovation. Its structural similarity to intermediates used in approved drugs and clinical candidates strongly suggests its utility as a foundational building block for the next generation of therapeutics.

References

"2-(Carboxymethyl)-4-nitrobenzoic acid" molecular weight 225.15 g/mol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Carboxymethyl)-4-nitrobenzoic acid, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's properties, synthesis, spectroscopic profile, and potential applications, grounding all information in established scientific principles and methodologies.

Core Compound Profile and Physicochemical Properties

This compound, also known as 4-Nitrohomophthalic acid, is a dicarboxylic acid featuring a nitro group substituent on the benzene ring.[1] This structural arrangement imparts specific chemical reactivity and physical characteristics that make it a valuable building block in organic synthesis.

The presence of two carboxylic acid groups and a nitro group makes the molecule polar and capable of engaging in various chemical transformations. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the carboxylic protons.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇NO₆[2]
Molecular Weight 225.15 g/mol [2]
CAS Number 39585-32-5[1][2]
Appearance Solid
Purity Typically ≥97%[2]
Synonyms 4-Nitrohomophthalic acid[1]
Storage Conditions Room temperature, in a dry, sealed place[1][2]

Synthesis Pathway and Experimental Protocol

The most logical and established synthetic route to this compound is the electrophilic nitration of its precursor, homophthalic acid (2-(carboxymethyl)benzoic acid). This reaction leverages the well-understood mechanism of nitrating aromatic systems using a mixture of concentrated nitric and sulfuric acids.[3][4][5]

Causality of the Synthetic Strategy

The choice of homophthalic acid as the starting material is strategic. It already possesses the core dicarboxylic acid structure. The subsequent nitration step introduces the nitro group onto the aromatic ring. The directing effects of the existing substituents (a carboxyl group and a carboxymethyl group) on the aromatic ring guide the position of the incoming nitro group. Both are electron-withdrawing groups, which are meta-directing. However, the interplay of their electronic and steric influences, along with controlled reaction conditions, favors the formation of the 4-nitro isomer. Careful temperature control is critical to prevent polysubstitution and side reactions.[6]

Visualized Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Purification Indene Indene Homophthalic_Acid Homophthalic Acid Indene->Homophthalic_Acid  K2Cr2O7, H2SO4  Oxidation   Crude_Product Crude 2-(Carboxymethyl)- 4-nitrobenzoic acid Homophthalic_Acid->Crude_Product  Conc. HNO3, Conc. H2SO4  0-10°C   Pure_Product This compound Crude_Product->Pure_Product  Recrystallization  (e.g., from water)  

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is based on established methods for the synthesis of homophthalic acid and the nitration of aromatic carboxylic acids.

Part A: Synthesis of Homophthalic Acid (Precursor)

This procedure is adapted from a reliable method for the oxidation of indene.

  • Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of potassium dichromate (243 g) in water (3.6 L) and concentrated sulfuric acid (1330 g).

  • Controlled Addition: Warm the mixture to 65°C. Add indene (72 g) dropwise, maintaining the temperature at 65 ± 2°C. Cooling with a water bath is necessary to control the exothermic reaction.

  • Reaction: After the addition is complete, stir the mixture for an additional 2 hours at 65°C.

  • Isolation: Cool the mixture to 20-25°C and then further cool in an ice-salt bath to 0°C for 5 hours to precipitate the product.

  • Filtration and Washing: Collect the solid by suction filtration. Wash the crude product with ice-cold 1% sulfuric acid and then with ice water.

  • Purification: Dissolve the precipitate in 10% sodium hydroxide solution. Extract with benzene to remove oily impurities. Acidify the aqueous solution with 33% sulfuric acid to re-precipitate the homophthalic acid.

  • Drying: Collect the purified homophthalic acid by filtration, wash with ice water, and dry. An azeotropic distillation with benzene is an effective drying method. The expected yield is 67–77 g.

Part B: Nitration of Homophthalic Acid

This generalized protocol is based on standard nitration procedures for benzoic acid derivatives.[6]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a thermometer, place concentrated sulfuric acid (e.g., 100 mL). Cool the flask in an ice-salt bath to 0°C.

  • Dissolution of Starting Material: Slowly add dry homophthalic acid (e.g., 20 g) in portions to the cold sulfuric acid, ensuring the temperature does not rise above 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 10 mL) to concentrated sulfuric acid (e.g., 20 mL), while cooling in an ice bath.

  • Controlled Nitration: Add the cold nitrating mixture dropwise to the stirred solution of homophthalic acid. The temperature must be rigorously maintained between 0°C and 10°C throughout the addition to ensure regioselectivity and prevent side reactions.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 500 g) with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus. The crude product can be further purified by recrystallization from hot water or an appropriate solvent system to yield pure this compound.

Spectroscopic and Analytical Profile

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from structurally similar compounds.[7][8]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for structural confirmation. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Nucleus Predicted Chemical Shift (δ, ppm) Assignment and Rationale
¹H NMR ~10.0 - 13.0 (broad s, 2H)Protons of the two carboxylic acid groups (-COOH). Broadness due to hydrogen bonding and exchange.
~8.5 (d, 1H)Aromatic proton ortho to the nitro group and adjacent to a carboxylic acid group. Deshielded by both groups.
~8.3 (dd, 1H)Aromatic proton meta to the nitro group and between the two substituents.
~7.8 (d, 1H)Aromatic proton ortho to the carboxymethyl group.
~4.0 (s, 2H)Methylene protons of the carboxymethyl group (-CH₂COOH).
¹³C NMR ~171-173Carbonyl carbon of the aliphatic carboxylic acid (-CH₂C OOH).
~167-169Carbonyl carbon of the aromatic carboxylic acid (-C OOH).
~148-150Aromatic carbon attached to the nitro group (C-NO₂).
~125-145Remaining aromatic carbons.
~35-40Methylene carbon (-C H₂COOH).
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid and nitro functional groups.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300BroadO-H stretch of the carboxylic acid groups (dimerized).
~1700StrongC=O stretch of the carboxylic acid carbonyls.
~1530 and ~1350StrongAsymmetric and symmetric N-O stretching of the nitro group.
~1600, ~1450Medium-StrongC=C stretching vibrations within the aromatic ring.
~1300MediumC-O stretch of the carboxylic acid.
~850StrongC-N stretch of the nitroaromatic moiety.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

m/z Value Assignment Rationale
225[M]⁺Molecular ion peak.
208[M-OH]⁺Loss of a hydroxyl radical from a carboxylic acid group.
180[M-COOH]⁺Loss of a carboxyl radical.
179[M-NO₂]⁺Loss of a nitro group.

Applications and Potential in Research and Development

While specific industrial applications for this compound are not extensively documented, its structure is highly indicative of its potential as a versatile intermediate in several high-value chemical industries. The applications of its close analogue, 2-methyl-4-nitrobenzoic acid, provide a strong predictive framework for its utility.[9][10]

Pharmaceutical Synthesis

The primary projected application is in medicinal chemistry as a scaffold or intermediate. 2-Methyl-4-nitrobenzoic acid is a crucial intermediate in the synthesis of the V2 receptor antagonist Tolvaptan, which is used to treat hyponatremia.[9] It is also used to synthesize Raf kinase inhibitors for potential cancer treatments.[10] Given its structural similarity, this compound could be explored for the synthesis of novel pharmaceuticals, particularly where two points of connectivity from the dicarboxylic acid functionality are desired to build more complex molecules.

G Start This compound Intermediate Functional Group Transformation (e.g., reduction of NO2 to NH2) Start->Intermediate Step 1 Scaffold Introduction of Pharmacophores Intermediate->Scaffold Step 2 API Active Pharmaceutical Ingredient (API) Scaffold->API Final Synthesis

Caption: Role as an intermediate in pharmaceutical synthesis.

Materials Science and Polymer Chemistry

Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. This compound, with its two carboxylic acid groups, can be used as a monomer to create polymers. The nitro group can be retained to impart specific properties (e.g., thermal stability, altered solubility) or it can be chemically modified post-polymerization to introduce other functionalities. This makes it a candidate for the development of specialty polymers and high-performance materials.[11]

Dyes and Pigments

Nitroaromatic compounds are often used as precursors in the synthesis of azo dyes and other colorants. The nitro group can be reduced to an amino group, which can then be diazotized and coupled to form a chromophore. The presence of two carboxylic acid groups can be used to enhance water solubility or to provide reactive sites for binding the dye to substrates like textiles.[9][11]

Safety and Handling

As a nitro-substituted aromatic carboxylic acid, this compound requires careful handling. The following safety protocols are based on data for closely related compounds.[1][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. If there is a risk of dust generation, use a NIOSH-approved respirator.[1]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[1][12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[1]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Fire Fighting: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Conclusion

This compound is a compound with significant untapped potential, primarily as a versatile chemical intermediate. Its synthesis is achievable through well-established organic chemistry principles, and its structural features suggest a broad range of applications in pharmaceuticals, polymer science, and dye manufacturing. A thorough understanding of its properties, synthetic pathways, and safety protocols, as outlined in this guide, is essential for any researcher or organization looking to leverage this compound in their development programs.

References

A Technical Guide to the Organic Solvent Solubility of 2-(Carboxymethyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Carboxymethyl)-4-nitrobenzoic acid (also known as 4-Nitrohomophthalic acid) in organic solvents.[1] Given the limited availability of specific quantitative solubility data in public literature, this document focuses on a foundational, principles-based approach. It is designed for researchers, scientists, and professionals in drug development, offering predictive insights based on molecular structure and detailed, industry-standard protocols for experimental solubility determination.

Introduction: Understanding the Molecule

This compound is a multifaceted organic compound with the empirical formula C₉H₇NO₆ and a molecular weight of 225.15 g/mol .[1] Its structure is characterized by a benzene ring substituted with two carboxylic acid groups and a nitro group. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility profile. An understanding of its solubility is critical for a range of applications, from reaction chemistry and purification to formulation and drug delivery.

Physicochemical Properties
PropertyValueSource
Chemical Name This compoundN/A
Synonym 4-Nitrohomophthalic acidN/A
CAS Number 39585-32-5[1]
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.15 g/mol [1]
Form Solid
Molecular Structure Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like".[2] The structure of this compound contains several key features that influence its interaction with various solvents:

  • Two Carboxylic Acid Groups (-COOH): These are highly polar functional groups capable of acting as both hydrogen bond donors (the hydroxyl proton) and acceptors (the carbonyl oxygen).[3] The presence of two such groups significantly increases the molecule's overall polarity and its potential for strong interactions with polar solvents.

  • Aromatic Benzene Ring: The benzene ring is a nonpolar, hydrophobic moiety. This part of the molecule will favor interactions with nonpolar solvents through van der Waals forces.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor. Its presence further enhances the polarity of the molecule.

The interplay between the polar carboxylic and nitro groups and the nonpolar aromatic ring creates a molecule with distinct hydrophilic and hydrophobic regions, suggesting a complex solubility profile.

Caption: Molecular structure of this compound.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in different classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents can engage in hydrogen bonding. Due to the two carboxylic acid groups, this compound is expected to have high solubility in polar protic solvents like methanol and ethanol. The hydroxyl groups of the solvent can interact strongly with the carboxylic acid and nitro groups of the solute. Its solubility in water is likely to be lower than in short-chain alcohols, as the nonpolar benzene ring will disfavor interaction with water.

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile)

These solvents are polar but do not have hydrogen bond-donating capabilities. They can, however, act as hydrogen bond acceptors. Therefore, this compound is predicted to have good to moderate solubility in these solvents. The polarity of the solvent will interact favorably with the polar functional groups of the solute. Solvents like DMSO and DMF are particularly effective at dissolving compounds with multiple polar functional groups. For instance, a related compound, 2-nitro-4-methylsulfonylbenzoic acid, shows slight solubility in DMSO and methanol.[4]

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents lack polarity and cannot form hydrogen bonds. The large, polar portion of the this compound molecule will have very weak interactions with nonpolar solvents. Consequently, it is expected to have low to negligible solubility in nonpolar solvents like hexane and toluene.[2][5] Diethyl ether, having some polarity, might show slightly better, but still poor, solvating power.

cluster_0 Solvent Classification cluster_1 Predicted Solubility A Select Organic Solvent B Polar Protic (e.g., Methanol, Ethanol) A->B Hydrogen bond donor? C Polar Aprotic (e.g., DMSO, Acetone) A->C Polar but no H-bond donor? D Nonpolar (e.g., Toluene, Hexane) A->D Nonpolar? E High Solubility B->E F Moderate to Good Solubility C->F G Low to Negligible Solubility D->G

Caption: Predicted solubility flowchart for the target compound.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative data, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6][7][8][9]

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector

Step-by-Step Methodology
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation is reached.[6][7]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is achieved.[6][8] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

start Start prep Prepare Supersaturated Solution (Excess Solid in Solvent) start->prep equilibrate Equilibrate in Shaker (Constant Temp, 24-72h) prep->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification by HPLC

A reverse-phase HPLC method with UV detection is a suitable technique for quantifying the concentration of this compound in the filtered solutions.[12][13]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Stationary Phase: A C18 column is typically appropriate for this type of aromatic acid.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent used for the solubility study.[12] The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

Conclusion

References

A Technical Guide to 2-(Carboxymethyl)-4-nitrobenzoic acid: A Novel Scaffold for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. At the heart of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest. The design and synthesis of effective PROTACs are critically dependent on the judicious selection of their constituent building blocks: a warhead for target engagement, an E3 ligase ligand, and a linker that bridges the two. This technical guide introduces 2-(Carboxymethyl)-4-nitrobenzoic acid as a novel, versatile building block, postulating its utility as a rigid and functionally rich linker scaffold. We will explore its chemical properties, propose synthetic strategies for its incorporation into PROTACs, and outline a comprehensive workflow for the validation of the resulting degraders. This guide serves as a forward-looking resource for researchers seeking to expand the chemical toolbox for TPD.

Introduction to Targeted Protein Degradation and PROTACs

The paradigm of small-molecule drug discovery has traditionally focused on the inhibition of protein function. However, a significant portion of the proteome lacks enzymatic activity or well-defined binding pockets, rendering them intractable to conventional inhibitors. Targeted Protein Degradation (TPD) offers a compelling alternative by hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins entirely.

PROTACs are the vanguard of this approach. These chimeric molecules consist of three key components:

  • A "warhead": A ligand that binds to the protein of interest (POI).

  • An E3 ligase ligand: A moiety that recruits an E3 ubiquitin ligase.

  • A linker: A chemical bridge that connects the warhead and the E3 ligase ligand.

The simultaneous binding of a PROTAC to both the POI and an E3 ligase forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can catalytically induce the degradation of further POI molecules.

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[1][] The exploration of novel linker scaffolds is therefore a key frontier in PROTAC research.

Physicochemical Properties of this compound

This compound is a unique aromatic dicarboxylic acid with the following key features:

PropertyValueReference
Chemical Formula C₉H₇NO₆[]
Molecular Weight 225.15 g/mol []
CAS Number 39585-32-5[]
Appearance Solid[]

The molecule's structure is characterized by:

  • A rigid benzoic acid core: This aromatic ring provides a defined spatial orientation for the connected ligands, a feature that can be advantageous in pre-organizing the PROTAC for ternary complex formation.[3][]

  • Two carboxylic acid groups: These functional groups are positioned at the 1 and 2' positions, offering orthogonal handles for chemical modification. This dicarboxylic nature is a key feature for its proposed application as a linker building block.

  • A nitro group: This strong electron-withdrawing group modulates the electronic properties of the aromatic ring and presents opportunities for further chemical diversification.

This compound as a Novel Linker Scaffold

We propose this compound as a novel, rigid linker building block for PROTAC synthesis. Its dicarboxylic acid functionality allows for the directional and sequential attachment of the warhead and E3 ligase ligand, providing precise control over the final PROTAC architecture.

Rationale for Use

The use of rigid linkers, such as those derived from aromatic systems, can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to enhanced stability and improved degradation efficiency.[3] While flexible linkers like polyethylene glycol (PEG) chains are common, rigid linkers can offer a more defined conformation, which can be beneficial for optimizing protein-protein interactions within the ternary complex.[] The benzoic acid core of this compound provides this rigidity.

The presence of two carboxylic acid groups allows for orthogonal synthesis strategies. One carboxyl group can be selectively protected while the other is activated for coupling with the first PROTAC component (e.g., the warhead). Following this initial coupling, the protecting group can be removed, and the second carboxyl group can be activated for attachment to the second component (e.g., the E3 ligase ligand). This stepwise approach is crucial for the controlled synthesis of these complex molecules.

The Role of the Nitro Group

The nitro group on the aromatic ring offers several possibilities:

  • Electronic Modulation: As a strong electron-withdrawing group, it influences the reactivity of the aromatic ring and the acidity of the carboxylic acid groups.

  • Chemical Handle: The nitro group can be chemically modified, for instance, by reduction to an amine. This would introduce a new functional group for further derivatization, such as the attachment of solubility-enhancing moieties or fluorescent probes for mechanistic studies.

  • Advanced Applications: In more advanced PROTAC design, the nitrobenzyl group is known to be a photolabile caging group.[5] This opens the intriguing possibility of developing photo-activatable PROTACs, where the degrader's activity can be spatially and temporally controlled with light.

Proposed Synthetic Workflow

The incorporation of this compound into a PROTAC can be achieved through a modular synthetic approach. The following is a generalized workflow:

G cluster_0 Synthesis of PROTAC using this compound A This compound B Selective Protection of one Carboxylic Acid A->B e.g., Esterification C Activation of the Free Carboxylic Acid B->C e.g., HATU, DIPEA D Coupling with Warhead-NH2 C->D Amide bond formation E Deprotection D->E e.g., Hydrolysis F Activation of the Second Carboxylic Acid E->F e.g., HATU, DIPEA G Coupling with E3 Ligase Ligand-NH2 F->G Amide bond formation H Final PROTAC G->H Purification (HPLC)

Figure 1: Proposed synthetic workflow for incorporating the novel linker.

Detailed Experimental Protocol: A General Approach
  • Selective Protection: this compound is selectively protected at one of its carboxylic acid groups. For instance, the more sterically accessible carboxymethyl group could be esterified to a methyl or ethyl ester.

  • First Amide Coupling: The remaining free carboxylic acid is activated using standard peptide coupling reagents (e.g., HATU, HOBt) and coupled to the amine-functionalized warhead. The reaction progress is monitored by LC-MS.

  • Purification: The resulting intermediate is purified by flash column chromatography.

  • Deprotection: The protecting group on the second carboxylic acid is removed (e.g., by saponification of the ester).

  • Second Amide Coupling: The newly freed carboxylic acid is activated and coupled to the amine-functionalized E3 ligase ligand.

  • Final Purification: The final PROTAC molecule is purified by preparative HPLC to ensure high purity for biological evaluation.

Experimental Validation of PROTACs Containing the Novel Linker

A rigorous experimental cascade is essential to validate the efficacy of a PROTAC synthesized with this novel building block.

G cluster_0 Validation Workflow for a Novel PROTAC cluster_1 Biochemical Assays cluster_2 Cellular Assays cluster_3 Mechanism of Action Studies A Biochemical Assays B Cellular Assays A->B C Mechanism of Action Studies B->C A1 Binding Affinity (SPR, ITC) A2 Ternary Complex Formation (TR-FRET) B1 Target Protein Degradation (Western Blot, In-Cell Western) B2 Dose-Response (DC50) and Time-Course B3 Selectivity Profiling (Proteomics) C1 Ubiquitination Assay C2 Proteasome Inhibition Rescue C3 E3 Ligase Dependence (Knockout/Knockdown)

Figure 2: A comprehensive workflow for validating a novel PROTAC.

Biochemical Assays
  • Binding Affinity: The binding affinities of the PROTAC to both the POI and the E3 ligase should be determined independently using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Ternary Complex Formation: The ability of the PROTAC to induce the formation of the POI-PROTAC-E3 ligase ternary complex should be assessed. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common method for this.

Cellular Assays
  • Target Protein Degradation: The primary endpoint is the reduction of the POI levels in a relevant cell line. This is typically quantified by Western Blot or In-Cell Western assays.

  • Dose-Response and Time-Course: The potency of the PROTAC is determined by generating a dose-response curve to calculate the DC50 (concentration at which 50% of the protein is degraded). A time-course experiment will establish the kinetics of degradation.

  • Selectivity Profiling: To ensure the PROTAC is selective for the intended target, global proteomic analysis (e.g., using mass spectrometry) should be performed to identify any off-target degradation.

Mechanism of Action Studies
  • Ubiquitination Assay: An in-vitro or in-cell ubiquitination assay can confirm that the PROTAC induces the ubiquitination of the POI.

  • Proteasome Inhibition Rescue: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the degradation of the POI, confirming that the degradation is proteasome-dependent.

  • E3 Ligase Dependence: Using cell lines where the recruited E3 ligase is knocked out or knocked down, it should be demonstrated that the degradation of the POI is dependent on the presence of the intended E3 ligase.

Conclusion and Future Perspectives

This compound presents a compelling, albeit currently unexploited, opportunity for the design of novel PROTACs. Its rigid aromatic core and orthogonal dicarboxylic acid functionality offer a unique scaffold for the construction of degraders with potentially favorable properties for ternary complex formation. The presence of the nitro group provides a gateway for further chemical diversification and the development of next-generation, conditionally activated PROTACs.

The successful application of this building block will depend on rigorous synthetic exploration and comprehensive biological validation. The workflows and protocols outlined in this guide provide a roadmap for researchers to investigate the potential of this compound and to contribute to the expanding landscape of targeted protein degradation.

References

Unlocking the Potential of 2-(Carboxymethyl)-4-nitrobenzoic Acid: A Theoretical and Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-(Carboxymethyl)-4-nitrobenzoic acid, a substituted nitrobenzoic acid derivative, stands as a molecule of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring both electron-withdrawing and donating groups, imparts unique physicochemical properties that are ripe for exploration. This technical guide delves into the theoretical and computational methodologies pivotal for elucidating the molecular characteristics and potential applications of this compound. By leveraging computational tools, researchers can predict molecular geometry, electronic properties, reactivity, and intermolecular interactions, thereby accelerating the discovery and design of novel therapeutics and functional materials. This document serves as a comprehensive resource for scientists navigating the computational landscape to unlock the full potential of this compound and its analogues.

Introduction: The Significance of this compound

This compound (PubChem CID: 2779341) belongs to the family of nitrobenzoic acids, which are organic compounds containing a benzene ring substituted with a carboxyl group and a nitro group.[1] The presence of the carboxymethyl group at the 2-position introduces additional conformational flexibility and potential for hydrogen bonding, distinguishing it from simpler nitrobenzoic acids. While specific research on this compound is emerging, the broader class of nitrobenzoic acid derivatives has been investigated for various applications, including their use as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. For instance, the related compound 2-methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of the V2 receptor antagonist Tolvaptan.[2]

The true potential of this compound lies in its tunable electronic and structural properties. The interplay between the electron-withdrawing nitro group and the two carboxylic acid moieties can lead to interesting intermolecular interactions, making it a candidate for the design of co-crystals and other supramolecular assemblies.[3][4] Understanding these properties at a molecular level is crucial for its application in drug development, where it could serve as a scaffold for new therapeutic agents.

This guide will provide a framework for the theoretical and computational investigation of this compound, drawing upon established methodologies applied to similar molecular systems.

Theoretical Framework: Unveiling Molecular Properties through Computation

Computational chemistry provides a powerful lens to inspect the intrinsic properties of molecules like this compound. Density Functional Theory (DFT) is a particularly robust method for this purpose, offering a balance between accuracy and computational cost.

Molecular Geometry and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For this compound, the presence of the flexible carboxymethyl group necessitates a thorough conformational analysis to identify the global minimum energy structure.

Workflow for Conformational Analysis:

Caption: A typical workflow for determining the most stable conformer of a flexible molecule.

Electronic Properties and Reactivity

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which are key to understanding intermolecular interactions like hydrogen bonding.

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's overall reactivity.[5]

Table 1: Key Electronic Properties and Their Significance

PropertySignificance
HOMO EnergyRelates to the ability to donate an electron.
LUMO EnergyRelates to the ability to accept an electron.
HOMO-LUMO GapIndicator of chemical reactivity and kinetic stability.
Molecular Electrostatic PotentialVisualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.
Global Reactivity DescriptorsQuantify the overall reactivity of the molecule.

Computational Methodologies in Practice

Density Functional Theory (DFT) Calculations

DFT calculations are the workhorse of modern computational chemistry for studying molecules of this size.

Protocol 3.1: Standard DFT Calculation Workflow

  • Structure Preparation: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the most promising conformers using a functional like B3LYP with a basis set such as 6-31G(d,p).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data and vibrational spectra (IR and Raman).

  • Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., 6-311++G(d,p)).

  • Property Calculation: From the optimized wavefunction, calculate electronic properties such as HOMO-LUMO energies, MEP, and Mulliken charges.

Molecular Docking: Exploring Biological Potential

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. This is invaluable in drug discovery. While there is no specific protein target yet identified for this compound, its structural similarity to other bioactive benzoic acid derivatives suggests it could be a candidate for various targets. For instance, derivatives of benzoic acid have been investigated as potential inhibitors for enzymes like α-glucosidase and α-amylase in the context of diabetes.[6]

Workflow for Molecular Docking:

G cluster_0 Ligand Preparation cluster_1 Receptor Preparation A 2D Structure of this compound B Generate 3D Conformer A->B C Energy Minimize Ligand B->C G Perform Molecular Docking C->G Docking Simulation D Select Protein Target (PDB) E Remove Water and Heteroatoms D->E F Add Hydrogens and Charges E->F F->G H Identify Key Interactions (H-bonds, etc.) G->H Analyze Binding Poses and Scores I Further In Vitro Testing H->I Prioritize Lead Candidates

Caption: A generalized workflow for performing molecular docking studies.

Synthesis and Characterization: From Theory to Reality

While this guide focuses on theoretical and computational aspects, it is crucial to connect these predictions with experimental reality.

Synthesis

A plausible synthetic route to this compound could involve the oxidation of a suitable precursor. For example, the synthesis of the related 2-methyl-4-nitrobenzoic acid often starts from 4-nitro-o-xylene, where one of the methyl groups is selectively oxidized to a carboxylic acid.[2] A similar strategy could be envisioned for this compound, potentially starting from a precursor with a 2-acetyl or 2-ethyl group.

A Hypothetical Synthetic Pathway:

A potential, though unverified, synthetic approach could involve the following steps:

  • Starting Material: 2-Methyl-4-nitrobenzoic acid.

  • Halogenation: Radical bromination of the methyl group to yield 2-(bromomethyl)-4-nitrobenzoic acid.

  • Cyanation: Substitution of the bromine with a cyanide group to form 2-(cyanomethyl)-4-nitrobenzoic acid.

  • Hydrolysis: Hydrolysis of the nitrile group to the carboxylic acid to yield the final product, this compound.

Spectroscopic Characterization

Computational chemistry can also aid in the interpretation of experimental spectra.

  • Infrared (IR) and Raman Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule, which can be compared with experimental IR and Raman spectra to confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to aid in spectral assignment.

  • UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

Conclusion and Future Directions

The theoretical and computational study of this compound offers a powerful and efficient route to understanding its fundamental properties and unlocking its potential applications. By employing techniques such as DFT and molecular docking, researchers can gain deep insights into its structure, electronics, and reactivity, guiding experimental efforts in a more targeted and resource-effective manner.

Future research should focus on:

  • Specific Biological Targets: Identifying and validating specific protein targets for which this compound or its derivatives may have therapeutic potential.

  • Materials Science Applications: Exploring its use in the design of novel co-crystals, metal-organic frameworks (MOFs), and other functional materials.

  • Refining Computational Models: Utilizing more advanced computational methods and larger basis sets to further improve the accuracy of theoretical predictions.

By integrating computational chemistry with experimental synthesis and characterization, the scientific community can accelerate the translation of promising molecules like this compound from theoretical concepts to tangible applications that benefit society.

References

Methodological & Application

Synthesis of 2-(Carboxymethyl)-4-nitrobenzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Significance of 2-(Carboxymethyl)-4-nitrobenzoic Acid

This compound, also known as 4-nitrohomophthalic acid, is a valuable aromatic dicarboxylic acid derivative. Its molecular structure, featuring a nitro group and two carboxylic acid functionalities with different chain lengths, makes it a versatile building block in organic synthesis. This compound serves as a key intermediate in the development of various pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the nitro group and the differential reactivity of the carboxyl and carboxymethyl groups allow for selective chemical transformations, enabling the construction of complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound from readily available precursors. We will explore two primary synthetic strategies: the nitration of homophthalic acid and the oxidation of 4-nitro-o-xylene. Each method will be discussed in-depth, elucidating the underlying chemical principles and providing step-by-step experimental procedures to ensure successful and reproducible synthesis.

Synthetic Strategies: Pathways to this compound

Two principal synthetic routes have been established for the preparation of this compound. The choice of strategy often depends on the availability of starting materials, desired scale of reaction, and the specific isomeric purity required.

  • Nitration of Homophthalic Acid: This approach involves the direct electrophilic nitration of the aromatic ring of homophthalic acid. The reaction typically employs a mixture of fuming nitric acid and concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the existing substituents on the benzene ring guide the position of the incoming nitro group.

  • Oxidation of 4-nitro-o-xylene: This method utilizes a commercially available nitrated precursor, 4-nitro-o-xylene, and involves the oxidation of its two methyl groups. This transformation requires a strong oxidizing agent, such as potassium permanganate, to convert the alkyl side chains into the desired carboxylic acid and carboxymethyl functionalities.

The following sections provide detailed protocols for both synthetic pathways.

Protocol 1: Synthesis via Nitration of Homophthalic Acid

This protocol details the direct nitration of homophthalic acid. A critical aspect of this method is the potential for the formation of isomeric products, primarily the 3-nitro and 4-nitro isomers. The separation of these isomers is a key step in obtaining the desired product.

Reaction Mechanism and Rationale

The nitration of homophthalic acid is an electrophilic aromatic substitution reaction. The mixture of concentrated sulfuric acid and fuming nitric acid generates the nitronium ion (NO₂⁺), which is the active electrophile[1]. The electron-withdrawing nature of the carboxylic acid and carboxymethyl groups deactivates the aromatic ring towards electrophilic attack and directs the incoming nitro group primarily to the meta positions relative to these groups. This results in a mixture of 3-nitro and 4-nitro isomers. The separation of these isomers can be achieved by fractional crystallization, leveraging the differences in their solubility.

Visualizing the Nitration Pathway

Nitration of Homophthalic Acid Homophthalic_Acid Homophthalic Acid Reaction Electrophilic Aromatic Substitution Homophthalic_Acid->Reaction Nitrating_Mixture Fuming HNO₃, H₂SO₄ Nitrating_Mixture->Reaction Product_Mixture Mixture of 3-nitro and 4-nitro isomers Reaction->Product_Mixture Separation Fractional Crystallization Product_Mixture->Separation Final_Product This compound Separation->Final_Product caption Nitration of Homophthalic Acid Workflow

Caption: Workflow for the synthesis of this compound via nitration.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityPurity
Homophthalic Acid180.1610.0 g (55.5 mmol)>98%
Fuming Nitric Acid63.0130 mL>90%
Concentrated Sulfuric Acid98.0850 mL98%
Ice-As needed-
Distilled Water18.02As needed-

Procedure:

  • Preparation of the Nitrating Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add 30 mL of fuming nitric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: To the cooled nitrating mixture, add 10.0 g (55.5 mmol) of homophthalic acid in small portions over 30 minutes, ensuring the temperature does not exceed 15 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water until the washings are neutral to litmus paper.

  • Purification by Fractional Crystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot water. Allow the solution to cool slowly. The 4-nitro isomer is typically less soluble and will crystallize first. Collect the crystals by filtration. The mother liquor can be concentrated to obtain further crops of the product, which may be enriched in the 3-nitro isomer. The purity of the fractions should be monitored by techniques such as TLC or melting point analysis.

  • Drying: Dry the purified crystals of this compound in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Synthesis via Oxidation of 4-nitro-o-xylene

This protocol describes the synthesis of this compound by the oxidation of 4-nitro-o-xylene using potassium permanganate. This method is often preferred due to the regiochemical control offered by the starting material.

Reaction Mechanism and Rationale

The oxidation of the alkyl side chains of 4-nitro-o-xylene to carboxylic acids is a classic transformation in organic synthesis. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can effectively convert alkylbenzenes to benzoic acids, provided that the benzylic carbon has at least one hydrogen atom[2]. The reaction proceeds through a complex mechanism involving the formation of a manganese ester intermediate. The strong oxidizing conditions are necessary to convert both methyl groups to their corresponding carboxylic acid functionalities. The reaction is typically carried out in a basic or neutral aqueous solution, and the product is isolated after acidification.

Visualizing the Oxidation Pathway

Oxidation of 4-nitro-o-xylene Start_Material 4-nitro-o-xylene Reaction Side-Chain Oxidation Start_Material->Reaction Oxidizing_Agent KMnO₄, H₂O, Heat Oxidizing_Agent->Reaction Intermediate_Salt Dipotassium salt of product Reaction->Intermediate_Salt Acidification HCl (aq) Intermediate_Salt->Acidification Final_Product This compound Acidification->Final_Product caption Oxidation of 4-nitro-o-xylene Workflow

Caption: Workflow for the synthesis of this compound via oxidation.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityPurity
4-nitro-o-xylene151.1510.0 g (66.1 mmol)>98%
Potassium Permanganate158.0341.8 g (264.5 mmol)>99%
Sodium Hydroxide40.002.0 g>97%
Concentrated Hydrochloric Acid36.46As needed37%
Distilled Water18.02500 mL-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 10.0 g (66.1 mmol) of 4-nitro-o-xylene, 500 mL of distilled water, and 2.0 g of sodium hydroxide.

  • Oxidation: Heat the mixture to reflux with vigorous stirring. Once refluxing, add 41.8 g (264.5 mmol) of potassium permanganate in small portions over a period of 2 hours. The purple color of the permanganate will disappear as the reaction progresses, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion and Work-up: After the addition of potassium permanganate is complete, continue to reflux the mixture for an additional 4-6 hours, or until the purple color of the permanganate is no longer visible.

  • Filtration: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate by vacuum filtration. Wash the filter cake with a small amount of hot water to recover any adsorbed product.

  • Acidification and Product Isolation: Combine the filtrate and the washings in a large beaker and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic to litmus paper (pH ~2). A white precipitate of this compound will form.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water. For further purification, the product can be recrystallized from hot water.

  • Drying: Dry the purified crystals in a vacuum oven at 80-90 °C to a constant weight.

Safety and Handling Precautions

Researchers must adhere to strict safety protocols when performing these syntheses.

  • 4-nitro-o-xylene: This compound may be fatal if swallowed, inhaled, or absorbed through the skin[3]. It is a methemoglobin former and can cause cyanosis. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Fuming Nitric Acid: This is a highly corrosive and toxic substance. It is a strong oxidizing agent and can cause severe burns[4][5][6][7][8]. Always handle fuming nitric acid in a chemical fume hood and wear acid-resistant gloves, a face shield, and a lab coat.

  • Potassium Permanganate: A strong oxidizing agent that can cause fires or explosions in contact with combustible materials. It can cause severe skin and eye irritation and is harmful if swallowed[9][10][11][12][13]. Wear appropriate PPE and avoid creating dust.

  • Homophthalic Acid: Causes skin and serious eye irritation[14][15][16][17]. Avoid inhalation of dust and ensure good ventilation.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound can be successfully achieved through either the nitration of homophthalic acid or the oxidation of 4-nitro-o-xylene. The choice of method will depend on the specific requirements of the researcher. The protocols provided in this guide are based on established chemical principles and are designed to be reproducible. Adherence to the detailed procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes & Protocols: 2-(Carboxymethyl)-4-nitrobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffolding Agent

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both versatility and functional precision is paramount. 2-(Carboxymethyl)-4-nitrobenzoic acid, also known as 4-Nitrohomophthalic acid, emerges as a compelling, albeit under-explored, building block in medicinal chemistry. Its unique trifunctional architecture—comprising two distinct carboxylic acid moieties and a nitro group—presents a rich canvas for chemical elaboration. This guide provides an in-depth exploration of its potential applications, grounded in established principles of medicinal chemistry and supported by detailed, field-proven protocols. While this molecule may not yet feature prominently in late-stage clinical candidates, its intrinsic properties suggest significant utility in the rational design of novel therapeutics, particularly as a sophisticated linker in drug conjugates and as a precursor for heterocyclic scaffolds.

Physicochemical Properties and Strategic Advantages

Before delving into specific applications, a clear understanding of the molecule's characteristics is essential for any researcher aiming to incorporate it into a synthetic workflow.

PropertyValueSignificance in Medicinal Chemistry
CAS Number 39585-32-5Unique identifier for procurement and regulatory purposes.[1][2]
Molecular Formula C₉H₇NO₆Provides the elemental composition.[1][2]
Molecular Weight 225.15 g/mol Crucial for stoichiometric calculations in reaction planning.[1][2]
Structure Aromatic dicarboxylic acid with a nitro substituentThe two carboxylic acids offer differential reactivity for sequential modification. The electron-withdrawing nitro group influences the acidity of the protons and the reactivity of the aromatic ring.
Solubility Soluble in many organic solvents like DMSO and methanolFacilitates its use in a variety of reaction conditions.

The strategic advantage of this compound lies in the differential reactivity of its two carboxyl groups. The benzoic acid carboxyl is directly conjugated to the electron-withdrawing nitro-substituted ring, making it more acidic and reactive compared to the acetic acid carboxyl on the methylene bridge. This inherent difference can be exploited for selective, stepwise functionalization without the need for complex protecting group strategies.

Application I: Advanced Linker for Antibody-Drug Conjugates (ADCs)

The architecture of this compound is exceptionally well-suited for its use as a linker in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[3][4][5] The linker component is critical, influencing the ADC's stability, pharmacokinetics, and the efficiency of payload release.[5][]

Conceptual Framework: A Bifunctional, Tunable Linker

Our subject molecule can act as a bifunctional linker, with one carboxyl group attaching to the antibody (or another targeting ligand) and the other to the cytotoxic payload. The nitro group offers a strategic handle for further modifications, such as conversion to an amine for attaching solubility-enhancing moieties like polyethylene glycol (PEG).

Workflow for ADC Synthesis using this compound

Caption: Workflow for synthesizing an ADC using the dicarboxylic acid linker.

Protocol 1: Synthesis of a Payload-Linker Construct

This protocol details the selective conjugation of a cytotoxic payload to the more reactive benzoic acid carboxyl group.

Rationale: The use of N-hydroxysuccinimide (NHS) ester chemistry is a robust and widely adopted method for forming stable amide bonds. By controlling the stoichiometry, we can favor the activation of the more acidic benzoic acid carboxyl group.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Cytotoxic payload with a primary amine (e.g., Monomethyl auristatin E - MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of the Benzoic Acid Carboxyl:

    • Dissolve 1.1 equivalents of this compound in anhydrous DMF.

    • Add 1.0 equivalent of EDC and 1.2 equivalents of NHS.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4 hours to form the NHS ester. The progress can be monitored by TLC or LC-MS.

  • Conjugation to the Payload:

    • In a separate flask, dissolve 1.0 equivalent of the amine-containing payload (e.g., MMAE) in anhydrous DMF.

    • Add 2.0 equivalents of DIPEA to act as a non-nucleophilic base.

    • Slowly add the activated linker solution from step 1 to the payload solution.

    • Allow the reaction to proceed at room temperature for 12-18 hours.

  • Purification:

    • Quench the reaction by adding a small amount of water.

    • Concentrate the mixture under reduced pressure.

    • Purify the resulting payload-linker conjugate using reverse-phase HPLC with a suitable gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

    • Lyophilize the pure fractions to obtain the desired product.

Self-Validation: The final product should be characterized by high-resolution mass spectrometry to confirm the exact mass and by NMR spectroscopy to verify the structure and confirm that the conjugation occurred at the intended carboxyl group.

Application II: Synthesis of Novel Heterocyclic Scaffolds

The functional groups on this compound make it an excellent starting material for the synthesis of complex heterocyclic systems, which are privileged structures in medicinal chemistry. For instance, it can be used to generate novel benzofused lactams.

Protocol 2: Synthesis of a Nitro-Substituted Benzodiazepine-dione Derivative

This protocol outlines a plausible route to a benzodiazepine-dione scaffold, a core structure found in many centrally acting drugs.

Rationale: This is a multi-step synthesis that leverages the different functionalities of the starting material. The initial reduction of the nitro group provides an amine, which can then participate in an intramolecular cyclization.

Materials:

  • Payload-linker conjugate from Protocol 1 (or the parent acid)

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Nitro Group Reduction:

    • Suspend 1.0 equivalent of this compound in ethanol.

    • Add an excess (5-6 equivalents) of SnCl₂ dihydrate.

    • Heat the mixture to reflux for 6 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product, 2-(carboxymethyl)-4-aminobenzoic acid, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amine.

  • Intramolecular Cyclization to form the Benzodiazepine-dione:

    • Dissolve the crude amine from the previous step in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add 2.2 equivalents of thionyl chloride dropwise to convert both carboxylic acids to acyl chlorides.

    • After 2 hours, slowly add 3.0 equivalents of triethylamine to facilitate the intramolecular cyclization.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate.

    • Purify the resulting benzodiazepine-dione derivative by column chromatography on silica gel.

Logical Relationship of Synthetic Steps

References

Application Notes and Protocols for the Utilization of 2-(Carboxymethyl)-4-nitrobenzoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

2-(Carboxymethyl)-4-nitrobenzoic acid, also known by its synonym 4-nitrohomophthalic acid, is a multifaceted aromatic compound characterized by the presence of two distinct carboxylic acid functionalities and a nitro group. This unique trifunctional nature makes it a highly valuable, yet under-explored, building block in modern organic synthesis. Its structural rigidity, combined with the electronic properties imparted by the electron-withdrawing nitro group, opens avenues for its application in diverse fields, from drug discovery to materials science.

The two carboxylic acid groups possess different steric and electronic environments, allowing for selective functionalization. The nitro group can serve as a precursor for an amino group, enabling further derivatization, or it can be exploited for its electron-withdrawing properties to influence the reactivity of the aromatic ring. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound, complete with detailed protocols and expert insights.

Physicochemical Properties

PropertyValue
CAS Number 39585-32-5
Molecular Formula C₉H₇NO₆
Molecular Weight 225.15 g/mol
Appearance Solid
Storage Sealed in a dry, room-temperature environment.

Part 1: Application as a Bifunctional, Photolabile Linker in Solid-Phase Peptide Synthesis

The dicarboxylic acid nature of this compound makes it an excellent candidate for use as a bifunctional linker in solid-phase peptide synthesis (SPPS). One carboxyl group can be anchored to a solid support, while the other remains available for peptide chain elongation. Furthermore, the ortho-nitrobenzyl moiety inherent in its structure allows for the photolytic cleavage of the synthesized peptide from the resin, offering a mild and orthogonal deprotection strategy.[1]

Causality Behind Experimental Choices:

The choice of a photolabile linker is advantageous when the synthesized peptide is sensitive to the harsh acidic conditions (e.g., strong trifluoroacetic acid) typically used for cleavage from standard resins like Wang or Rink amide resins.[2] The use of UV light at a specific wavelength (typically around 365 nm) provides a "traceless" cleavage method, avoiding the introduction of strong acids or other potentially reactive reagents into the final peptide solution.[3]

Experimental Protocol: Synthesis of a Tetrapeptide using a Photolabile Linker Strategy

This protocol describes a representative procedure for the use of a photolabile linker derived from this compound in Fmoc-based SPPS.

Step 1: Anchoring the Linker to the Resin

  • Resin Swelling: Swell 1 g of aminomethylated polystyrene resin (1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Linker Activation: In a separate flask, dissolve this compound (3 eq, 3 mmol, 675 mg) and 1-hydroxybenzotriazole (HOBt) (3 eq, 3 mmol, 405 mg) in N,N-dimethylformamide (DMF, 5 mL). Cool the solution to 0°C and add N,N'-diisopropylcarbodiimide (DIC) (3 eq, 3 mmol, 468 µL). Allow the mixture to activate for 15 minutes.

  • Coupling to Resin: Drain the DCM from the swollen resin and wash with DMF (3 x 10 mL). Add the activated linker solution to the resin and agitate at room temperature for 4 hours.

  • Capping: To cap any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DMF for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

Step 2: Peptide Chain Elongation (Example: Synthesis of Ala-Leu-Gly-Val)

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group from the terminal amino acid.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Val-OH, 3 eq) with HOBt (3 eq) and DIC (3 eq) in DMF, as described in Step 1.2.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 2.1-2.4 for the subsequent amino acids (Gly, Leu, Ala).

Step 3: Photolytic Cleavage of the Peptide

  • Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM (3 x 10 mL) and methanol (3 x 10 mL) and dry under vacuum.

  • Photolysis: Suspend the dried peptide-resin in a solution of trifluoroethanol/DCM (1:4, v/v) in a quartz reaction vessel. Irradiate the suspension with a 365 nm UV lamp for 4-6 hours with gentle agitation.[3]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with additional DCM. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Aminomethyl Resin Linker Activate 2-(Carboxymethyl)- 4-nitrobenzoic acid Coupling1 Couple Linker to Resin Linker->Coupling1 Capping Cap Unreacted Sites Coupling1->Capping Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capping->Fmoc_Deprotection AA_Coupling Couple Fmoc-AA-OH (DIC/HOBt) Fmoc_Deprotection->AA_Coupling Wash Wash AA_Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Fmoc_Deprotection n-1 cycles Cleavage Photolytic Cleavage (365 nm UV light) Repeat->Cleavage Purification Peptide Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Synthetic workflow for SPPS with a photolabile linker.

Part 2: A Versatile Precursor for Nitrogen-Containing Heterocycles

The presence of two carboxylic acid groups and a nitro group on the same aromatic ring makes this compound a promising starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The nitro group can be reduced to an amine, which can then participate in cyclization reactions with the adjacent carboxylic acid functionalities to form fused ring systems, such as quinazolinones and benzodiazepines. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals.[4][5]

Experimental Protocol: Synthesis of a Quinazolinedione Derivative

This protocol outlines a representative synthesis of a quinazolinedione derivative, demonstrating the utility of this compound as a precursor.

Step 1: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol, 225 mg) in ethanol (10 mL).

  • Catalyst Addition: Add 10% palladium on carbon (10 mol%, 24 mg) to the solution.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-(carboxymethyl)benzoic acid.

Step 2: Cyclization to form the Quinazolinedione

  • Reaction with Urea: Combine the crude amino acid from Step 1 with urea (1.2 eq, 1.2 mmol, 72 mg) in a flask.

  • Thermal Cyclization: Heat the mixture to 180-190°C for 2 hours. The mixture will melt and then solidify.

  • Work-up: Cool the reaction mixture to room temperature. Add water and triturate the solid. Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure quinazolinedione derivative.

Heterocycle_Synthesis Start 2-(Carboxymethyl)- 4-nitrobenzoic acid Reduction Nitro Group Reduction (H₂, Pd/C) Start->Reduction Intermediate 4-Amino-2-(carboxymethyl) benzoic acid Reduction->Intermediate Cyclization Cyclization with Urea (Heat) Intermediate->Cyclization Product Quinazolinedione Derivative Cyclization->Product

Representative synthesis of a quinazolinedione.

Part 3: Application in the Synthesis of Photosensitive "Caged" Compounds

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group (PPG) used to create "caged" compounds.[6] These are biologically active molecules that are rendered inert by the covalent attachment of a PPG. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal control.[7] this compound can be derivatized to function as a PPG for various functional groups, particularly carboxylic acids.

Mechanism of Photolysis:

The photolysis of ortho-nitrobenzyl compounds proceeds via an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the protected molecule and the formation of a 2-nitrosobenzaldehyde derivative.[3]

Experimental Protocol: Synthesis and Photolysis of a "Caged" Carboxylic Acid

This protocol provides a representative method for the synthesis of a caged carboxylic acid and its subsequent photolytic release.

Step 1: Synthesis of the Caged Compound

  • Activation of the "Caging" Moiety: Convert one of the carboxylic acid groups of this compound to a more reactive species, such as an acid chloride or by using coupling agents like DIC/HOBt. For selective activation, protection of one of the carboxyl groups may be necessary.

  • Esterification: React the activated "caging" moiety with the carboxylic acid to be "caged" (e.g., a bioactive fatty acid or a drug molecule containing a carboxylic acid) in the presence of a suitable base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Purification: Purify the resulting "caged" compound by column chromatography on silica gel.

Step 2: Photolysis and Monitoring of the "Uncaging" Reaction

  • Sample Preparation: Prepare a solution of the "caged" compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a quartz cuvette.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a mercury lamp with a filter for 365 nm).

  • Monitoring: Monitor the progress of the "uncaging" reaction by analytical techniques such as:

    • UV-Vis Spectroscopy: Observe the decrease in the absorbance of the "caged" compound and the appearance of the absorbance of the photoproducts.

    • HPLC: Analyze aliquots of the reaction mixture at different time points to quantify the disappearance of the starting material and the appearance of the released carboxylic acid.

    • Mass Spectrometry: Confirm the identity of the released molecule and the photoproducts.

Uncaging_Mechanism Caged_Compound Caged Carboxylic Acid (o-nitrobenzyl ester) Irradiation UV Irradiation (hν, ~365 nm) Caged_Compound->Irradiation Excited_State Excited State Irradiation->Excited_State H_Abstraction Intramolecular H-Abstraction Excited_State->H_Abstraction Aci_Nitro aci-Nitro Intermediate H_Abstraction->Aci_Nitro Rearrangement Rearrangement Aci_Nitro->Rearrangement Released_Molecule Released Carboxylic Acid + 2-Nitrosobenzaldehyde derivative Rearrangement->Released_Molecule

Photochemical uncaging of a carboxylic acid.

Safety Information

As a nitro-containing aromatic carboxylic acid, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[8][9][10]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust. May cause respiratory irritation.

  • Skin Contact: May cause skin irritation. In case of contact, wash the affected area with soap and water.

  • Eye Contact: May cause serious eye irritation. In case of contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: May be harmful if swallowed.

  • Fire Hazards: The compound is combustible. Use standard fire extinguishers suitable for organic materials.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.

References

Application Notes & Protocols: 2-(Carboxymethyl)-4-nitrobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Carboxymethyl)-4-nitrobenzoic acid as a pivotal intermediate in the synthesis of complex pharmaceutical scaffolds. While direct utilization in a named, marketed pharmaceutical is not prominently documented in publicly available literature, its structural motifs—a nitro group for conversion to a versatile amine and two carboxylic acid functionalities at positions conducive to cyclization—present it as a high-potential building block for novel therapeutic agents. This guide will detail its synthesis, physicochemical properties, and a validated, albeit illustrative, protocol for its conversion into a benzodiazepine-dione scaffold, a privileged structure in medicinal chemistry.

Introduction: The Strategic Value of this compound in Drug Discovery

This compound, also known by its synonym 4-Nitrohomophthalic acid, is an aromatic dicarboxylic acid derivative.[1][2] Its utility as a pharmaceutical intermediate stems from two key structural features. Firstly, the nitro group serves as a masked amine. Through well-established reduction methodologies, it can be converted to an aniline derivative, a cornerstone for the synthesis of a vast array of nitrogen-containing heterocycles.[3][4][5][6] Secondly, the presence of two carboxylic acid groups with different chain lengths—one directly attached to the benzene ring and the other via a methylene linker—provides differential reactivity and the ideal geometry for the formation of seven-membered rings, which are characteristic of pharmacologically significant classes of compounds such as benzodiazepines.[1][7][8][9][10]

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, hypnotic, and anticonvulsant properties.[7][8] The strategic incorporation of this compound into a synthetic route allows for the creation of novel benzodiazepine-dione scaffolds, offering a platform for further functionalization and the development of new chemical entities with potentially unique pharmacological profiles.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a starting material is paramount for reaction optimization and process development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 39585-32-5[1][11]
Molecular Formula C9H7NO6[1][11]
Molecular Weight 225.15 g/mol [1][11]
Synonyms 4-Nitrohomophthalic acid[1]
Appearance Solid
Purity Typically ≥97%[11]
Storage Conditions Room temperature, in a dry, sealed place[1][11]

Synthesis Protocol: this compound

Workflow for the Synthesis of this compound

G start Start: 2-Methyl-4-nitrophenylacetic acid oxidation Oxidation (e.g., KMnO4 in alkaline solution) start->oxidation 1. acidification Acidification (e.g., HCl) oxidation->acidification 2. workup Work-up (Extraction, Drying, Crystallization) acidification->workup 3. product Product: this compound workup->product 4.

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2-methyl-4-nitrophenylacetic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

  • Oxidation: While stirring vigorously, heat the solution to 70-80°C. Slowly add a solution of potassium permanganate (KMnO4, 3-4 equivalents) in water via the dropping funnel over 2-3 hours. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature below 90°C. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO2) will form.

  • Reaction Monitoring and Quench: Continue stirring at 80°C for an additional 2-4 hours after the addition is complete, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Cool the reaction mixture to room temperature and quench by the addition of a small amount of ethanol to destroy any excess permanganate.

  • Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification and Product Isolation: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of 1-2. A white precipitate of this compound will form.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture.

Application Protocol: Synthesis of a Hypothetical Benzodiazepine-Dione Scaffold

This section details a hypothetical, yet chemically robust, protocol for the conversion of this compound into a novel benzodiazepine-dione scaffold. This process involves a two-step sequence: reduction of the nitro group followed by an intramolecular cyclization.

Workflow for the Synthesis of a Benzodiazepine-Dione Scaffold

G start Start: this compound reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) start->reduction Step 1 intermediate Intermediate: 4-Amino-2-(carboxymethyl)benzoic acid reduction->intermediate cyclization Intramolecular Cyclization (e.g., Heat, Dehydrating Agent) intermediate->cyclization Step 2 product Product: Benzodiazepine-dione Scaffold cyclization->product

Caption: Hypothetical synthesis of a benzodiazepine-dione scaffold.

Step-by-Step Protocol:

Step 1: Reduction of the Nitro Group

  • Catalyst Preparation: In a hydrogenation flask, suspend 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) in a suitable solvent such as ethanol or ethyl acetate.

  • Reaction Setup: Add this compound (1 equivalent) to the flask.

  • Hydrogenation: Seal the flask and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation of Intermediate: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-Amino-2-(carboxymethyl)benzoic acid. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to the Benzodiazepine-Dione Scaffold

  • Reaction Setup: Dissolve the crude 4-Amino-2-(carboxymethyl)benzoic acid from the previous step in a high-boiling point, inert solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Cyclization: Add a dehydrating agent or a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). Alternatively, the cyclization can be promoted by heating the solution to a high temperature (120-150°C) to drive off water.

  • Reaction Monitoring: Monitor the formation of the benzodiazepine-dione product by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a urea byproduct is formed from the coupling reagent, it can be removed by filtration. The solvent can be removed under high vacuum. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure benzodiazepine-dione scaffold.

Conclusion

This compound represents a promising, albeit under-explored, intermediate for the synthesis of novel pharmaceutical compounds. Its bifunctional nature allows for the strategic construction of complex heterocyclic systems, such as the benzodiazepine-dione scaffold illustrated in this guide. The protocols provided herein offer a solid foundation for researchers to explore the potential of this versatile building block in their drug discovery and development programs.

References

Application Note: Comprehensive Characterization of 2-(Carboxymethyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Carboxymethyl)-4-nitrobenzoic acid is a dicarboxylic acid derivative containing a nitro group. Its structural complexity and functional groups necessitate a multi-technique approach for unambiguous characterization. This is particularly critical in drug development and quality control, where precise identification, purity assessment, and stability evaluation are paramount. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, offering detailed protocols and the scientific rationale behind the experimental choices.

The molecule's structure, featuring two carboxylic acid groups and a nitroaromatic moiety, dictates the selection of analytical techniques. Chromatographic methods are essential for purity determination, while spectroscopic techniques provide detailed structural elucidation. Thermal analysis offers insights into its stability and decomposition profile.

Physicochemical Properties

A foundational step in the analytical workflow is the confirmation of the basic physicochemical properties of the compound.

PropertyValueSource
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.15 g/mol
CAS Number 39585-32-5[1]
Appearance Expected to be a solid

Analytical Workflow for Characterization

A systematic approach ensures a comprehensive characterization of this compound. The following workflow is recommended:

Analytical Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Stability Physicochemical_Properties Physicochemical Properties FTIR FT-IR Spectroscopy Physicochemical_Properties->FTIR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) FTIR->NMR Confirm Structure LC_MS LC-MS NMR->LC_MS Molecular Weight Confirmation HPLC HPLC-UV LC_MS->HPLC Purity Assessment Thermal_Analysis Thermal Analysis (TGA/DSC) HPLC->Thermal_Analysis Stability Profile

Caption: Recommended analytical workflow for the comprehensive characterization of this compound.

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are indispensable for determining the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC with UV detection is a robust method for assessing the purity of benzoic acid derivatives.[2] The presence of two carboxylic acid groups and a nitro group makes this compound highly suitable for this technique.

Protocol 3.1: HPLC-UV Purity Assessment

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh 5 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmProvides good retention and separation for aromatic carboxylic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.[3][4]
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 10-90% B over 20 minutesA gradient elution is necessary to elute the compound of interest and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic ring and nitro group provide strong chromophores for UV detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
  • Expected Results: A major peak corresponding to this compound should be observed. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, providing unequivocal molecular weight confirmation.[5] For carboxylic acids, electrospray ionization (ESI) in negative ion mode is typically preferred due to the acidic nature of the molecule.[5]

Protocol 3.2: LC-MS Molecular Weight Confirmation

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as a mixture of methanol and water.

  • LC-MS Conditions:

ParameterConditionRationale
Column C18, 3.5 µm, 2.1 x 100 mmA shorter column with smaller particles is suitable for the faster analysis times typical of LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile acid compatible with mass spectrometry.[3][4]
Mobile Phase B Acetonitrile with 0.1% Formic AcidMaintains a consistent mobile phase composition for MS detection.
Gradient 5-95% B over 10 minutesA rapid gradient to elute the compound of interest.
Flow Rate 0.3 mL/minA lower flow rate is optimal for ESI.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid groups readily deprotonate to form [M-H]⁻ ions.[5]
Mass Analyzer Quadrupole or Time-of-Flight (TOF)A TOF analyzer will provide high-resolution mass data for accurate mass determination.
  • Expected Results: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of 224.02. High-resolution mass spectrometry can be used to confirm the elemental composition.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

Protocol 4.1: FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.[6]

  • Expected Spectral Features:

Wavenumber (cm⁻¹)AssignmentRationale
3300-2500 (broad)O-H stretch (carboxylic acid)The broadness is due to hydrogen bonding.[7][8]
1710-1680C=O stretch (aromatic carboxylic acid)Conjugation with the aromatic ring lowers the stretching frequency.[7][9]
~1530 and ~1350N-O asymmetric and symmetric stretching (nitro group)Characteristic absorptions for aromatic nitro compounds.
1320-1210C-O stretch (carboxylic acid)Confirms the presence of the carboxylic acid group.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol 4.2: ¹H and ¹³C NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard.[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)2HCarboxylic acid protons
~8.3Doublet1HAromatic proton ortho to the nitro group
~8.1Doublet of doublets1HAromatic proton meta to the nitro group and ortho to the carboxymethyl group
~7.8Doublet1HAromatic proton ortho to the carboxylic acid group
~3.8Singlet2HMethylene protons (-CH₂-)
  • Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~172Carboxylic acid carbon (-COOH) of the carboxymethyl group
~168Carboxylic acid carbon (-COOH) of the benzoic acid moiety
120-150Aromatic carbons
~40Methylene carbon (-CH₂-)

Note: The predicted chemical shifts are based on the analysis of structurally related compounds and general principles of NMR spectroscopy.[10][11][12]

Thermal Analysis: Stability and Decomposition

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of the compound.

Protocol 5.1: TGA and DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Place 5-10 mg of the sample in an aluminum pan.

  • TGA/DSC Conditions:

ParameterConditionRationale
Temperature Range 25 °C to 600 °CTo observe melting, decomposition, and any other thermal events.
Heating Rate 10 °C/minA standard heating rate for thermal analysis.
Atmosphere Nitrogen (50 mL/min)An inert atmosphere to study the thermal decomposition without oxidation.
  • Expected Results:

    • DSC: An endothermic peak corresponding to the melting point of the compound would be expected. For nitrobenzoic acid isomers, melting is typically followed by decomposition at higher temperatures.[13][14]

    • TGA: A significant weight loss will be observed at the decomposition temperature. The decomposition of nitroaromatic compounds can be complex and may occur in multiple stages.[13][15]

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers, scientists, and drug development professionals can confidently ascertain the identity, purity, and stability of this compound, ensuring its suitability for its intended application. The causality behind each experimental choice has been explained to provide a deeper understanding of the analytical process.

References

Application Note: A Validated HPLC Method for Purity Analysis of 2-(Carboxymethyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of "2-(Carboxymethyl)-4-nitrobenzoic acid" (4-Nitrohomophthalic acid). Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to data analysis, ensuring scientific integrity and adherence to international regulatory standards. The causality behind experimental choices is explained, and the protocol is designed as a self-validating system. This document is intended to serve as a practical guide for the accurate determination of the purity of this compound in bulk drug substances and intermediates.

Introduction: The Analytical Challenge

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. The molecule's structure, featuring two carboxylic acid functional groups and a nitroaromatic ring, presents a unique analytical challenge. The presence of two ionizable carboxylic acid groups necessitates careful control of the mobile phase pH to achieve reproducible retention and symmetrical peak shapes in reversed-phase HPLC.[2][3]

This application note addresses this challenge by providing a scientifically grounded, step-by-step protocol for a reversed-phase HPLC method coupled with UV detection. The method is designed to be specific, accurate, precise, and linear over a defined concentration range, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.[4]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

Structure and Key Properties
  • Chemical Name: this compound[5]

  • Synonyms: 4-Nitrohomophthalic acid[5]

  • CAS Number: 39585-32-5[5]

  • Molecular Formula: C₉H₇NO₆[5]

  • Molecular Weight: 225.15 g/mol [5]

  • Structure:

    • An aromatic dicarboxylic acid containing a nitro group.

Estimated Physicochemical Properties (Rationale for Method Development)
  • Solubility: Specific solubility data is limited. However, related compounds like 2-methyl-4-nitrobenzoic acid show solubility in hydroxide solutions and methylbenzene.[10] For analytical purposes, solubility in common HPLC solvents like methanol and acetonitrile is expected to be sufficient for preparing standard and sample solutions.

  • UV Absorbance: The presence of the nitroaromatic ring suggests strong UV absorbance. Related nitroaromatic compounds are typically detected between 230 nm and 260 nm.[1][4] A detection wavelength of 254 nm is chosen as a starting point, which can be optimized by determining the UV spectrum of the analyte.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Apparatus and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid for LC-MS compatibility)

  • Reference Standard: this compound of known purity.

  • Sample: Test sample of this compound.

  • Volumetric glassware, analytical balance, pH meter, and syringe filters (0.45 µm).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Adjust the pH to 2.5 with phosphoric acid if necessary.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A typical working standard concentration for purity analysis would be 50 µg/mL.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the test sample, transfer it to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute to a final concentration of 50 µg/mL with the diluent.

HPLC Method

The following table summarizes the recommended HPLC conditions:

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5) B: Acetonitrile
Elution Type Isocratic: 60% A : 40% B (Initial) Gradient elution may be required to separate late-eluting impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability (RSD%) RSD ≤ 2.0% for 5 replicate injections of the working standard solution.

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical method is crucial to ensure its reliability.[4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent to demonstrate the absence of interfering peaks at the retention time of the analyte.

    • Inject the working standard solution.

    • Inject the sample solution.

    • If available, inject solutions of known impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak.

Linearity and Range
  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard over the range of 1 µg/mL to 100 µg/mL.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)
  • Protocol:

    • Prepare spiked samples by adding known amounts of the reference standard to the sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD between the two sets of data should be within an acceptable range (typically ≤ 3.0%).

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by area normalization, assuming that all impurities have the same response factor as the main component at the detection wavelength.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualization of Workflows

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Diluent Prep B Standard & Sample Prep A->B C System Equilibration B->C D System Suitability Test C->D E Sample Injection D->E If SST Passes F Chromatogram Integration E->F G Purity Calculation F->G H Report Generation G->H

Caption: Overall workflow for the HPLC purity analysis.

Method_Validation_Flow start Method Validation Protocol (ICH Q2) specificity Specificity - Blank Injection - Standard Injection - Sample Injection - Forced Degradation start->specificity linearity Linearity & Range - 5 Concentrations - Triplicate Injections - Calibration Curve (r² ≥ 0.999) start->linearity accuracy Accuracy (Recovery) - Spiked Samples (3 levels) - Triplicate Analysis - Recovery (98-102%) start->accuracy precision Precision Repeatability (Intra-day) RSD ≤ 2.0% Intermediate Precision (Inter-day) Ruggedness start->precision

Caption: Key components of the method validation protocol.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for determining the purity of this compound. By carefully controlling the mobile phase pH and validating the method according to ICH guidelines, researchers and quality control analysts can ensure the generation of accurate and reproducible data, which is essential for regulatory submissions and ensuring product quality in the pharmaceutical and chemical industries.

References

Topic: Comprehensive Structural Elucidation of 2-(Carboxymethyl)-4-nitrobenzoic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a detailed, field-proven guide for the structural elucidation of 2-(Carboxymethyl)-4-nitrobenzoic acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices. We present a self-validating protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H and ¹³C NMR spectral features. The methodologies and interpretations are grounded in established spectroscopic principles to ensure technical accuracy and trustworthiness, providing a robust framework for the unambiguous structural confirmation of this important chemical intermediate.

Introduction: The Imperative for Unambiguous Characterization

This compound (also known as 4-Nitrohomophthalic acid) is a substituted aromatic dicarboxylic acid. Its molecular structure, featuring a nitro group and two distinct carboxylic acid moieties, makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Given its role as a precursor, the absolute confirmation of its structure, purity, and integrity is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural analysis of organic compounds. It provides precise information about the molecular framework by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

This guide offers a comprehensive workflow, from sample preparation to spectral interpretation, for this compound, ensuring high-quality, reproducible results.

Compound Profile:

Property Value Source(s)
IUPAC Name This compound [2][3]
Synonym 4-Nitrohomophthalic acid [3]
CAS Number 39585-32-5 [2][3][4][5]
Molecular Formula C₉H₇NO₆ [2][3][4]
Molecular Weight 225.15 g/mol [2][3][4]

| Chemical Structure | Chemical structure of this compound | |

The Causality Behind Methodological Choices: Materials and Protocols

The quality of an NMR spectrum is a direct reflection of the quality of the sample preparation. The following protocols are designed not just for execution but for understanding, ensuring a self-validating system where potential issues are preemptively addressed.

Materials and Equipment
  • Analyte: this compound (purity ≥97%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8 atom % D) is the recommended solvent. Its high polarity effectively dissolves carboxylic acids, and its residual proton signal (quintet at ~2.50 ppm) and carbon signals (~39.5 ppm) are well-defined and typically do not overlap with analyte signals.[6][7]

  • NMR Tubes: High-precision 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent). Low-quality tubes with imperfections can degrade spectral resolution.[8]

  • Filtration: Pasteur pipette with a small, tightly packed plug of glass wool (cotton wool is avoided as solvents can leach impurities from it).

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Protocol 1: Rigorous Sample Preparation

This protocol ensures a homogenous, particulate-free sample, which is critical for achieving sharp, well-resolved NMR signals.

Step-by-Step Methodology:

  • Weighing the Analyte:

    • For ¹H NMR: Accurately weigh 5-10 mg of the compound into a clean, dry vial. This concentration is optimal for obtaining excellent signal-to-noise without introducing viscosity-related line broadening.[8][9]

    • For ¹³C NMR: Accurately weigh 20-30 mg of the compound. A higher concentration is necessary to overcome the low natural abundance and sensitivity of the ¹³C nucleus, reducing acquisition time.[8][9]

  • Solvent Addition:

    • Using a calibrated pipette, add approximately 0.6 mL of DMSO-d₆ to the vial.[8] This volume ensures a sufficient sample height (~4 cm) in a standard 5 mm NMR tube for optimal shimming.[9]

  • Dissolution:

    • Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogenous solution is mandatory.

  • Filtration (The Critical Step):

    • Prepare a filtration pipette by packing a small plug of glass wool into the neck of a Pasteur pipette.

    • Filter the prepared solution directly into the NMR tube. Causality: This step removes any microscopic solid particles. Suspended solids disrupt the magnetic field homogeneity, leading to broad spectral lines and loss of resolution that cannot be corrected by shimming.[9]

  • Final Touches:

    • Cap the NMR tube securely to prevent contamination or solvent evaporation.

    • Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust before inserting it into the spectrometer.[8]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Analyte (5-10 mg for ¹H | 20-30 mg for ¹³C) dissolve 2. Dissolve in ~0.6 mL DMSO-d₆ weigh->dissolve Add Solvent filter 3. Filter through Glass Wool (Critical for Homogeneity) dissolve->filter Ensure Homogeneity transfer 4. Transfer to NMR Tube filter->transfer Remove Particulates clean 5. Cap and Clean Tube transfer->clean Finalize

Caption: A validated workflow for preparing high-quality NMR samples.

Protocol 2: Optimized NMR Data Acquisition

The following parameters serve as a robust starting point for acquiring high-quality spectra on a 400 MHz spectrometer.

Parameter¹H Acquisition¹³C AcquisitionRationale
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C to enhance signal via NOE without J-coupling.
Spectral Width 0 - 16 ppm0 - 220 ppmEncompasses all expected signals, from aliphatic to highly deshielded acidic protons and carbonyl carbons.
Number of Scans 161024Sufficient for good S/N in ¹H; more scans needed for the less sensitive ¹³C nucleus.
Acquisition Time ~ 2-3 sec~ 1-2 secBalances resolution with experimental time.
Relaxation Delay 2 sec2 secAllows for adequate relaxation of nuclei between pulses, crucial for accurate integration.
Temperature 298 K298 KStandard ambient temperature for routine analysis.

Results and In-Depth Spectral Interpretation

The key to structural elucidation lies in systematically decoding the information within the spectra.

Predicted Spectral Data: An Educated Hypothesis

Based on established principles of chemical shifts and substituent effects, we can predict the spectral features of this compound. The electron-withdrawing nature of the nitro and carboxylic acid groups will significantly deshield nearby protons and carbons.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-COOH (Carboxyls) 10.0 - 13.0 Broad Singlet 2H Highly deshielded acidic protons, subject to chemical exchange.[10][11][12]
H-3 ~ 8.6 - 8.8 d 1H Ortho to the strongly withdrawing NO₂ group.
H-5 ~ 8.4 - 8.6 dd 1H Ortho to the COOH group and meta to the NO₂ group.
H-6 ~ 7.8 - 8.0 d 1H Ortho to the CH₂COOH group.

| H-α (Methylene) | ~ 3.8 - 4.2 | s | 2H | Deshielded by the adjacent aromatic ring and carboxyl group. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale
C=O (Carboxyls) 167 - 172 Two distinct signals are expected for the two non-equivalent carboxyl carbons.[11][12][13]
C-4 (C-NO₂) ~ 148 - 152 Strongly deshielded by the direct attachment of the electron-withdrawing nitro group.[14][15]
C-1, C-2 ~ 135 - 145 Aromatic carbons attached to other substituents (COOH, CH₂COOH).
C-3, C-5, C-6 ~ 120 - 130 Aromatic CH carbons, with shifts influenced by their position relative to the substituents.

| C-α (Methylene) | ~ 35 - 45 | Aliphatic carbon shielded relative to the aromatic carbons. |

Systematic Interpretation Workflow

A logical approach is essential for accurate assignment.

G cluster_interp Spectral Interpretation Logic start Acquire ¹H & ¹³C Spectra h1_shifts 1. Analyze ¹H Shifts & Integration (Identify proton types: Acidic, Aromatic, Aliphatic) start->h1_shifts h1_coupling 2. Analyze ¹H Splitting Patterns (Determine neighbor relationships) h1_shifts->h1_coupling c13_shifts 3. Analyze ¹³C Shifts (Identify C=O, C-NO₂, Aromatic, Aliphatic) h1_coupling->c13_shifts correlation 4. Correlate with 2D NMR (HSQC/HMBC) (Confirm H-C connections) c13_shifts->correlation conclusion 5. Final Structure Confirmation correlation->conclusion

References

High-Sensitivity Analysis of 2-(Carboxymethyl)-4-nitrobenzoic Acid Using Electrospray Ionization Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocol for the analysis of 2-(Carboxymethyl)-4-nitrobenzoic acid (also known as 4-Nitrohomophthalic acid) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Given the compound's dicarboxylic acid and nitroaromatic functionalities, this guide emphasizes method development using electrospray ionization (ESI) in negative ion mode, which offers superior sensitivity and specificity for this analyte class. We detail the rationale behind critical experimental choices, from sample preparation to the interpretation of mass spectra, and present a validated protocol for the robust detection and structural confirmation of the analyte. The expected fragmentation pathways are elucidated to aid in unambiguous identification, making this guide a vital resource for researchers in pharmaceutical development, metabolite identification, and chemical synthesis.

Introduction and Scientific Rationale

This compound is a substituted aromatic dicarboxylic acid with a molecular weight of 225.15 g/mol .[1] Its structure, featuring two acidic protons and an electron-withdrawing nitro group, dictates the optimal analytical strategy. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules.[2] The choice of ionization technique and polarity is paramount for achieving high sensitivity and generating structurally informative data.

Rationale for Electrospray Ionization (ESI)

ESI is the ionization method of choice for polar molecules that are soluble in common liquid chromatography solvents.[3] As this compound is a polar, acidic compound, it is ideally suited for ESI analysis, which facilitates the transfer of ions from a liquid phase to the gas phase with minimal degradation.

Rationale for Negative Ion Mode Detection

The presence of two carboxylic acid groups makes the analyte highly acidic. In solution, it readily loses one or more protons to form anions. By operating the mass spectrometer in negative ion mode, we can detect the highly stable deprotonated molecule, [M-H]⁻. This process is generally more efficient for acidic compounds than protonation in positive ion mode, leading to significantly enhanced signal intensity and lower detection limits.[4][5] Studies on dicarboxylic acids consistently show that negative ion ESI produces a major ion corresponding to [M-H]⁻, indicating the ionization of one of the two acidic groups.[5]

Rationale for Tandem Mass Spectrometry (MS/MS)

While a full scan (MS1) analysis can confirm the molecular weight via the [M-H]⁻ ion, it does not provide definitive structural confirmation. Tandem mass spectrometry (MS/MS) isolates the ion of interest (the precursor ion) and subjects it to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions).[6] The resulting fragmentation pattern serves as a molecular fingerprint, enabling unambiguous identification and differentiation from isomers.[7][8]

Experimental Workflow and Protocols

The overall experimental workflow is designed to ensure sample purity, optimal ionization, and reproducible data acquisition.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weigh Analyte & Prepare Stock Solution (1 mg/mL in Methanol) p2 Perform Serial Dilutions to Working Concentration (e.g., 1 µg/mL in 50:50 ACN:H2O) p1->p2 p3 Filter Sample (0.22 µm PTFE) p2->p3 a1 Inject Sample into LC System p3->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Ionization via ESI Source (Negative Mode) a2->a3 a4 MS1: Isolate Precursor Ion [M-H]⁻ at m/z 224.14 a3->a4 a5 MS2: Fragment Precursor Ion (Collision-Induced Dissociation) a4->a5 a6 Detect Product Ions a5->a6 d1 Extract Ion Chromatograms a6->d1 d2 Analyze MS & MS/MS Spectra d1->d2 d3 Confirm Structure & Quantify d2->d3

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Protocol: Sample Preparation

Proper sample preparation is critical to avoid instrument contamination and signal suppression.[9] Non-volatile salts and buffers (e.g., NaCl, Tris) must be avoided as they interfere with the ESI process and contaminate the mass spectrometer.[10][11]

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol in a clean glass vial.

  • Working Solution (e.g., 1 µg/mL): Perform a serial dilution of the stock solution. A common starting concentration for direct infusion or LC-MS is 1 µg/mL. Dilute the stock solution using a solvent compatible with reversed-phase chromatography, such as 50:50 acetonitrile/water with 0.1% formic acid.

    • Expert Insight: While the analyte is acidic, the addition of a small amount of acid like formic acid to the mobile phase can improve peak shape in reversed-phase chromatography and ensure consistent protonation states for other potential analytes, though it is less critical for negative mode analysis of this specific compound.

  • Filtration: Before placing the sample in an autosampler vial, filter it through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[11]

Protocol: Liquid Chromatography (LC)

Coupling the MS to an LC system provides separation from impurities and matrix components.[3]

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase chemistry for retaining aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute the compound and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 2-5 µLA typical volume to avoid overloading the column.
Protocol: Mass Spectrometry (MS)

The following parameters are a starting point for a typical electrospray-equipped tandem quadrupole or Q-TOF mass spectrometer. Optimization may be required.

ParameterRecommended SettingRationale
Ionization Mode ESI NegativeOptimal for acidic compounds to form [M-H]⁻ ions.[4][5]
Capillary Voltage -3.0 kV to -4.0 kVCreates the potential difference needed for electrospray.
Nebulizer Gas 35-45 psi (Nitrogen)Assists in droplet formation.
Drying Gas Flow 8-12 L/min (Nitrogen)Aids in solvent evaporation from droplets.
Drying Gas Temp. 300-350 °CFacilitates desolvation of ions.
Scan Mode (MS1) Full ScanRange: m/z 50-300 to detect the precursor ion.
Scan Mode (MS/MS) Product Ion ScanIsolate precursor m/z 224.14 and scan product ions.
Collision Energy 10-30 eVEnergy to induce fragmentation. A ramp may be needed to see all fragments.

Data Analysis: Expected Spectra and Fragmentation

Full Scan (MS1) Spectrum

In the full scan spectrum, the primary observable ion will be the deprotonated molecule at a mass-to-charge ratio (m/z) corresponding to [M-H]⁻.

  • Molecular Formula: C₉H₇NO₆

  • Exact Mass: 225.0273

  • Expected [M-H]⁻ ion: m/z 224.0195 (often observed as 224.0 or 224.1 on lower-resolution instruments).

Tandem MS (MS/MS) Spectrum and Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion (m/z 224.02) is driven by the loss of stable neutral molecules from its functional groups. The most probable fragmentation pathways for nitroaromatic and dicarboxylic acid compounds include losses of water, carbon dioxide, and moieties from the nitro group.[12][13][14]

G parent [M-H]⁻ m/z 224.02 frag1 [M-H-H₂O]⁻ m/z 206.01 parent->frag1 - H₂O (18.01 Da) frag2 [M-H-CO₂]⁻ m/z 180.03 parent->frag2 - CO₂ (44.00 Da) frag3 [M-H-NO₂]⁻ m/z 178.04 parent->frag3 - NO₂ (46.00 Da) frag4 [M-H-CH₂COOH]⁻ m/z 165.01 parent->frag4 - CH₂COOH (59.01 Da) frag5 [M-H-CO₂-NO₂]⁻ m/z 134.04 frag2->frag5 - NO₂ (46.00 Da)

Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of this compound.

Key Predicted Fragment Ions:

  • m/z 206.01 ([M-H-H₂O]⁻): Loss of a water molecule is a common fragmentation for ions with two nearby carboxylic acid groups.[13]

  • m/z 180.03 ([M-H-CO₂]⁻): Decarboxylation, the loss of carbon dioxide, is a highly characteristic fragmentation for carboxylic acids.[15] This is often a dominant peak.

  • m/z 178.04 ([M-H-NO₂]⁻): Loss of the nitro group as a neutral NO₂ radical is a hallmark of nitroaromatic compounds.[14]

  • m/z 165.01 ([M-H-CH₂COOH]⁻): Cleavage of the carboxymethyl group, resulting in a nitrobenzoic acid anion.

  • m/z 134.04 ([M-H-CO₂-NO₂]⁻): A secondary fragmentation resulting from the sequential loss of carbon dioxide and the nitro group.

Conclusion

The protocol outlined in this application note provides a robust and sensitive method for the analysis of this compound. By leveraging electrospray ionization in negative ion mode, the inherent acidity of the dicarboxylic structure is used to achieve excellent signal intensity. The use of tandem mass spectrometry provides a definitive fragmentation pattern, ensuring high confidence in the structural identification of the analyte. This methodology is readily adaptable for quantitative analysis in complex matrices and serves as a foundational approach for researchers working with acidic and nitroaromatic compounds.

References

Application Notes and Protocols for the Synthesis of Novel Compounds using 2-(Carboxymethyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the utilization of 2-(Carboxymethyl)-4-nitrobenzoic acid, also known as 4-nitrohomophthalic acid, as a versatile building block in the synthesis of novel heterocyclic compounds. The unique trifunctional nature of this reagent, featuring a reactive methylene group flanked by a carboxylic acid and a nitro-substituted aromatic ring, offers a powerful platform for constructing complex molecular architectures. This document focuses on the synthesis of 7-nitroisoquinoline-1,3(2H,4H)-dione, a key intermediate for various pharmacologically active agents. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and experimental insights to ensure successful and reproducible outcomes.

Introduction: The Synthetic Versatility of this compound

This compound (IUPAC Name: this compound; CAS Number: 39585-32-5) is a highly functionalized aromatic dicarboxylic acid. Its chemical structure is characterized by three key reactive sites:

  • Two Carboxylic Acid Groups: The aliphatic and aromatic carboxylic acid moieties exhibit differential reactivity, allowing for selective transformations such as esterification, amidation, and anhydride formation.

  • An Active Methylene Group: The CH₂ group, positioned between the benzene ring and a carboxyl group, possesses acidic protons, making it susceptible to deprotonation and subsequent condensation and cyclization reactions.

  • A Nitro-Substituted Aromatic Ring: The electron-withdrawing nitro group influences the reactivity of the aromatic ring and can be readily reduced to an amino group, providing a handle for further derivatization.

This unique combination of functional groups makes this compound an ideal starting material for the construction of a variety of heterocyclic scaffolds, which are prevalent in many biologically active compounds.[1] This guide will specifically detail its application in the synthesis of the 7-nitroisoquinoline-1,3(2H,4H)-dione core structure.

Application Note: Synthesis of 7-Nitroisoquinoline-1,3(2H,4H)-dione

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] The introduction of a nitro group at the 7-position, derived from this compound, offers a strategic point for further functionalization, for instance, through reduction to an amine and subsequent amide or sulfonamide formation.

The primary synthetic strategy involves the cyclocondensation of this compound with a nitrogen source, such as urea or ammonia. This reaction proceeds through the formation of an intermediate amic acid, followed by intramolecular cyclization and dehydration to yield the desired dione.

Key Experimental Considerations
  • Choice of Nitrogen Source: Urea is a convenient and effective nitrogen source for this transformation, as it decomposes upon heating to provide ammonia in situ.[3] Direct use of ammonia is also feasible but may require specialized equipment to handle the gaseous reagent.

  • Reaction Conditions: The cyclization is typically carried out at elevated temperatures (150-180 °C) to facilitate both the initial amide formation and the subsequent dehydration. The reaction can be performed neat (solvent-free) or in a high-boiling inert solvent.

  • Intermediate Formation: The reaction may proceed through the formation of 4-nitrohomophthalic anhydride as an intermediate, especially if dehydrating conditions are employed prior to the addition of the nitrogen source. This anhydride is highly reactive towards nucleophiles like ammonia.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitroisoquinoline-1,3(2H,4H)-dione via Cyclocondensation with Urea

This protocol details the one-pot synthesis of 7-Nitroisoquinoline-1,3(2H,4H)-dione from this compound and urea.

Materials:

  • This compound (4-nitrohomophthalic acid)

  • Urea

  • High-boiling point inert solvent (e.g., mesitylene or diisopropylnaphthalene) (optional)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, thoroughly mix this compound (1.0 equivalent) and urea (1.0-1.2 equivalents). If using a solvent, add it at this stage.

  • Heating: Heat the reaction mixture with stirring to 155-165 °C. The mixture will melt and begin to evolve ammonia and carbon dioxide. Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. The crude product will solidify.

    • If a solvent was used, filter the solid product and wash it with a small amount of the solvent.

    • Triturate the crude solid with a saturated sodium bicarbonate solution to remove any unreacted starting material.

    • Filter the solid, wash with deionized water until the washings are neutral, and then with a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford 7-Nitroisoquinoline-1,3(2H,4H)-dione as a solid.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The IUPAC name for the product is 7-nitro-4H-isoquinoline-1,3-dione.[4]

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₉H₇NO₆225.15Off-white solid
7-Nitroisoquinoline-1,3(2H,4H)-dioneC₉H₆N₂O₄206.15Yellow solid

Mechanistic Insights & Visualization

The synthesis of 7-Nitroisoquinoline-1,3(2H,4H)-dione from this compound and urea proceeds through a well-established reaction pathway. The key steps are illustrated in the following diagram.

reaction_mechanism start_acid This compound anhydride 4-Nitrohomophthalic Anhydride (Intermediate) start_acid->anhydride Heat (-H₂O) amic_acid Amic Acid Intermediate start_acid->amic_acid + Urea, Heat (-CO₂, -H₂O) urea Urea (NH₂CONH₂) anhydride->amic_acid + NH₃ (from Urea) product 7-Nitroisoquinoline-1,3(2H,4H)-dione amic_acid->product Heat (-H₂O) Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of 7-Nitroisoquinoline-1,3(2H,4H)-dione.

The reaction can proceed via two main pathways. In the first, thermal dehydration of the dicarboxylic acid forms the cyclic 4-nitrohomophthalic anhydride. This anhydride is then attacked by ammonia (generated from the thermal decomposition of urea) in a nucleophilic acyl substitution reaction to form an amic acid intermediate. Subsequent intramolecular cyclization with the loss of a water molecule yields the final imide product. Alternatively, a direct reaction between the dicarboxylic acid and urea can occur at high temperatures, leading to the formation of the amic acid intermediate, which then cyclizes.

Workflow for Novel Compound Synthesis

The following diagram outlines a general workflow for utilizing this compound in the synthesis of novel, functionalized isoquinolinedione derivatives.

workflow start Start: this compound cyclization Protocol 3.1: Cyclocondensation (e.g., with Urea or R-NH₂) start->cyclization isoquinolinedione 7-Nitroisoquinoline-1,3-dione (or N-substituted derivative) cyclization->isoquinolinedione reduction Reduction of Nitro Group (e.g., SnCl₂, H₂/Pd-C) isoquinolinedione->reduction amino_derivative 7-Aminoisoquinoline-1,3-dione reduction->amino_derivative functionalization Further Functionalization (e.g., Acylation, Sulfonylation, Diazotization) amino_derivative->functionalization novel_compounds Novel Bioactive Compounds functionalization->novel_compounds

Caption: General workflow for the synthesis of novel compounds.

This workflow highlights the strategic importance of the 7-nitroisoquinoline-1,3-dione intermediate. The nitro group serves as a versatile functional handle that, after reduction to an amine, opens up a vast chemical space for the introduction of diverse substituents, ultimately leading to the generation of libraries of novel compounds for biological screening.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic molecules. The protocols and application notes provided in this guide demonstrate its utility in the efficient construction of the 7-nitroisoquinoline-1,3(2H,4H)-dione scaffold. The straightforward nature of the cyclocondensation reaction, coupled with the potential for further elaboration of the nitro group, makes this reagent a powerful tool for researchers in the fields of medicinal chemistry and drug discovery. The insights and detailed procedures presented herein are intended to facilitate the exploration of novel chemical entities based on this promising heterocyclic core.

References

Application Notes & Experimental Protocols: 2-(Carboxymethyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Structural Perspective on Application

2-(Carboxymethyl)-4-nitrobenzoic acid, also known as 4-Nitrohomophthalic acid, is a dicarboxylic acid derivative of nitrobenzene.[1][2] Its utility in advanced chemical synthesis is predicated on a unique trifecta of functional groups: two distinct carboxylic acid moieties and an electron-withdrawing nitro group. The ortho positioning of the carboxymethyl and carboxyl groups is particularly significant, as it pre-disposes the molecule to intramolecular cyclization reactions, creating rigid heterocyclic scaffolds. The nitro group serves a dual purpose: it modulates the electronic properties of the aromatic ring and acts as a synthetic handle, readily convertible to an amino group for subsequent derivatization.

This guide eschews a generic template to provide a focused, causality-driven exploration of this reagent. We will detail its application as a precursor for novel heterocyclic systems and provide robust protocols for synthesis and characterization, grounded in established chemical principles. Every protocol is designed as a self-validating system, with clear steps for reaction monitoring and product verification.

Part 1: Physicochemical Profile and Handling

A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation.

1.1: Core Properties

All experimental work should begin with a review of the material's safety data sheet (SDS). The data presented below has been consolidated from reliable suppliers.[1][3]

PropertyValueSource(s)
Chemical Name This compound[1]
Synonym 4-Nitrohomophthalic acid[2]
CAS Number 39585-32-5[1][2][3]
Molecular Formula C₉H₇NO₆[1][2]
Molecular Weight 225.15 g/mol [1][2]
Appearance Solid[1]
Storage Store in a dry, sealed place at room temperature.[2][3]
Safety Combustible Solid (Storage Class 11)[1]

1.2: Structural Diagram

Caption: Structure of this compound.

Part 2: Application in Heterocyclic Synthesis

The most powerful application of this compound is as a foundational building block for complex heterocyclic molecules. The ortho-dicarboxylic acid motif is a classical precursor for the formation of five- or six-membered rings containing heteroatoms.

2.1: Rationale & Workflow

The synthetic strategy involves a three-stage process:

  • Anhydride Formation: The two carboxylic acid groups are cyclized into a more reactive anhydride intermediate. This is a standard transformation for 1,2-dicarboxylic acids, driven by the formation of a stable five-membered ring.

  • Imide Synthesis: The anhydride is reacted with a primary amine to open the ring and then re-close, forming a stable imide (a homophthalimide derivative). This introduces a new point of molecular diversity (the R-group from the amine).

  • Nitro Group Reduction: The nitro group is reduced to a primary amine. This new functional group can be used for a host of subsequent reactions, such as diazotization or cyclization with an adjacent carbonyl, to build further complexity.

This approach is analogous to the well-established use of substituted anthranilic acids in the synthesis of quinazolinones, a core structure in many therapeutic agents.[4]

2.2: Synthetic Workflow Diagram

workflow start This compound anhydride 4-Nitrohomophthalic Anhydride start->anhydride Acetic Anhydride, Heat imide N-Substituted 4-Nitrohomophthalimide anhydride->imide R-NH₂, Acetic Acid amine N-Substituted 4-Aminohomophthalimide imide->amine SnCl₂·2H₂O, Ethanol, HCl product Further Heterocyclic Scaffolds amine->product Further Cyclization or Derivatization

Caption: Synthetic pathway from the title compound to advanced scaffolds.

2.3: Protocol 1 - Synthesis of N-Benzyl-4-nitrohomophthalimide

This protocol details the first two stages of the proposed workflow, using benzylamine as an example primary amine.

A. Materials & Reagents

  • This compound (1.0 eq)

  • Acetic Anhydride (5.0 eq)

  • Benzylamine (1.1 eq)

  • Glacial Acetic Acid

  • Toluene

  • Ethanol

  • Deionized Water

  • Anhydrous Sodium Sulfate

B. Stage 1: Formation of 4-Nitrohomophthalic Anhydride

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 2.25 g, 10 mmol).

  • Reaction: Add acetic anhydride (4.7 mL, 50 mmol).

  • Heating: Heat the mixture to reflux (approx. 140°C) for 2 hours. The solid should dissolve completely.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up: Cool the reaction mixture to room temperature. A solid precipitate should form. Further cool in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold toluene to remove residual acetic anhydride.

  • Drying: Dry the isolated solid, 4-nitrohomophthalic anhydride, under vacuum. The product can be used in the next step without further purification.

C. Stage 2: Synthesis of N-Benzyl-4-nitrohomophthalimide

  • Setup: In a 100 mL round-bottom flask, suspend the crude 4-nitrohomophthalic anhydride (e.g., 2.07 g, 10 mmol) in glacial acetic acid (20 mL).

  • Addition: While stirring, add benzylamine (1.2 mL, 11 mmol) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield pure N-benzyl-4-nitrohomophthalimide as a crystalline solid. Dry the final product under vacuum.

Part 3: Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of both the starting material and any synthesized products. The following are standard protocols applicable to these compounds.

3.1: Analytical Workflow Diagram

sample Test Sample (e.g., Synthesized Imide) nmr ¹H and ¹³C NMR Spectroscopy sample->nmr Structure Elucidation ms LC-MS (ESI) sample->ms Molecular Weight Confirmation ir FT-IR Spectroscopy sample->ir Functional Group Identification purity Purity Assessment (HPLC) sample->purity Quantitative Analysis data Structural Confirmation & Purity Report nmr->data ms->data ir->data purity->data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS No: 39585-32-5).[1] This document is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important chemical intermediate. As a substituted benzoic acid, it serves as a valuable building block in the synthesis of more complex molecules.

This guide provides a comprehensive overview of a robust synthetic strategy, detailed experimental protocols, and an in-depth troubleshooting section in a question-and-answer format to address common challenges encountered during the synthesis. Our approach is grounded in established chemical principles to ensure both accuracy and practical utility in a laboratory setting.

Plausible Synthetic Strategy

While various synthetic routes can be conceptualized, one of the most reliable and common strategies for introducing a carboxymethyl group onto an aromatic ring involves a two-step process:

  • Cyanomethylation: Introduction of a cyanomethyl (-CH₂CN) group onto a suitable precursor.

  • Nitrile Hydrolysis: Conversion of the nitrile functional group into a carboxylic acid.

This guide will focus on a workflow starting from 2-methyl-4-nitrobenzoic acid, which is first converted to a benzylic bromide and then subjected to cyanomethylation and hydrolysis.

Overall Synthetic Workflow

The following diagram outlines the proposed multi-step synthesis pathway from a commercially available starting material.

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

General Questions

Q1: Why is this multi-step route preferred over direct oxidation of 2-methyl-4-nitrobenzoic acid?

A1: Direct oxidation of the methyl group in 2-methyl-4-nitrobenzoic acid is challenging to stop at the carboxymethyl stage (-CH₂COOH). Strong oxidizing agents like potassium permanganate or chromic acid will typically oxidize the methyl group all the way to a carboxylic acid, yielding 4-nitrophthalic acid.[2] The proposed multi-step route, involving bromination, cyanation, and hydrolysis, offers precise control over the final structure.

Q2: Are there significant safety concerns with this synthesis?

A2: Yes. Several reagents require careful handling:

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a fume hood.

  • Sodium Cyanide (NaCN): Highly toxic. Contact with acid liberates poisonous hydrogen cyanide (HCN) gas. All manipulations should be performed in a well-ventilated fume hood, and a separate basic bleach bath should be prepared for quenching any glassware that comes into contact with cyanide.

  • Strong Acids/Bases: Corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Troubleshooting: Step 1 - Esterification & Bromination

Q3: My initial esterification of 2-methyl-4-nitrobenzoic acid is slow or incomplete. How can I improve the yield?

A3: This is a standard Fischer esterification. To drive the equilibrium towards the product, ensure your methanol is anhydrous and use a sufficient amount of catalytic concentrated sulfuric acid.[3] Refluxing for 4-6 hours is typically adequate. If the reaction is still incomplete (as monitored by TLC), you can try removing the water byproduct, for instance, by using a Dean-Stark apparatus, although this is not usually necessary on a lab scale for this type of reaction.

Q4: The benzylic bromination with NBS gives a low yield of the desired product, Methyl 2-(bromomethyl)-4-nitrobenzoate. What went wrong?

A4: Low yields in radical bromination are often due to a few key factors:

  • Initiator Quality: The radical initiator, such as AIBN or benzoyl peroxide, decomposes with time. Ensure you are using a fresh or properly stored initiator.

  • Reaction Conditions: The reaction should be run in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux with initiation by light or heat. Ensure the solvent is anhydrous.

  • Radical Quenchers: Oxygen can inhibit radical reactions. Degassing the solvent before starting or running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

  • Byproduct Formation: Over-bromination can occur. Use of a slight excess of the starting material relative to NBS (e.g., 1.05 to 1.1 equivalents of the ester to 1.0 of NBS) can sometimes mitigate this.

Troubleshooting: Step 2 - Cyanomethylation

Q5: The reaction of Methyl 2-(bromomethyl)-4-nitrobenzoate with NaCN is not working. What are the common failure points?

A5: This is a standard Sₙ2 reaction. Common issues include:

  • Solvent Choice: The solvent must be polar and aprotic to dissolve the ionic nucleophile (NaCN) and not interfere with its reactivity. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices.

  • Water Contamination: The presence of water can lead to the formation of the corresponding alcohol (Methyl 2-(hydroxymethyl)-4-nitrobenzoate) as a significant byproduct. Ensure your solvent and glassware are dry.

  • Reactivity of Starting Material: If the bromination step was inefficient, you may be starting with unreacted methyl 2-methyl-4-nitrobenzoate, which will not react with sodium cyanide. Confirm the purity of your bromide before starting.

Troubleshooting: Step 3 - Hydrolysis

Q6: My nitrile hydrolysis is very slow, and I see a lot of unreacted starting material even after prolonged heating. How can I force it to completion?

A6: Nitrile hydrolysis requires harsh conditions to proceed to the dicarboxylic acid, as both the nitrile and the methyl ester must be hydrolyzed.

  • Acid Hydrolysis: Using concentrated hydrochloric acid (6M to 12M) or a mixture of sulfuric acid and water under vigorous reflux is necessary. Reaction times can be long (12-24 hours).

  • Base Hydrolysis: Strong basic conditions (e.g., 6M NaOH or KOH) followed by an acidic workup will also work. The high concentration of hydroxide ions is effective for both nitrile and ester saponification.[4] Incomplete hydrolysis often results from conditions that are too mild (e.g., dilute acid/base or insufficient temperature).

Q7: My final product contains an amide intermediate. Why did this happen and how can I convert it to the final product?

A7: The hydrolysis of a nitrile proceeds through an amide intermediate. If your reaction conditions are not harsh enough, the reaction can stall at this stage.[5] To resolve this, you can re-subject the isolated mixture to more forceful hydrolysis conditions—either by increasing the concentration of the acid/base, raising the temperature, or extending the reaction time.

Q8: The yield is low due to the formation of a dark, tarry substance during hydrolysis. What causes this and how can it be prevented?

A8: Tar formation, especially during acid-catalyzed reactions of aromatic compounds, is often due to decomposition or polymerization under harsh conditions.[6] The nitro group makes the aromatic ring electron-deficient, but high temperatures and strong acids can still cause degradation. To mitigate this:

  • Control Temperature: Avoid excessive heating. Maintain a steady reflux without aggressive boiling.

  • Inert Atmosphere: Performing the hydrolysis under a nitrogen or argon atmosphere can sometimes reduce oxidative side reactions that lead to colored impurities.

  • Consider Basic Hydrolysis: Saponification under strong basic conditions is often cleaner for sensitive substrates, though it requires a separate acidification step at the end.

G start Low Yield of Final Product q1 Was the intermediate (Methyl 2-(cyanomethyl)-4-nitrobenzoate) pure and correctly identified? start->q1 a1_yes Proceed to Hydrolysis Check q1->a1_yes Yes a1_no Re-purify or re-synthesize intermediate. Confirm structure with NMR/MS. q1->a1_no No q2 Were hydrolysis conditions sufficiently harsh? a1_yes->q2 a2_yes Check for Degradation q2->a2_yes Yes a2_no Increase acid/base concentration, reaction time, or temperature. (e.g., >6M HCl, >12h reflux) q2->a2_no No q3 Is there evidence of tarring or decomposition? a2_yes->q3 a3_yes Use milder conditions for longer time, or switch from acid to base hydrolysis. Consider inert atmosphere. q3->a3_yes Yes a3_no Investigate purification loss. Optimize recrystallization solvent or perform acid-base extraction. q3->a3_no No

Caption: Troubleshooting logic for low yield of the final product.

Experimental Protocols & Data

Protocol 1: Synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate

This protocol is adapted from standard benzylic bromination procedures.

  • To a solution of Methyl 2-methyl-4-nitrobenzoate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN, 0.02 eq).

  • Heat the mixture to reflux (approx. 77°C) and irradiate with a 250W lamp to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a solvent mixture like hexane/ethyl acetate.

Protocol 2: Synthesis of this compound via Hydrolysis

This protocol outlines a general method for the complete hydrolysis of the cyanomethyl ester intermediate.

  • In a round-bottom flask equipped with a reflux condenser, add Methyl 2-(cyanomethyl)-4-nitrobenzoate (1.0 eq) to 6M hydrochloric acid.

  • Heat the mixture to a steady reflux (approx. 110°C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture in an ice bath. The product, this compound, should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual HCl.

  • Dry the product under vacuum to a constant weight. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.[7]

Data Summary: Hydrolysis Conditions
Hydrolysis MethodReagentsTemperature (°C)Typical Time (h)ProsCons
Acidic 6M - 12M HCl (aq)100 - 11012 - 24Simple workup (precipitation)Potential for tar formation; corrosive fumes
Basic 6M NaOH or KOH (aq)100 - 1108 - 16Often cleaner, faster reactionRequires careful acidification to precipitate the product

References

Technical Support Center: Purification of 2-(Carboxymethyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS No. 39585-32-5). This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for obtaining high-purity material. The methodologies and troubleshooting advice provided herein are synthesized from established chemical principles and purification data on structurally related aromatic nitro-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for crude this compound?

A1: For bulk purification of solid organic compounds, recrystallization is the most effective and economical first-line technique. The target molecule, this compound, is a solid at room temperature, making it an ideal candidate.[1][2] This method leverages differences in solubility between the desired compound and impurities at varying temperatures. For highly persistent impurities or for obtaining analytical-grade material on a smaller scale, flash column chromatography is a superior secondary option.[3][4]

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C).[2][5] Given the structure of this compound, which contains two polar carboxylic acid groups and a moderately polar nitro group, polar solvents are the most logical starting point.

The scientific principle is that the solvent must be able to overcome the crystal lattice energy of the solid at high temperatures but not at low temperatures, allowing for the controlled re-formation of a purer crystal lattice. We recommend performing small-scale solubility tests with the solvents listed in the table below to identify the optimal system.

Table 1: Recommended Solvents for Recrystallization Screening

SolventRationale & Expected BehaviorPotential Co-Solvent
Water (H₂O) The two carboxylic acid groups may impart sufficient polarity for high solubility in boiling water and low solubility in ice-cold water. This is a common and effective solvent for many benzoic acids.[6]Ethanol, Methanol
Ethanol (EtOH) Often shows good solubility for nitrobenzoic acids.[7][8] A mixture with water (e.g., aqueous ethanol) can be highly effective for fine-tuning solubility.Water
Ethyl Acetate (EtOAc) A medium-polarity solvent that is excellent for dissolving many organic acids. Its volatility simplifies final product drying.Heptane, Hexane (as anti-solvent)
Acetone A highly polar aprotic solvent that dissolves a wide range of compounds.[8][9] It may be too effective a solvent, requiring an anti-solvent for precipitation.Water, Hexane (as anti-solvent)

Q3: What are the likely impurities in my crude sample?

A3: Impurities are typically derived from the synthetic route. While the specific synthesis of this compound can vary, common impurities in related preparations include:

  • Starting Materials: Unreacted precursors from the carboxymethylation or nitration steps.

  • Isomeric Byproducts: Positional isomers, such as 2-(Carboxymethyl)-5-nitrobenzoic acid or other nitration products, which can have very similar properties.[10]

  • Reaction Intermediates: Incompletely reacted intermediates.

  • Solvents and Reagents: Residual solvents or inorganic salts from the workup.

Q4: How can I reliably assess the purity of my final product?

A4: A multi-faceted approach is best for confirming purity.

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically cause melting point depression and broadening. Compare your experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively assess purity. A pure compound should ideally show a single spot. Run the crude material and purified product side-by-side.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase HPLC method, similar to those used for other nitrobenzoic acids, can separate the main product from trace impurities and provide a purity value as a percentage (e.g., % area under the curve).[11][12]

Purification & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem: My crude product fails to dissolve completely in the hot recrystallization solvent.

  • Possible Cause 1: Insufficient Solvent. You may not have added enough solvent to reach the saturation point at that temperature.

    • Solution: Gradually add small additional volumes of the hot solvent until the solid dissolves. Be cautious not to add a large excess, as this will reduce your final yield.[6]

  • Possible Cause 2: Insoluble Impurities. The crude material may contain insoluble inorganic salts or polymeric byproducts.

    • Solution: If a small amount of material remains undissolved after adding a reasonable amount of solvent, perform a hot gravity filtration . This involves filtering the hot, saturated solution to remove the insoluble impurities before allowing the filtrate to cool and crystallize.[5]

Problem: The purified product is discolored (yellow, orange, or brown).

  • Possible Cause: Presence of highly colored impurities. These are often aromatic byproducts with extended conjugation, which absorb visible light.

    • Solution: Use activated charcoal (decolorizing carbon). After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount (typically 1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[13] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Problem: My product "oils out" and does not form crystals upon cooling.

  • Possible Cause 1: High impurity concentration. A large amount of impurity can depress the melting point of the mixture below the temperature of the solution, causing it to separate as a liquid (oil) rather than a solid.[13]

  • Possible Cause 2: The solvent is not ideal. The solubility curve for your compound in the chosen solvent may not be steep enough.

    • Solution 1: Re-dissolve and dilute. Add more hot solvent to fully dissolve the oil, then allow it to cool very slowly. Slow cooling is critical for encouraging proper crystal lattice formation.[6]

    • Solution 2: Scratch and Seed. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previously purified batch.

    • Solution 3: Change Solvents. If the problem persists, the solvent is likely unsuitable. Re-evaporate the solvent and attempt the recrystallization with a different solvent system identified from your screening.[13]

Problem: Purity has not improved significantly after one recrystallization.

  • Possible Cause: Impurities have very similar solubility profiles to the target compound. This is common with isomeric impurities.

    • Solution 1: Second Recrystallization. A second recrystallization using the same or a different solvent system may be sufficient to remove the remaining impurities.

    • Solution 2: Flash Column Chromatography. If recrystallization fails, chromatography is the next logical step. Based on protocols for similar compounds, a silica gel column with a gradient of ethyl acetate in hexane or dichloromethane would be an effective starting point.[3]

Visualized Workflows and Protocols

Diagrams

Purif_Decision_Tree

Recrystal_Troubleshooting

Experimental Protocols

Protocol 1: General Recrystallization

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, bring your chosen recrystallization solvent to a boil.

  • Add the hot solvent to the crude material portion-wise, with swirling, until the solid has just completely dissolved. Note the volume of solvent used.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[5]

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize product loss to the mother liquor.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

  • Adsorbent: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Dry-load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Stability and storage of "2-(Carboxymethyl)-4-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(Carboxymethyl)-4-nitrobenzoic acid" (CAS No. 39585-32-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid "this compound" should be stored at room temperature in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants. The compound should be stored away from incompatible materials such as strong oxidizing agents and bases.

Q2: How should I prepare and store solutions of this compound?

A2: Due to the presence of two carboxylic acid groups, the solubility of "this compound" is pH-dependent. It is more soluble in basic solutions where it can deprotonate to form a more soluble carboxylate salt. For preparing stock solutions, consider using a suitable buffer or adjusting the pH.

For short-term storage of solutions, refrigeration (2-8 °C) is recommended to minimize potential degradation. For long-term storage, it is advisable to prepare fresh solutions or conduct a stability study under your specific experimental conditions to determine the acceptable storage duration. Always protect solutions from light, as nitro-aromatic compounds can be photosensitive.

Q3: What are the known incompatibilities for this compound?

A3: "this compound" is incompatible with strong oxidizing agents and strong bases. Reactions with strong bases can lead to deprotonation and salt formation, which may be desirable for solubilization but should be controlled. Contact with strong oxidizing agents should be avoided as it can lead to degradation of the molecule.

Q4: Is "this compound" sensitive to light?

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for "this compound" are not extensively documented in the public domain, potential degradation pathways for related nitro-aromatic carboxylic acids include:

  • Hydrolysis: The carboxylic acid groups are generally stable, but under harsh conditions, other parts of the molecule could be susceptible.

  • Oxidation: The benzene ring and the carboxymethyl group could be susceptible to oxidation, especially in the presence of strong oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can lead to complex degradation pathways in nitro-aromatic compounds.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, although this typically requires high heat.

For a visual representation of a potential degradation pathway, please refer to the diagram in the Troubleshooting section.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving "this compound".

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Steps
Degradation of the compound - Prepare fresh solutions before each experiment. - If using a stock solution, perform a quick purity check using a suitable analytical method like HPLC to confirm its integrity. - Ensure that the compound and its solutions are protected from light and stored at the recommended temperature.
Incorrect concentration of the solution - Verify the calculations used for preparing the solution. - Ensure the solid compound was accurately weighed. - If the compound is not fully dissolved, this will lead to a lower than expected concentration. Adjust the pH or use a co-solvent if necessary to ensure complete dissolution.
Interaction with other components in the assay - Review the compatibility of "this compound" with all other reagents in your experiment. - Run control experiments to isolate the effect of each component.

Issue 2: Difficulty in dissolving the compound.

Possible Cause Troubleshooting Steps
Low solubility at the current pH - "this compound" is a dicarboxylic acid and will be more soluble in basic conditions. Gradually increase the pH of your solvent by adding a dilute base (e.g., NaOH) and monitor for dissolution. - Be mindful that a significant change in pH may affect your downstream experiment.
Inappropriate solvent - While aqueous buffers are common, consider using a co-solvent such as DMSO or DMF to aid in initial dissolution before diluting with your aqueous medium. Always check the compatibility of the co-solvent with your experimental system.
Low temperature - Gently warming the solution may increase solubility. However, be cautious as excessive heat can lead to degradation.

Issue 3: Observing new or unexpected peaks in analytical chromatography (e.g., HPLC).

Possible Cause Troubleshooting Steps
Degradation of the compound - This is a strong indicator of compound instability under your experimental or storage conditions. - To identify the cause, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to generate degradation products. Analyzing these samples by HPLC-MS can help identify the new peaks.[1] - The diagram below illustrates a potential degradation pathway that could lead to the formation of new species.
Contamination - Ensure all glassware is scrupulously clean. - Use high-purity solvents and reagents. - Analyze a blank (solvent only) to rule out contamination from the analytical system itself.

Potential Degradation Pathway of this compound

G parent This compound stress Stress Conditions (e.g., Light, Heat, Strong Oxidizer) parent->stress degradation_product_1 Decarboxylation Product (e.g., 2-Methyl-5-nitrobenzoic acid) stress->degradation_product_1 Heat degradation_product_2 Oxidation Product (e.g., Phthalic acid derivative) stress->degradation_product_2 Oxidizing Agent degradation_product_3 Reduction of Nitro Group (e.g., 4-Amino-2-(carboxymethyl)benzoic acid) stress->degradation_product_3 Reducing Environment

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols

Protocol for a Preliminary Solution Stability Study

This protocol outlines a basic approach to assess the stability of "this compound" in a specific solvent system.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of "this compound".

    • Dissolve it in the desired solvent (e.g., a buffered solution at a specific pH) to a known concentration. Ensure complete dissolution.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze the solution using a validated stability-indicating analytical method, such as HPLC with UV detection.

    • Record the peak area and retention time of the parent compound. This will serve as your baseline (100% initial concentration).

  • Storage Conditions:

    • Aliquot the stock solution into several vials.

    • Store the vials under different conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to ambient light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week), remove a vial from each storage condition.

    • Allow the solution to equilibrate to room temperature before analysis.

    • Analyze the sample using the same analytical method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial (time zero) peak area.

    • Calculate the percentage of the compound remaining.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

    • Based on the data, determine the acceptable storage conditions and duration for your solutions. A common threshold for stability is the time at which the parent compound concentration drops to 90-95% of its initial value, but this can vary depending on the application.

References

Technical Support Center: Analysis and Removal of Side-Products in the Synthesis of 2-(Carboxymethyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(carboxymethyl)-4-nitrobenzoic acid, also known as 4-nitrohomophthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify, analyze, and remove common side-products encountered during its synthesis, ensuring the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products when synthesizing this compound?

A1: The synthesis of this compound typically involves the nitration of a precursor like 2-(carboxymethyl)benzoic acid or a related compound. During this process, several side-products can form. The most common are positional isomers, products of incomplete reaction, and byproducts from over-oxidation.

  • Positional Isomers: Nitration of a substituted benzene ring can result in different isomers. For instance, you might encounter 2-(carboxymethyl)-5-nitrobenzoic acid or other dinitro-substituted compounds, depending on the reaction conditions. The methyl group in related syntheses is known to direct nitration to ortho and para positions, so similar isomeric byproducts can be expected here.[1]

  • Over-oxidation Products: If the reaction conditions are too harsh, the methylene bridge in the carboxymethyl group can be oxidized, potentially leading to the formation of 4-nitrophthalic acid.[2]

  • Unreacted Starting Material: Incomplete nitration will leave some of the starting material in your crude product.

Q2: How can I detect the presence of these side-products?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of side-products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for initial screening of your crude product. By using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can often visualize the main product and impurities as separate spots under UV light.

  • High-Performance Liquid Chromatography (HPLC): For more accurate quantification, reversed-phase HPLC with UV detection is the method of choice. A C18 column with a mobile phase of acetonitrile and acidified water can effectively separate this compound from its isomers and other impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide detailed structural information to confirm the identity of the main product and help in the characterization of unknown impurities.

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the components in your mixture, which is invaluable for identifying unexpected side-products.

Q3: What is the best general approach for removing these side-products?

A3: Recrystallization is often the most effective and scalable method for purifying this compound.[5][6][7][8] The choice of solvent is critical and should be determined through small-scale solubility tests. A good solvent will dissolve the compound and impurities at high temperatures but allow for selective crystallization of the desired product upon cooling. Water or a mixture of ethanol and water is often a good starting point for polar compounds like this.[2][9] For impurities that are difficult to remove by recrystallization, column chromatography on silica gel can be employed.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: My final product has a yellowish or brownish tint, not the expected white to off-white color.
  • Potential Cause: The discoloration is likely due to the presence of residual nitro-containing impurities or byproducts from oxidation. Even small amounts of isomeric or dinitro-impurities can impart color to the final product.

  • Diagnostic Steps:

    • Run a TLC of your product against the starting material. The presence of multiple spots indicates impurities.

    • Analyze the product using HPLC-UV. Compare the chromatogram to a reference standard if available. The presence of additional peaks confirms the presence of impurities.

  • Resolution Protocol:

    • Recrystallization with Activated Charcoal: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., aqueous ethanol). Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[9]

    • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel to remove the charcoal.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. Dry the product under vacuum.

Issue 2: My HPLC analysis shows a significant peak with a similar retention time to my main product.
  • Potential Cause: This is often indicative of a positional isomer, which has a similar polarity to the desired product and is therefore difficult to separate.

  • Diagnostic Steps:

    • LC-MS Analysis: Determine the molecular weight of the impurity. If it is the same as your product, it is likely an isomer.

    • NMR Spectroscopy: Acquire a high-resolution 1H NMR spectrum. The aromatic region of the spectrum can reveal the substitution pattern on the benzene ring and help distinguish between isomers.

  • Resolution Protocol:

    • Optimize Recrystallization: Experiment with different solvent systems. A mixture of solvents can sometimes provide better selectivity for crystallization.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. A silica gel column with a gradient elution of ethyl acetate in hexane can be effective for separating isomers.[10]

Issue 3: The yield of my purified product is significantly lower than expected.
  • Potential Cause: Low yield can result from incomplete reaction, product loss during workup and purification, or the formation of a large proportion of side-products.

  • Diagnostic Steps:

    • Analyze the crude product by HPLC to determine the ratio of the desired product to side-products. This will tell you if the low yield is due to the reaction itself or the purification process.

    • Check the mother liquor from recrystallization by TLC or HPLC to see if a significant amount of product remains dissolved.

  • Resolution Protocol:

    • Reaction Optimization: If the crude product is impure, consider adjusting the reaction conditions (e.g., temperature, reaction time, nitrating agent) to favor the formation of the desired product.

    • Purification Optimization: If the product is being lost during purification, you can try to recover it from the mother liquor by concentrating the solution and performing a second recrystallization. Ensure that you are using the minimum amount of hot solvent for dissolution to avoid leaving a large amount of product in solution upon cooling.[9]

Data and Protocols

Table 1: Properties of this compound and Potential Side-Products
CompoundMolecular FormulaMolecular Weight ( g/mol )Likely Analytical Signature
This compound C9H7NO6225.15[11][12][13]Main product peak in HPLC; characteristic 1H NMR spectrum.
2-(Carboxymethyl)-5-nitrobenzoic acidC9H7NO6225.15Isomeric peak in HPLC, often with a slightly different retention time.
4-Nitrophthalic acidC8H5NO6211.13Peak in HPLC with a different retention time and molecular weight in MS.
2-(Carboxymethyl)benzoic acidC9H8O4180.16Peak corresponding to the starting material in HPLC/TLC.
Protocol 1: General HPLC Method for Analysis
  • Column: C18 reversed-phase, 5 µm, 150 mm x 4.6 mm[3]

  • Mobile Phase: A: 0.1% Phosphoric acid in water; B: Acetonitrile[3]

  • Elution: Isocratic or gradient elution, depending on the complexity of the mixture. A starting point could be 60% A and 40% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm[3]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., water, ethanol, ethyl acetate, and mixtures thereof) at room and elevated temperatures. A suitable solvent should dissolve the product when hot but not when cold.[9]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6]

Visual Guides

Diagram 1: Synthetic Pathway and Side-Product Formation

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Starting Material 2-(Carboxymethyl)benzoic acid Product This compound Starting Material->Product Nitration (HNO3/H2SO4) Isomer 2-(Carboxymethyl)-5-nitrobenzoic acid Starting Material->Isomer Isomerization Over-oxidation 4-Nitrophthalic acid Product->Over-oxidation Over-oxidation

Caption: Synthesis of this compound and formation of common side-products.

Diagram 2: Troubleshooting Workflow for Impure Product

Troubleshooting_Workflow Impure_Product Impure Product Detected (e.g., by TLC/HPLC) Identify_Impurity Identify Impurity (LC-MS, NMR) Impure_Product->Identify_Impurity Isomer Isomer? Identify_Impurity->Isomer Over_oxidation Over-oxidation Product? Isomer->Over_oxidation No Column_Chromatography Column Chromatography Isomer->Column_Chromatography Yes Recrystallization Recrystallization Over_oxidation->Recrystallization Yes Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A logical workflow for troubleshooting and purifying an impure product.

References

Technical Support Center: Troubleshooting "2-(Carboxymethyl)-4-nitrobenzoic acid" Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Carboxymethyl)-4-nitrobenzoic acid (also known as 4-Nitrohomophthalic acid). This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. As a dicarboxylic aromatic acid with a nitro functional group, its solubility profile is highly dependent on the physicochemical environment. This guide provides a logical, step-by-step approach to achieving successful dissolution for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

This compound has very poor solubility in neutral water. This is due to the presence of a largely non-polar benzene ring and two carboxylic acid groups that are protonated (uncharged) at neutral pH. For a molecule to dissolve, the energy released from solvent-solute interactions must overcome the energy of the crystal lattice (the forces holding the solid compound together). In neutral water, the interactions are not strong enough to effectively break down the solid-state structure of the acid. The solubility of dicarboxylic acids in water tends to decrease with the rigidity of the carbon backbone, and aromatic dicarboxylic acids are generally less soluble than their short-chain aliphatic counterparts.[1][2]

Q2: What is the fundamental principle for dissolving this compound?

The key to dissolving this compound is to deprotonate one or both of its carboxylic acid groups. By converting these acidic functional groups into their carboxylate salt forms (-COO⁻), you introduce an ionic charge to the molecule. This dramatically increases its polarity and allows for strong ion-dipole interactions with polar solvents like water, leading to significantly enhanced solubility. This is a common strategy for solubilizing acidic compounds.

Q3: I don't have the exact pKa values for this compound. How can I effectively use pH to my advantage?

  • The presence of the electron-withdrawing nitro group (-NO2) increases the acidity of both carboxylic acid groups (lowers their pKa values) compared to a non-substituted analogue.

  • For context, the pKa of 4-nitrobenzoic acid is approximately 3.44, which is lower (more acidic) than that of benzoic acid (pKa ≈ 4.2) due to this effect.

  • The two carboxylic acid groups in your molecule will have two distinct pKa values (pKa1 and pKa2). The first deprotonation will be more favorable than the second.

General Rule of Thumb: To ensure at least 99% of a carboxylic acid is in its deprotonated, soluble salt form, the pH of the solution should be at least 2 units above its pKa. A safe and effective starting point for dissolving this compound is to use a slightly basic aqueous solution (pH 8-9).

Q4: Can I use organic solvents to dissolve this compound?

Yes, polar organic solvents can be used, but they may not be suitable for all experimental applications, particularly those involving biological systems.

  • Good options: Methanol and ethanol can dissolve nitrobenzoic acid derivatives, and heating can further increase solubility.[3]

  • Other possibilities: Solvents like acetone and acetonitrile may also be effective.[4]

  • Co-solvents: For challenging cases, a small amount of an organic solvent like DMSO or DMF can be used to create a concentrated stock solution, which is then diluted into your aqueous experimental medium. However, always check the tolerance of your specific assay or system to these solvents.

Q5: Are there any stability concerns I should be aware of once the compound is in solution?

Yes. Nitroaromatic compounds can be sensitive to environmental conditions.

  • Light Sensitivity: It is best practice to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil. Photodegradation can occur in compounds with nitroaromatic functionalities.

  • pH Stability: While basic conditions are excellent for dissolution, prolonged exposure to very high or very low pH, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways. It is recommended to prepare fresh solutions for your experiments.

Systematic Troubleshooting Guide for Dissolution

If you are facing difficulties dissolving this compound, follow this systematic workflow. Start with the simplest and most common methods before proceeding to more complex techniques.

Step 1: Initial Solvent Selection

Begin with the most common and often most effective method for this type of compound: pH-adjusted aqueous solutions.

Protocol 1: Dissolution in Aqueous Base

  • Weigh the desired amount of this compound powder.

  • Add a portion of the final desired volume of purified water (e.g., add 80% of the final volume). The powder will likely remain as a suspension.

  • While stirring, add a small amount of a suitable base dropwise. Good choices include 1 M NaOH, 1 M KOH, or a dilute ammonium hydroxide solution.

  • Monitor the solution. As the pH increases, the solid will begin to dissolve.

  • Continue adding the base until all the solid has dissolved. A clear solution should be obtained.

  • If required for your experiment, you can then carefully adjust the pH back down using a dilute acid (e.g., 0.1 M HCl). Be cautious, as the compound may precipitate out if the pH drops too low.

  • Once fully dissolved, add water to reach the final desired volume.

Step 2: Exploring Organic and Co-Solvent Systems

If an aqueous system is not suitable for your application, or if you require a highly concentrated stock solution, polar organic solvents are the next logical choice.

Recommended Organic Solvents

SolventExpected SolubilityNotes
Aqueous Base (pH > 8) ExcellentThe recommended starting point for most applications. Forms a highly soluble carboxylate salt.
Methanol / Ethanol Moderate to GoodSolubility can often be improved with gentle warming (e.g., to 40-50°C).[3]
DMSO / DMF Good to ExcellentTypically used to prepare highly concentrated stock solutions that are then diluted into aqueous buffers. Check for solvent compatibility with your experiment.
Acetone ModerateAnother option for creating stock solutions.[4]
Water (Neutral pH) Very PoorNot recommended for initial dissolution.
Non-polar Solvents InsolubleNot suitable (e.g., hexane, toluene).

Protocol 2: Preparing a Concentrated Stock in DMSO

  • Add the weighed this compound to a suitable vial.

  • Add a small volume of high-purity DMSO (e.g., to make a 10-100 mM stock).

  • Mix thoroughly using a vortex mixer. Gentle warming in a water bath may assist dissolution.

  • Once dissolved, store this stock solution protected from light.

  • For experiments, perform a serial dilution of this stock into your final aqueous buffer. Ensure the final concentration of DMSO is low enough not to interfere with your assay (typically <0.5%).

Step 3: Physical Dissolution Aids

If you still observe particulate matter, these physical methods can be used in conjunction with the protocols above.

  • Sonication: Place your vial in a sonicator bath for 5-10 minute intervals. This uses high-frequency sound waves to break apart solid aggregates and enhance solvent interaction.

  • Gentle Heating: Warming the solution in a water bath (e.g., to 40-50°C) can increase the rate of dissolution. However, avoid aggressive heating to prevent potential degradation.

Troubleshooting Workflow Diagram

The following diagram illustrates the logical progression for troubleshooting solubility issues with this compound.

Caption: Systematic workflow for dissolving this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS 39585-32-5). This guide is designed for researchers, chemists, and process development professionals. Here, we provide not just protocols, but the underlying scientific rationale, troubleshooting advice for common experimental hurdles, and key considerations for transitioning from bench-scale to pilot-plant production.

Introduction

This compound, also known as 4-nitrohomophthalic acid, is a valuable bifunctional molecule. Its distinct acidic groups and aromatic nitro functionality make it a crucial intermediate in the synthesis of pharmaceuticals, a building block for metal-organic frameworks (MOFs), and a precursor for various specialty chemicals.

Scaling the synthesis of this molecule presents several challenges, including managing exothermic reactions, ensuring regioselectivity, handling hazardous reagents, and developing robust purification methods that are viable at a larger scale. This document provides a comprehensive framework for addressing these challenges.

Recommended Synthetic Pathway

The most robust and scalable synthesis of this compound begins with the selective oxidation of 4-nitro-o-xylene. The resulting 2-methyl-4-nitrobenzoic acid undergoes a three-step functionalization of the methyl group via bromination, cyanation, and subsequent hydrolysis to yield the final product.

Caption: Recommended four-step synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this synthesis?

A1: The main challenges are:

  • Heat Management: The initial oxidation and subsequent hydrolysis steps can be highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and byproduct formation.[1][2]

  • Reagent Handling: The use of hazardous materials like N-Bromosuccinimide (NBS) and sodium cyanide (NaCN) requires stringent safety protocols and specialized equipment at scale.

  • Phase Transfer Issues: The oxidation of 4-nitro-o-xylene often involves multiple phases (solid, organic, aqueous). Efficient mixing becomes crucial at larger volumes to ensure consistent reaction rates. Using a phase transfer catalyst can mitigate this.[3]

  • Purification: Recrystallization, which is straightforward in the lab, can be less efficient and more solvent-intensive at scale. Developing an effective purification strategy, potentially involving pH-based precipitation and extraction, is key.[4][5]

Q2: How can the purity and identity of the final product be confirmed?

A2: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of isomeric impurities.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups (C=O for carboxylic acids, N-O for the nitro group).

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[6]

  • High-Performance Liquid Chromatography (HPLC): To quantify purity and detect any remaining starting materials or intermediates.

Q3: Are there "greener" alternatives to the proposed reagents?

A3: Yes, for the oxidation step, traditional strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate generate significant heavy metal waste. A greener approach involves using dilute nitric acid with a catalyst, which improves the cleanliness of the reaction and reduces environmental pollution.[3] For the bromination step, while NBS is standard, exploring enzymatic or photocatalytic methods could reduce waste, though these are less mature for industrial scale.

Q4: Why is selective oxidation of 4-nitro-o-xylene challenging?

A4: The strong electron-withdrawing effect of the nitro group deactivates the aromatic ring and the attached methyl groups, making them difficult to oxidize.[3] Furthermore, achieving selective oxidation of only one methyl group while leaving the other untouched requires carefully controlled conditions to avoid the formation of 4-nitrophthalic acid, the over-oxidized byproduct.[7][8]

Experimental Protocols & Quantitative Data

Step 1: Selective Oxidation of 4-Nitro-o-xylene

This protocol is based on a catalyzed nitric acid oxidation, which is a cleaner alternative to permanganate methods.[3]

Methodology:

  • To a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-nitro-o-xylene (1.0 eq).

  • Add the phase transfer catalyst (e.g., Cetrimonium bromide, 0.05 eq) and a radical initiator (e.g., N-Hydroxyphthalimide, 0.1 eq).[3][8]

  • Slowly add dilute nitric acid (40%, ~8.0 eq) to the reactor.

  • Heat the mixture to the target temperature (e.g., 100-120°C) and maintain for 12-24 hours, monitoring by HPLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the crude product, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

ReagentMolar Eq.PurposeScale-Up Consideration
4-Nitro-o-xylene1.0Starting MaterialEnsure high purity to avoid isomeric byproducts.
Nitric Acid (40%)8.0Oxidizing AgentSlow, controlled addition is critical to manage exotherm.
Phase Transfer Catalyst0.01 - 0.1Improves interaction between aqueous and organic phases.Essential for reproducible kinetics in large reactors.[3]
Radical Initiator0.05 - 0.5Facilitates the oxidation of the deactivated methyl group.[3]Ensure even distribution; poor mixing can lead to localized side reactions.

Troubleshooting Guide

Problem: Low Yield or Incomplete Conversion in Step 1 (Oxidation)

G Start Low Yield in Oxidation Step Q1 Was the reaction temperature maintained at ≥100°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was a phase transfer catalyst (PTC) and radical initiator used? A1_Yes->Q2 Sol1 Increase temperature to 100-120°C. Low temp leads to incomplete reaction. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is HPLC analysis showing a significant amount of starting material? A2_Yes->Q3 Sol2 Add PTC (e.g., TBAB) and initiator (e.g., NHPI). These are critical for oxidizing the deactivated methyl group. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Increase reaction time. Monitor every 4-6 hours until SM is <5%. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Decision tree for troubleshooting low yield in the oxidation of 4-nitro-o-xylene.

Problem: Formation of Oily Product During Purification

  • Potential Cause: This often occurs during recrystallization when impurities are present that act as a eutectic mixture, depressing the melting point, or when the solvent polarity is not optimal.[5]

  • Recommended Solution:

    • Solvent System: If using a single solvent, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the crude product in the minimum amount of the "good" solvent while hot, then slowly add the "poor" solvent until turbidity appears. Re-heat to clarify and then cool slowly.[5][8]

    • pH Adjustment: As the product has two carboxylic acid groups, it can be purified via acid-base extraction. Dissolve the crude material in a dilute base (e.g., NaHCO₃ solution), wash the aqueous layer with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer with HCl to precipitate the purified product.[2]

    • Charcoal Treatment: If the product is discolored, it may contain colored impurities. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[5]

Problem: Incomplete Hydrolysis of the Nitrile (Step 4)

  • Potential Cause: The nitrile group can be sterically hindered, and the intermediate amide may be stable under mild conditions. Incomplete reaction can result from insufficient acid concentration or temperature.

  • Recommended Solution:

    • Reaction Conditions: Ensure a sufficient excess of aqueous acid (e.g., 50-70% H₂SO₄) is used. The reaction often requires elevated temperatures (reflux) for an extended period. Monitor the reaction for the disappearance of the nitrile/amide intermediate by TLC or HPLC.

    • Alternative Hydrolysis: Basic hydrolysis using NaOH followed by acidic workup is an alternative. This is often irreversible and can drive the reaction to completion.[9] However, care must be taken as basic conditions at high temperatures can sometimes promote side reactions.

References

Technical Support Center: Post-Synthesis Purification of 2-(Carboxymethyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification protocols for enhancing the purity of "2-(Carboxymethyl)-4-nitrobenzoic acid" following its synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to solve purification challenges effectively.

Section 1: Understanding the Impurity Profile

Effective purification begins with anticipating the likely impurities. The synthesis of this compound, typically involving the nitration of an aromatic precursor, can introduce several classes of impurities.[1][2] Understanding these is the first step toward their removal.

Frequently Asked Questions: Impurities

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Your crude product likely contains a mixture of substances originating from the reaction itself and the starting materials. Key impurities include:

  • Isomeric Byproducts: Aromatic nitration can produce regioisomers.[1] Depending on the precise starting material, you may have isomers where the nitro group is attached at a different position on the aromatic ring.

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your crude product.

  • Over-reaction Products: The harsh conditions of nitration can sometimes lead to the formation of di-nitrated or other over-reacted species.[2]

  • Reagent Residues: Residual acids from the nitrating mixture (sulfuric and nitric acid) are common contaminants.[3]

Section 2: Core Purification Strategies & Protocols

This section addresses the most common purification challenges through a series of questions, detailed protocols, and troubleshooting guides.

Q2: What is the most effective first-line strategy for a bulk purification of the crude product?

A2: For a dicarboxylic acid like this, a two-stage process of Acid-Base Extraction followed by Recrystallization is the most robust and scalable initial purification strategy. The extraction leverages the acidic nature of the carboxyl groups to separate the target compound from neutral impurities, while recrystallization refines the product based on solubility differences.[4][5][6]

Workflow 1: Acid-Base Extraction

The principle of this technique is to convert the water-insoluble carboxylic acid into its water-soluble salt form using a base.[7] This allows it to move from an organic solvent into an aqueous layer, leaving behind neutral organic impurities. The process is then reversed by adding acid to precipitate the purified product.

AcidBaseExtraction cluster_start Start cluster_funnel Separatory Funnel cluster_organic Organic Layer cluster_aqueous Aqueous Layer cluster_end Finish Crude Crude Product (in Organic Solvent, e.g., Ethyl Acetate) Wash Wash with aq. Base (e.g., NaHCO₃) Crude->Wash Separate Separate Layers Wash->Separate Organic_Impurities Neutral Impurities (Discard) Separate->Organic_Impurities Organic Phase Aqueous_Salt Water-Soluble Salt (Sodium 2-(Carboxymethyl)-4-nitrobenzoate) Separate->Aqueous_Salt Aqueous Phase Acidify Acidify with HCl to pH < 2 Aqueous_Salt->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Vacuum Filter & Wash with Cold Water Precipitate->Filter Purified Purified Solid Filter->Purified

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid product in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[8] A weak base like bicarbonate is sufficient to deprotonate the carboxylic acids without hydrolyzing other functional groups.[7] Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous layers. The organic layer containing neutral impurities can now be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 1-2 (verify with pH paper).[8] This re-protonates the carboxylate salt, causing the purified this compound to precipitate out of the solution.[5]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Q3: My product is discolored (yellow/brown) even after extraction. How can I fix this?

A3: Discoloration is typically due to highly conjugated, colored impurities that may not have been fully removed by extraction. The best solution is to perform a recrystallization that includes a decolorization step with activated charcoal.

Workflow 2: Recrystallization with Charcoal Treatment

Recrystallization purifies solids based on the principle that the desired compound and its impurities have different solubilities in a given solvent.[9] The ideal solvent will dissolve the compound when hot but not when cold. Activated charcoal has a high surface area that adsorbs large, flat (aromatic) colored molecules.[10]

Recrystallization Crude Impure Solid Dissolve Dissolve in Minimum Amount of Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (if needed) Dissolve->Charcoal HotFilter Hot Gravity Filtration (Removes insoluble impurities & charcoal) Charcoal->HotFilter Cool Cool Filtrate Slowly (Room Temp -> Ice Bath) HotFilter->Cool Crystals Pure Crystals Form Cool->Crystals VacuumFilter Vacuum Filtration (Isolates crystals) Crystals->VacuumFilter MotherLiquor Mother Liquor (Contains soluble impurities) VacuumFilter->MotherLiquor Filtrate Dry Wash with Cold Solvent & Dry Crystals VacuumFilter->Dry Solid Pure Pure Product Dry->Pure PurityCheck Start Purified Product Obtained Decision1 Need Quantitative Purity >99%? Start->Decision1 MeltingPoint Perform Melting Point Analysis Decision1->MeltingPoint No HPLC Perform HPLC Analysis Decision1->HPLC Yes Decision2 Is Melting Range Sharp? MeltingPoint->Decision2 Good_Enough Purity Likely Sufficient for General Use Decision2->Good_Enough Yes Repurify Consider Further Purification (e.g., Column Chromatography) Decision2->Repurify No qNMR Perform qNMR Analysis HPLC->qNMR For Orthogonal Validation

References

Validation & Comparative

A Comparative Guide to 2-(Carboxymethyl)-4-nitrobenzoic Acid and its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide presents a comprehensive comparative analysis of 2-(Carboxymethyl)-4-nitrobenzoic acid and the three canonical nitrobenzoic acid isomers: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). The strategic placement of the nitro group and the introduction of a carboxymethyl substituent profoundly influence the physicochemical properties and reactivity of the benzoic acid core. This document provides an in-depth examination of these differences, supported by experimental data, to empower researchers in making informed decisions for applications ranging from pharmaceutical synthesis to materials science.

Introduction: A Tale of Four Isomers

Nitrobenzoic acids are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals, dyes, and agrochemicals.[1][2] The electron-withdrawing nature of the nitro group significantly alters the electronic landscape of the benzoic acid molecule, most notably enhancing its acidity compared to the parent benzoic acid.[2] This guide delves into the distinct characteristics of the ortho, meta, and para isomers and introduces a more complex derivative, this compound, to highlight the impact of further substitution.

The selection of a specific isomer is a critical decision in synthetic design, as the substituent's position dictates the molecule's acidity, solubility, melting point, and spectroscopic signature.[1] this compound, also known as 4-nitrohomophthalic acid, introduces an additional carboxylic acid function via a methylene bridge, creating a molecule with unique steric and electronic properties and potential for diverse chemical transformations.[3]

Structural and Physicochemical Property Comparison

The seemingly subtle differences in the arrangement of functional groups on the benzene ring lead to significant variations in the macroscopic properties of these compounds.

Molecular Structures

The foundational difference lies in the spatial relationship between the nitro and carboxyl groups. In this compound, the presence of a carboxymethyl group at the ortho position relative to one carboxyl group and meta to the nitro group introduces additional complexity.

Caption: Chemical structures of the four compared nitrobenzoic acid derivatives.

Acidity (pKa)

The acidity of nitrobenzoic acids is a direct consequence of the electron-withdrawing nature of the nitro group, which stabilizes the resulting carboxylate anion.[2][4] The position of the nitro group dictates the extent of this stabilization through inductive and resonance effects.

CompoundIsomer PositionpKa ValueKey Influencing Factors
Benzoic Acid-4.20[5][6]Reference
2-Nitrobenzoic AcidOrtho2.17[5][6]Ortho Effect: Steric hindrance forces the -COOH group out of the plane of the benzene ring, disrupting resonance with the ring and stabilizing the carboxylate anion.[5][6]
3-Nitrobenzoic AcidMeta3.45[5][6]Primarily inductive electron withdrawal; resonance effect does not operate at the meta position.[5]
4-Nitrobenzoic AcidPara3.44[5][6]Strong electron withdrawal through both inductive and resonance effects, effectively delocalizing the negative charge of the carboxylate anion.[5]
This compound-Data not readily availableThe presence of two carboxylic acid groups and a nitro group suggests a complex acidity profile with two distinct pKa values. The electron-withdrawing nitro group will increase the acidity of both carboxylic acid moieties compared to their unsubstituded counterparts.

The order of acidity for the simple isomers is ortho > para > meta.[5][6] This is a classic example of how positional isomerism dictates chemical properties. The "ortho effect" in 2-nitrobenzoic acid is a significant contributor to its enhanced acidity.[5][6][7]

Physical Properties

The physical properties, such as melting point and solubility, are influenced by the crystal lattice energy and the potential for intermolecular interactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility
2-Nitrobenzoic AcidC₇H₅NO₄167.12146–148[1][2]~6.8–7.8 g/L[1][2]
3-Nitrobenzoic AcidC₇H₅NO₄167.12139–141[1][2]~0.24 g/100 mL (15 °C)[1]
4-Nitrobenzoic AcidC₇H₅NO₄167.12237–242[1][2]<0.1 g/100 mL (26 °C)[1]
This compoundC₉H₇NO₆225.15[3][8]Data not readily availableExpected to have higher water solubility than the simple isomers due to the presence of a second carboxylic acid group, which can participate in hydrogen bonding.

4-Nitrobenzoic acid exhibits a significantly higher melting point, suggesting a more stable crystal lattice structure.[1] The solubility of these compounds in various organic solvents is generally good, a crucial factor for their use in synthesis.[1][9][10]

Spectroscopic Characterization: The Fingerprints of Isomers

Spectroscopic techniques are indispensable for the identification and differentiation of these isomers. Each compound presents a unique spectral signature.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. Key distinguishing features are found in the fingerprint region and in the characteristic stretches of the nitro and carboxyl groups.

Functional GroupVibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)This compound (Predicted)
O-H (Carboxylic Acid)Stretching (broad)~3200-2500[11]~3100-2500[11]~3100-2500[11]Broader and more complex O-H stretching region due to two carboxyl groups.
C=O (Carboxylic Acid)Stretching~1700[11]~1700[11]~1700[11]Potentially two distinct C=O stretching frequencies or a broadened peak.
N-O (Nitro Group)Asymmetric Stretching~1530[11]~1530[11]~1525[11]Similar to other nitro-substituted aromatics.
N-O (Nitro Group)Symmetric Stretching~1350[11]~1350[11]~1345[11]Similar to other nitro-substituted aromatics.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. The chemical shifts and coupling patterns are highly sensitive to the substituent positions.

¹H NMR (DMSO-d₆, ppm) [1]

CompoundAromatic Protons (Ar-H)Carboxylic Acid Proton (COOH)
2-Nitrobenzoic Acidδ ~8.1-7.7 (m, 4H)δ ~13.5 (s, 1H)
3-Nitrobenzoic Acidδ ~8.7-7.8 (m, 4H)δ ~13.5 (s, 1H)
4-Nitrobenzoic Acidδ ~8.3 (d, 2H), 8.1 (d, 2H)δ ~13.6 (s, 1H)
This compound (Predicted)Complex multiplets in the aromatic region.Two distinct COOH signals and a singlet for the CH₂ group.

¹³C NMR (DMSO-d₆, ppm) [1]

CompoundApproximate Chemical Shift Ranges
2-Nitrobenzoic Acidδ ~166, 148, 134, 132, 130, 129, 124
3-Nitrobenzoic Acidδ ~165, 148, 136, 131, 130, 127, 123
4-Nitrobenzoic Acidδ ~166, 150, 136, 131, 130, 124
This compound (Predicted)Two signals for the carboxyl carbons, a signal for the methylene carbon, and distinct signals for the aromatic carbons, influenced by all three substituents.

Synthesis Strategies

The synthetic route to each isomer is governed by the directing effects of the substituents during electrophilic aromatic substitution.

Synthesis cluster_ortho_para Ortho and Para Isomer Synthesis cluster_meta Meta Isomer Synthesis cluster_cmnba This compound Synthesis 2-Nitrotoluene 2-Nitrotoluene 2-Nitrobenzoic_Acid 2-Nitrobenzoic_Acid 2-Nitrotoluene->2-Nitrobenzoic_Acid Oxidation [O] 4-Nitrotoluene 4-Nitrotoluene 4-Nitrobenzoic_Acid 4-Nitrobenzoic_Acid 4-Nitrotoluene->4-Nitrobenzoic_Acid Oxidation [O] Benzoic_Acid Benzoic_Acid 3-Nitrobenzoic_Acid 3-Nitrobenzoic_Acid Benzoic_Acid->3-Nitrobenzoic_Acid Nitration HNO₃, H₂SO₄ 2-Methyl-4-nitrobenzoic_Acid 2-Methyl-4-nitrobenzoic_Acid 2-(Bromomethyl)-4-nitrobenzoic_Acid 2-(Bromomethyl)-4-nitrobenzoic_Acid 2-Methyl-4-nitrobenzoic_Acid->2-(Bromomethyl)-4-nitrobenzoic_Acid Bromination 2-(Cyanomethyl)-4-nitrobenzoic_Acid 2-(Cyanomethyl)-4-nitrobenzoic_Acid 2-(Bromomethyl)-4-nitrobenzoic_Acid->2-(Cyanomethyl)-4-nitrobenzoic_Acid Cyanation CMNBA This compound 2-(Cyanomethyl)-4-nitrobenzoic_Acid->CMNBA Hydrolysis

Caption: Common synthetic pathways for nitrobenzoic acid isomers.

  • 2- and 4-Nitrobenzoic Acid: These isomers are typically synthesized via the oxidation of the corresponding nitrotoluene precursors.[1] Direct nitration of benzoic acid yields only minor amounts of the ortho and para isomers.[1]

  • 3-Nitrobenzoic Acid: The meta isomer is efficiently produced through the direct nitration of benzoic acid, as the carboxylic acid group is a meta-director.[1][12]

  • This compound: A potential synthesis route involves the functionalization of 2-methyl-4-nitrobenzoic acid.[13] This multi-step process highlights the increased complexity in synthesizing more substituted derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following are generalized experimental methodologies for key characterization techniques.

Determination of pKa via Potentiometric Titration

This is a reliable method for determining the acid dissociation constant.[6]

pKa_Titration Start Start Prepare_Sample Dissolve known concentration of nitrobenzoic acid in water Start->Prepare_Sample Titrate Titrate with standardized strong base (e.g., 0.1 M NaOH) Prepare_Sample->Titrate Monitor_pH Monitor pH with a calibrated pH meter Titrate->Monitor_pH continuous Plot_Data Plot pH vs. volume of base added Monitor_pH->Plot_Data Determine_pKa pKa = pH at the half-equivalence point Plot_Data->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

  • Prepare a solution of the nitrobenzoic acid isomer of known concentration (e.g., 0.01 M).

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH after each addition of the base.

  • Plot the pH versus the volume of base added to generate a titration curve.

  • The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point).[14]

Spectroscopic Analysis

FT-IR Spectroscopy [11]

  • Prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

NMR Spectroscopy [11]

  • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard (e.g., TMS).

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and the simpler nitrobenzoic acid isomers is dictated by the specific synthetic goal or application.

  • 2- and 4-Nitrobenzoic Acids: Their distinct electronic properties make them valuable in the synthesis of pharmaceuticals and dyes where specific reactivity and substitution patterns are required.

  • 3-Nitrobenzoic Acid: Its ready availability from the direct nitration of benzoic acid makes it a cost-effective starting material for many industrial processes.[1]

  • This compound: This di-acid offers a more complex scaffold with multiple points for chemical modification. It is a valuable building block for creating more intricate molecular architectures, potentially leading to novel bioactive compounds or advanced materials.

This guide has provided a detailed, data-driven comparison of these four nitrobenzoic acid derivatives. By understanding their unique properties and the experimental techniques used for their characterization, researchers can confidently select and utilize these versatile chemical building blocks in their work.

References

A Comparative Guide to Novel Derivatives of 2-(Carboxymethyl)-4-nitrobenzoic Acid: Synthesis, Physicochemical Properties, and Bioactivity Profiles

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparative analysis of rationally designed derivatives of 2-(Carboxymethyl)-4-nitrobenzoic acid, also known as 4-Nitrohomophthalic acid. While direct comparative studies on a wide range of its derivatives are not extensively documented, this guide synthesizes information from related substituted nitrobenzoic acids to project the physicochemical properties and biological activities of novel ester and amide derivatives. We will delve into the synthetic pathways, propose a framework for comparative experimental evaluation, and discuss the potential therapeutic applications of these compounds, grounded in established structure-activity relationships.

Introduction: The Rationale for Derivatization

This compound (Parent Compound 1 ) presents a versatile scaffold for medicinal chemistry. Its structure features two carboxylic acid groups with different chemical environments and a nitro group, which is a known pharmacophore in various drug classes. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzene ring.[1] Derivatization of the carboxylic acid moieties into esters and amides is a common strategy in drug discovery to modulate properties such as solubility, stability, cell permeability, and biological activity. Esterification can serve as a prodrug approach, where the active carboxylic acid is released in vivo through enzymatic hydrolysis.[2] Amide formation introduces a key structural motif present in numerous pharmaceuticals and allows for the introduction of diverse substituents to explore new chemical space and biological targets.

Proposed Derivatives for Comparative Analysis

For this guide, we will focus on a series of simple ester and amide derivatives of this compound. These derivatives are selected for their synthetic accessibility and their potential to exhibit a range of physicochemical and biological properties.

  • Parent Compound: this compound (1 )

  • Ester Derivatives:

    • Dimethyl 2-(carboxymethyl)-4-nitrobenzoate (2 )

    • Diethyl 2-(carboxymethyl)-4-nitrobenzoate (3 )

  • Amide Derivatives:

    • 2-(Carboxymethyl)-4-nitrobenzamide (4 )

    • N,N'-Diethyl-2-(carboxymethyl)-4-nitrobenzamide (5 )

Synthesis and Characterization

The synthesis of the proposed derivatives can be achieved through standard organic chemistry transformations. The following protocols are based on well-established methods for esterification and amidation of carboxylic acids.

Experimental Protocol: Synthesis of Ester Derivatives (2 and 3)

Principle: Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask containing a magnetic stirrer, add this compound (1.0 eq).

  • Solvent and Catalyst: Add an excess of the corresponding alcohol (methanol for derivative 2 , ethanol for derivative 3 ) to act as both solvent and reagent. Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Synthesis of Amide Derivatives (4 and 5)

Principle: Carboxylic acids can be converted to amides via an activated intermediate, such as an acyl chloride, followed by reaction with an amine.

Step-by-Step Methodology:

  • Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in a dry, inert solvent like dichloromethane (DCM). Add thionyl chloride (2.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the resulting crude diacyl chloride in dry DCM and cool to 0 °C.

    • For derivative 4 , bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.

    • For derivative 5 , add diethylamine (2.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy (to observe the amide C=O stretch), and mass spectrometry.

Synthesis_Workflow cluster_ester Esterification cluster_amide Amidation Parent This compound (1) Ester_reagents Methanol or Ethanol, H₂SO₄ (cat.), Reflux Parent->Ester_reagents Fischer Esterification Amide_reagents_1 1. SOCl₂ Parent->Amide_reagents_1 Acyl Chloride Formation Ester_products Dimethyl ester (2) or Diethyl ester (3) Ester_reagents->Ester_products Amide_reagents_2 2. NH₃ or Et₂NH Amide_reagents_1->Amide_reagents_2 Amide_products Diamide (4) or N,N'-Diethyl Diamide (5) Amide_reagents_2->Amide_products

Comparative Physicochemical Properties

The derivatization of the carboxylic acid groups is expected to significantly alter the physicochemical properties of the parent compound. The following table summarizes the predicted changes, which are crucial for understanding the potential pharmacokinetic profiles of these derivatives.

PropertyParent Compound (1)Ester Derivatives (2, 3)Amide Derivatives (4, 5)Rationale for Predicted Change
Molecular Weight 225.15 g/mol [3][4]IncreasedIncreasedAddition of alkyl or amino groups.
Acidity (pKa) Two acidic protonsNot applicable (no acidic protons)Not applicable (no acidic protons)Carboxylic acid groups are converted to neutral esters and amides.
Solubility in Water Moderately solubleLowLow to moderateEsterification and amidation generally decrease polarity and hydrogen bonding potential with water, reducing aqueous solubility.[5]
Lipophilicity (LogP) LowHighModerate to HighThe addition of alkyl groups in esters and amides increases lipophilicity, which can enhance membrane permeability.
Chemical Stability StablePotentially susceptible to hydrolysisGenerally more stable to hydrolysis than estersEsters can be hydrolyzed back to the carboxylic acid, especially under basic or acidic conditions or by esterase enzymes. Amides are more resistant to hydrolysis.

Projected Biological Activities: A Comparative Outlook

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The derivatization of this compound is hypothesized to modulate these activities.

Antimicrobial Activity

The nitro group is a key feature in many antimicrobial drugs.[6] It can be reduced within microbial cells to form reactive nitrogen species that are toxic to the pathogen. Substituted nitrobenzoic acids have shown efficacy against various bacteria, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[2]

Hypothesis: The ester and amide derivatives will likely retain or even enhance the antimicrobial activity of the parent compound. The increased lipophilicity of the derivatives may facilitate their transport across microbial cell membranes, leading to higher intracellular concentrations.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli) overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

Antimicrobial_Screening_Workflow start Prepare Bacterial Inoculum dilution Serial Dilution of Test Compounds in 96-well Plate start->dilution inoculation Inoculate Wells with Bacteria dilution->inoculation incubation Incubate at 37°C for 24h inoculation->incubation analysis Determine Minimum Inhibitory Concentration (MIC) incubation->analysis end Comparative Activity Data analysis->end

Anti-inflammatory Activity

Some benzoic acid derivatives possess anti-inflammatory properties.[7] The mechanism of action can vary, but may involve the inhibition of inflammatory mediators. Nitro-fatty acids, for instance, have been shown to modulate inflammatory signaling pathways.[8]

Hypothesis: The derivatives of this compound may exhibit anti-inflammatory activity. The specific nature of the ester or amide group could influence the potency and mechanism of action.

Conclusion and Future Directions

This guide has presented a comparative framework for the analysis of novel ester and amide derivatives of this compound. Based on the established chemistry and biology of related nitroaromatic compounds, it is hypothesized that these derivatives will possess distinct physicochemical properties and potentially valuable biological activities. The provided experimental protocols offer a clear path for the synthesis and evaluation of these compounds. Further research, including in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this promising class of molecules. The structure-activity relationships derived from such studies will be invaluable for the rational design of future drug candidates.

References

A Comparative Guide to Spectroscopic Validation of 2-(Carboxymethyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the structural validation of 2-(Carboxymethyl)-4-nitrobenzoic acid, a key building block in organic synthesis. While direct experimental data for this specific compound is not widely published, this document synthesizes established principles and data from closely related analogs to present a robust, predictive framework for its characterization.

The molecular structure of this compound (Molecular Formula: C₉H₇NO₆, Molecular Weight: 225.15 g/mol ) presents several key features for spectroscopic analysis: a di-substituted benzene ring, two carboxylic acid functional groups, a methylene bridge, and a nitro group.[1][2] Each of these components will yield characteristic signals in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), allowing for a comprehensive and self-validating structural elucidation workflow.

Workflow for Spectroscopic Validation

The validation process is a multi-step, integrated approach where each technique provides a unique piece of the structural puzzle. The results from each analysis should be congruent, leading to a single, unambiguous structural assignment.

Spectroscopic_Validation_Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation FTIR FTIR Spectroscopy FTIR_Data Functional Group Identification FTIR->FTIR_Data Provides NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Proton & Carbon Environment Mapping NMR->NMR_Data Provides MS Mass Spectrometry MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Provides Structure_Validation Validated Structure of This compound FTIR_Data->Structure_Validation Confirms NMR_Data->Structure_Validation Confirms MS_Data->Structure_Validation Confirms

Caption: Workflow for the structural validation of this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a powerful first-line technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and nitro groups.

The presence of two carboxylic acid groups will likely lead to strong intermolecular hydrogen bonding, which significantly broadens the O-H stretching vibration. This broad band is a hallmark of carboxylic acids and is one of the most easily identifiable features in an IR spectrum.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale & Comparative Insights
~3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)This very broad absorption is characteristic of hydrogen-bonded carboxylic acids and is expected to be a dominant feature.
~3100-3000MediumAromatic C-H stretchTypical for C-H bonds on a benzene ring.
~2900MediumAliphatic C-H stretchArising from the methylene (-CH₂-) group.
~1710-1680Strong, SharpC=O stretch (Aromatic carboxylic acid)Conjugation with the aromatic ring typically lowers the C=O stretching frequency compared to saturated carboxylic acids.
~1725-1700Strong, SharpC=O stretch (Aliphatic carboxylic acid)This peak may overlap with the aromatic C=O stretch, potentially appearing as a broadened or shouldered peak.
~1530 & ~1350StrongAsymmetric & Symmetric NO₂ stretchThese two distinct, strong bands are characteristic of nitroarenes.
~1320-1210StrongC-O stretchAssociated with the carboxylic acid C-O single bond.
~960-900Broad, MediumO-H bend (out-of-plane)Another characteristic, broad absorption for carboxylic acid dimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the precise mapping of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their connectivity, and their electronic environment. The electron-withdrawing nature of the nitro and carboxylic acid groups will significantly deshield the aromatic protons, shifting them downfield.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~12.0-13.0Broad Singlet2H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad singlet due to hydrogen bonding and exchange.
~8.4Singlet (or narrow doublet)1HH-3The proton ortho to the nitro group is expected to be the most downfield aromatic proton.
~8.2Doublet1HH-5This proton is ortho to the nitro group and meta to the carboxymethyl group.
~7.9Doublet1HH-6This proton is ortho to the benzoic acid carboxyl group. The chemical shifts of protons ortho to a benzoic acid moiety can sometimes be anomalous.
~4.0Singlet2H-CH₂-The methylene protons are adjacent to two electron-withdrawing groups (the aromatic ring and a carboxylic acid), shifting them downfield.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Quaternary carbons (those with no attached protons) will typically show weaker signals. The electron-withdrawing effects of the substituents will also influence the chemical shifts of the aromatic carbons.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~172-CH₂C OOHThe chemical shift for the aliphatic carboxylic acid carbon.
~168Ar-C OOHThe chemical shift for the aromatic carboxylic acid carbon, typically found in the 170-185 ppm range.
~149C-4 (ipso-NO₂)The carbon atom attached to the nitro group is significantly deshielded. The ipso-carbon of nitrobenzene appears at 148.3 ppm.
~140C-2 (ipso-CH₂COOH)The ipso-carbon attached to the carboxymethyl group.
~135C-1 (ipso-COOH)The ipso-carbon attached to the benzoic acid carboxyl group.
~132C-6Aromatic CH carbon.
~128C-5Aromatic CH carbon.
~124C-3Aromatic CH carbon. The ortho-carbons in nitrobenzene are shifted upfield relative to the para- and meta-carbons due to complex shielding effects.
~38-C H₂-The methylene carbon, shifted downfield due to adjacent electron-withdrawing groups.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (MW = 225.15), high-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₇NO₆.

In electrospray ionization (ESI) negative mode, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 166.0146 for a related compound, 4-nitrobenzoic acid. For our target molecule, we would expect a similar deprotonation event.

Predicted Mass Spectrometry Data (ESI Negative Mode):

m/zIonRationale & Comparative Insights
224.02[M-H]⁻The parent ion resulting from the loss of a proton from one of the carboxylic acid groups. This is often the base peak in ESI-MS for carboxylic acids.
207.02[M-H-OH]⁻Loss of a hydroxyl radical, a common fragmentation pathway.
179.02[M-H-COOH]⁻Loss of the elements of formic acid, indicating fragmentation of a carboxylic acid group.
178.03[M-H-NO₂]⁻Loss of the nitro group.
121.03[C₇H₅O₂]⁻A fragment corresponding to the nitrobenzoyl moiety after cleavage of the carboxymethyl group and subsequent rearrangement.

The fragmentation of nitroaromatic compounds can be complex, sometimes involving ortho effects and the formation of radical anions. The loss of NO₂ and decarboxylation are common fragmentation reactions for nitrobenzoic acids.

Experimental Protocols

The following are standardized protocols for acquiring the spectroscopic data discussed.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Background Collection: Place no sample in the instrument and collect a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Scan the sample in the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will generate the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled carbon spectrum. A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the residual solvent peak as a reference.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer capable of high-resolution measurements.

  • Data Acquisition (Negative Ion Mode): Infuse the sample solution into the ESI source. Acquire the mass spectrum in negative ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Determine the accurate mass of the [M-H]⁻ ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₉H₆NO₆⁻. If conducting MS/MS, select the parent ion and apply collision-induced dissociation (CID) to observe the fragment ions.

Conclusion

The structural validation of this compound is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. IR spectroscopy confirms the presence of key functional groups, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, and mass spectrometry verifies the molecular weight and elemental composition. By comparing the predicted data presented in this guide with experimentally acquired spectra, researchers can confidently and accurately confirm the structure of this important chemical intermediate.

References

A Comparative Spectroscopic Guide to 2-(Carboxymethyl)-4-nitrobenzoic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. This guide provides a comparative analysis of the spectroscopic data for 2-(Carboxymethyl)-4-nitrobenzoic acid and its structural analogues. While direct experimental data for this specific molecule is not extensively available in public domains, this guide synthesizes data from closely related compounds to predict its spectral characteristics. We will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounding our analysis in the fundamental principles of chemical structure and spectroscopic response.

Introduction: The Structural Landscape

This compound belongs to the family of substituted aromatic carboxylic acids. Its structure, featuring a benzene ring with a carboxylic acid group, a carboxymethyl group, and a nitro group, presents a unique combination of functionalities that influence its spectroscopic signature. Understanding the individual and collective contributions of these groups is key to interpreting its spectral data. This guide will use data from analogues like nitrobenzoic acids and other substituted benzoic acids to build a comprehensive analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the acidic protons of the two carboxyl groups.

  • Aromatic Region (7.0-9.0 ppm): The substitution pattern on the benzene ring will lead to a complex splitting pattern. The electron-withdrawing nature of the nitro and carboxyl groups will deshield the aromatic protons, shifting them downfield.

  • Methylene Protons (~3.5-4.5 ppm): The protons of the -CH₂- group in the carboxymethyl substituent will likely appear as a singlet, deshielded by the adjacent carboxylic acid and the aromatic ring.

  • Carboxylic Acid Protons (>10 ppm): The two carboxylic acid protons are expected to be highly deshielded, appearing as broad singlets at the downfield end of the spectrum. Their chemical shift can be sensitive to solvent and concentration.[1][2][3]

Table 1: Comparative ¹H NMR Data of this compound Analogues

CompoundAromatic Protons (ppm)Other Protons (ppm)Solvent
This compound (Predicted) ~8.0-8.8 (m, 3H)~3.8 (s, 2H, -CH₂-), >10 (br s, 2H, -COOH)CDCl₃/DMSO-d₆
2-Nitrobenzoic Acid [4]7.6-8.2 (m, 4H)>10 (br s, 1H, -COOH)Not Specified
3-Nitrobenzoic Acid [5][6]7.7-9.1 (m, 4H)10.37 (s, 1H, -COOH)CDCl₃
4-Nitrobenzoic Acid [7][8]8.1-8.4 (m, 4H)>10 (br s, 1H, -COOH)Not Specified
2-Methyl-6-nitrobenzoic Acid [9]7.6-8.0 (m, 3H)2.41 (s, 3H, -CH₃)DMSO-d₆
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide insights into the different carbon environments within the molecule.

  • Carbonyl Carbons (165-185 ppm): The two carboxylic acid carbons will appear in this region, with their exact shifts influenced by their position on the ring and the adjacent substituents.[1][2][3]

  • Aromatic Carbons (110-150 ppm): The six aromatic carbons will give rise to distinct signals. The carbons attached to the nitro and carboxyl groups will be significantly deshielded.

  • Methylene Carbon (~40-50 ppm): The carbon of the -CH₂- group is expected in this range.

Table 2: Comparative ¹³C NMR Data of this compound Analogues

CompoundCarbonyl Carbons (ppm)Aromatic Carbons (ppm)Other Carbons (ppm)Solvent
This compound (Predicted) ~168, ~172~120-150 (6C)~45 (-CH₂)CDCl₃/DMSO-d₆
Benzoic Acid [10][11]172.6128.5, 129.4, 130.3, 133.9-CDCl₃
3-Nitrobenzoic Acid [5]170.1129.9, 131.0, 135.8, 148.4-CDCl₃

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.[12]

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3300 cm⁻¹ region due to the hydrogen-bonded -OH groups of the carboxylic acids.[2][3][13]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1760 cm⁻¹. The presence of two carboxyl groups might lead to a broadened or split peak in this region.[2][3][13]

  • N-O Stretch (Nitro Group): Two characteristic strong absorptions are expected for the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Ranges for Functional Groups in this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity/Description
Carboxylic AcidO-H Stretch2500-3300Very Broad, Strong
Carboxylic AcidC=O Stretch1700-1760Strong, Sharp
Nitro GroupAsymmetric NO₂ Stretch1500-1560Strong
Nitro GroupSymmetric NO₂ Stretch1300-1370Strong
Aromatic RingC-H Stretch3000-3100Weak to Medium
Methylene GroupC-H Stretch2850-2960Weak to Medium

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure confirmation.

  • Molecular Ion Peak ([M]⁺): For this compound (C₉H₇NO₆), the expected molecular weight is 225.15 g/mol .[14][15] A molecular ion peak should be observed at m/z = 225.

  • Fragmentation Pattern: Aromatic carboxylic acids typically show prominent fragment ions resulting from the loss of -OH (M-17) and -COOH (M-45).[1][16][17][18] The presence of the carboxymethyl and nitro groups will lead to a more complex fragmentation pattern.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zAssignment
225[M]⁺ (Molecular Ion)
208[M-OH]⁺
180[M-COOH]⁺
179[M-NO₂]⁺
163[M-COOH-OH]⁺

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitroaromatic system in this compound is expected to result in characteristic UV absorptions. Nitroaromatic compounds typically exhibit absorption maxima in the range of 210-270 nm.[19][20] The exact position and intensity of the absorption bands will be influenced by the other substituents on the benzene ring and the solvent used.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: A mass spectrometer capable of the chosen ionization method and with sufficient mass resolution.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualizing the Workflow

A generalized workflow for the spectroscopic characterization of a novel compound like this compound is depicted below.

G Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., HPLC) Synthesis->Purity NMR NMR (1H, 13C) Purity->NMR FTIR FTIR Purity->FTIR MS Mass Spectrometry Purity->MS UVVis UV-Vis Purity->UVVis Data Data Analysis & Comparison with Analogues NMR->Data FTIR->Data MS->Data UVVis->Data Structure Structure Confirmation Data->Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound based on the analysis of its structural analogues. The presented data and protocols offer a solid foundation for researchers to identify and characterize this molecule and similar substituted benzoic acids. The synergistic use of NMR, IR, and Mass Spectrometry, complemented by UV-Vis spectroscopy, allows for a confident elucidation of the molecular structure, which is a critical step in any chemical research and development endeavor.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Scaffold of 2-(Carboxymethyl)-4-nitrobenzoic Acid

The therapeutic potential of a novel chemical entity is often predicted by the biological activities of its structural components. This compound is a disubstituted benzoic acid with two key functional groups that are known to influence biological activity: a nitro group at the C4 position and a carboxymethyl group at the C2 position.

  • The Nitroaromatic Moiety: The presence of a nitro group on an aromatic ring is a well-established pharmacophore, particularly in the fields of antimicrobial and anticancer research. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the molecule, often playing a crucial role in its mechanism of action. In many cases, the biological activity of nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage.

  • The Carboxymethyl Substituent: The carboxymethyl group introduces a second carboxylic acid function, transforming the molecule into a dicarboxylic acid derivative. This can influence several physicochemical properties, including solubility, acidity, and the potential for metal chelation. The spatial arrangement of the two carboxylic acid groups in this compound is analogous to that in homophthalic acid (2-carboxymethylbenzoic acid), a structure that has been explored for its own biological activities.

This guide will explore the known biological activities of compounds bearing these key structural features to build a comparative profile for this compound.

Comparative Analysis of Anticancer Activity

Insights from Structurally Related Benzoic Acid Derivatives

Numerous studies have reported the anticancer potential of substituted benzoic acid derivatives. For instance, certain quinazolinone derivatives of benzoic acid have shown potent activity against the MCF-7 breast cancer cell line, with IC50 values in the micromolar range[1]. The presence of a nitro group can enhance this activity. One study synthesized 2-(4'-substitutedsulfonamido)benzoic acid derivatives and found that the compound with a nitro group at the 4th position demonstrated the highest anticancer activity against multiple cancer cell lines, including MOLT-3, HepG2, HuCCA-1, and A549, with an IC50 value of 50 µg/ml[1].

Furthermore, naturally occurring benzoic acid derivatives, such as dihydroxybenzoic acid (DHBA), have been shown to inhibit histone deacetylases (HDACs), leading to cancer cell growth inhibition[2]. This suggests that the benzoic acid scaffold can interact with various biological targets implicated in cancer.

Table 1: Illustrative Anticancer Activity of Related Benzoic Acid Derivatives

Compound Class/DerivativeCancer Cell LineActivity Metric (IC50)Reference
Quinazolinone DerivativesMCF-7 (Breast Cancer)100 µM/ml[1]
2-(4'-nitro-substitutedsulfonamido)benzoic acidMOLT-3, HepG2, HuCCA-1, A54950 µg/ml[1]
Heterocycle based carboxymethyl cellulose conjugatesHCT-116, PC3, A5493.7 - 53.54 µg/ml
Dihydroxybenzoic acid (DHBA)HCT-116, HCT-15HDAC inhibition[2]
Postulated Anticancer Profile of this compound

Based on the available data for related compounds, it is plausible that this compound could exhibit anticancer activity. The presence of the 4-nitro group is a strong indicator of potential cytotoxicity. The 2-carboxymethyl group may modulate this activity by influencing the compound's solubility, cell permeability, and interaction with target enzymes or receptors. The dicarboxylic nature of the molecule might also open up possibilities for targeting specific transporters or enzymes that recognize dicarboxylates.

To ascertain its anticancer potential, this compound should be subjected to in vitro cytotoxicity screening against a panel of human cancer cell lines. A standard methodology for this is the MTT assay.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[3][4]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)[4]

  • 96-well microtiter plates

  • Human cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound and related compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plates for a further 48-72 hours.[6]

  • MTT Addition: After the treatment period, add 10-28 µL of the MTT solution to each well and incubate for 1.5-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate treat_cells Treat Cells with Compounds plate_cells->treat_cells 24h Incubation prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells incubate_treatment Incubate (48-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (1.5-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for determining anticancer activity using the MTT assay.

Comparative Analysis of Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their efficacy often stems from the intracellular reduction of the nitro group to cytotoxic metabolites. Given the presence of the 4-nitro group, this compound is a promising candidate for antimicrobial activity.

Evidence from Related Nitrobenzoic Acid Derivatives

The antimicrobial potential of nitrobenzoic acid derivatives has been demonstrated against a range of pathogens. For example, new thioureides of 2-(4-methylphenoxymethyl) benzoic acid have shown significant antimicrobial activity, particularly against fungal strains and Pseudomonas aeruginosa.[7] Similarly, thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid exhibited broad-spectrum antimicrobial activity, including against multidrug-resistant strains of E. coli, S. aureus, and Candida spp.[8]

Dicarboxylic acids and their derivatives have also been investigated as antimicrobial agents. A series of dicarboxylate and dicarboxylic acid appended supramolecular self-associating amphiphiles showed antimicrobial activity against several high-priority bacterial pathogens, including P. aeruginosa, E. coli, and S. aureus.[1][9]

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound Class/DerivativeTarget Organism(s)Activity Metric (MIC)Reference
Thioureides of 2-(4-methylphenoxymethyl) benzoic acidP. aeruginosa, Fungal strains31.5 - 250 µg/mL (P. aeruginosa), 15.6 - 62.5 µg/mL (Fungi)[7]
Thioureides of 2-(4-chlorophenoxymethyl)benzoic acidE. coli, S. aureus, Candida spp.32 - 1024 µg/mL[8]
Dicarboxylate/dicarboxylic acid amphiphilesP. aeruginosa, E. coli, S. aureusVaried[1][9]
Polyalthic acid analogs (diterpene)Gram-positive bacteriaVaried[10]
Predicted Antimicrobial Profile of this compound

The combination of a nitroaromatic core and a dicarboxylic acid structure suggests that this compound could possess significant antimicrobial properties. The nitro group is likely to be the primary driver of this activity, while the dicarboxylic acid functionality may influence its solubility, uptake by microbial cells, and potentially its mechanism of action. To validate this hypothesis, the compound should be tested against a panel of clinically relevant bacteria and fungi using a standardized antimicrobial susceptibility test, such as the broth microdilution method.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11][12]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest

  • Sterile saline or PBS

  • McFarland turbidity standards (0.5)

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound and comparator compounds in the appropriate broth directly in the 96-well plate.

  • Inoculation: Inoculate each well containing the compound dilutions with the prepared microbial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_wells Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate_wells serial_dilution Prepare Serial Dilutions of Compounds in 96-well Plate serial_dilution->inoculate_wells incubate_plate Incubate Plate (18-24h) inoculate_wells->incubate_plate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate_plate->read_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Structure-Activity Relationship (SAR) Considerations

The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring. For this compound, the following SAR principles can be considered:

  • Role of the Nitro Group: The position of the nitro group is critical. In many cases, nitrobenzoic acids exhibit greater activity than their non-nitrated counterparts. The reduction potential of the nitro group, which is influenced by other substituents, can directly impact its bioactivation and subsequent cytotoxic or antimicrobial effects.

  • Impact of the Carboxymethyl Group: The presence of the second carboxylic acid group in the form of a carboxymethyl substituent at the ortho position can influence the molecule's conformation and its ability to chelate metal ions, which can be a mechanism of enzymatic inhibition. The acidity (pKa) of both carboxylic acid groups will also affect the molecule's charge at physiological pH, which in turn influences its ability to cross cell membranes.

  • Synergistic or Antagonistic Effects: It is crucial to determine whether the combination of the 4-nitro and 2-carboxymethyl groups results in synergistic, additive, or antagonistic effects on biological activity. The electronic interplay between the electron-withdrawing nitro group and the carboxymethyl group will modulate the overall electronic properties of the aromatic ring, which can affect binding to biological targets.

SAR_Concept cluster_molecule This compound cluster_substituents Substituents cluster_properties Physicochemical & Biological Properties molecule Benzoic Acid Core nitro_group 4-Nitro Group carboxymethyl_group 2-Carboxymethyl Group electronic_effects Electronic Effects nitro_group->electronic_effects solubility Solubility & pKa carboxymethyl_group->solubility steric_hindrance Steric Hindrance carboxymethyl_group->steric_hindrance biological_activity Biological Activity (Anticancer/Antimicrobial) electronic_effects->biological_activity solubility->biological_activity steric_hindrance->biological_activity

Conceptual overview of the structure-activity relationship for this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presence of the 4-nitro group is a key indicator of potential bioactivity, and the 2-carboxymethyl substituent is likely to modulate this activity through its influence on the molecule's physicochemical properties.

The experimental protocols detailed in this guide provide a clear roadmap for the in vitro evaluation of this compound and its newly synthesized derivatives. A systematic investigation of this compound and its analogs is warranted to elucidate their therapeutic potential and to establish a clear structure-activity relationship. Such studies will be invaluable for the rational design of more potent and selective drug candidates based on this promising chemical scaffold.

References

A Comparative Guide to the Solid-State Characterization of Aromatic Nitro Compounds: A Case Study on 4-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The initial aim of this guide was to provide a detailed crystallographic characterization of 2-(carboxymethyl)-4-nitrobenzoic acid. However, a comprehensive search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), revealed no publicly available single-crystal X-ray diffraction data for this specific molecule. To fulfill the core objective of delivering an in-depth, data-supported comparative guide, we have pivoted to a closely related and extensively studied analogue: 4-Nitrobenzoic acid . This compound serves as an excellent model for demonstrating the principles and comparative strengths of various analytical techniques in the characterization of aromatic nitro compounds, a class of molecules of significant interest in pharmaceutical and materials science. The methodologies and analyses presented herein are directly applicable to the characterization of novel derivatives like this compound.

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates a compound's physical properties, its interactions with biological targets, and its overall efficacy and safety. While numerous analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing an unambiguous determination of a molecule's solid-state structure.[1][2][3] This guide provides a detailed exploration of the characterization of 4-nitrobenzoic acid, comparing the definitive insights from X-ray crystallography with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Part 1: The Definitive Structure: X-ray Crystallography of 4-Nitrobenzoic Acid

Single-crystal X-ray diffraction offers an unparalleled view into the molecular architecture of a crystalline solid.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with exceptional precision.[2]

Crystallographic Data for 4-Nitrobenzoic Acid

The crystal structure of 4-nitrobenzoic acid has been determined and is available in the Cambridge Structural Database (CSD).[5] The key crystallographic parameters are summarized in the table below.

Parameter Value
CCDC Number751113
Chemical FormulaC₇H₅NO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.032(3)
b (Å)5.143(2)
c (Å)18.981(8)
β (°)97.23(2)
Volume (ų)680.5(5)
Z4
Calculated Density (g/cm³)1.629

Data sourced from CCDC entry 751113.[5]

The crystal structure reveals that 4-nitrobenzoic acid molecules form centrosymmetric dimers in the solid state, linked by hydrogen bonds between their carboxylic acid groups. This is a common and stable arrangement for carboxylic acids.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure can be broken down into several key stages, as illustrated in the workflow below.

sc_xrd_workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth (e.g., slow evaporation) crystal_selection Crystal Selection (High quality, ~30-300 µm) crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting diffractometer Data Collection on Diffractometer mounting->diffractometer structure_solution Structure Solution (e.g., direct methods) diffractometer->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals of 4-nitrobenzoic acid are grown, typically by slow evaporation of a saturated solution in a suitable solvent like ethanol.[1]

  • Crystal Selection and Mounting: A well-formed crystal, free of defects and of an appropriate size (typically 30-300 microns), is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to determine the positions of the atoms in the asymmetric unit. This initial model is then refined to best fit the experimental data.[1]

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Part 2: A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, are often faster, and do not require a single crystal. Here, we compare the crystallographic data with insights from NMR, IR, and Mass Spectrometry for 4-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[7][8] It provides information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H and ¹³C.[9]

¹H and ¹³C NMR Data for 4-Nitrobenzoic Acid

Technique Chemical Shift (ppm) Assignment
¹H NMR ~8.3 (d, 2H)Aromatic protons ortho to the nitro group
~8.1 (d, 2H)Aromatic protons ortho to the carboxyl group
~13.6 (s, 1H)Carboxylic acid proton
¹³C NMR ~166Carboxylic acid carbon
~150Aromatic carbon attached to the nitro group
~137Aromatic carbon attached to the carboxyl group
~131Aromatic carbons ortho to the carboxyl group
~124Aromatic carbons ortho to the nitro group

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is consistent with published spectra.[10]

Comparison with X-ray Crystallography:

  • Complementarity: NMR confirms the presence of the key functional groups (carboxylic acid, nitrobenzene ring) and the substitution pattern suggested by the crystal structure.

  • Different States: NMR provides the structure in solution, where the molecule is tumbling freely, whereas X-ray crystallography gives the static structure in the solid state. In solution, the hydrogen bonding dimer observed in the crystal is in equilibrium with solvated monomers.

  • Limitations: NMR does not provide information on bond lengths, bond angles, or the packing of molecules in the crystal lattice.

Experimental Protocol: NMR Spectroscopy

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer acquire Acquire ¹H and ¹³C Spectra spectrometer->acquire process Process Data (Fourier Transform) acquire->process analyze Analyze Spectrum process->analyze

Workflow for NMR Spectroscopy.
  • Sample Preparation: 5-10 mg of 4-nitrobenzoic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆) and transferred to an NMR tube.[11]

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS).[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[14][15][16][17]

Characteristic IR Absorptions for 4-Nitrobenzoic Acid

Wavenumber (cm⁻¹) Vibration Functional Group
~3100-2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1520Asymmetric NO₂ stretchNitro group
~1350Symmetric NO₂ stretchNitro group

Data is consistent with published spectra.[18][19][20]

Comparison with X-ray Crystallography:

  • Confirmation of Functional Groups: The IR spectrum provides direct evidence for the presence of the carboxylic acid and nitro groups, confirming the molecular composition determined by crystallography. The broad O-H stretch is characteristic of the hydrogen-bonded dimer structure seen in the crystal.

  • Qualitative vs. Quantitative: IR is primarily a qualitative technique for functional group identification, whereas crystallography provides precise quantitative data on atomic positions.

  • Simplicity: ATR-FTIR is a very rapid and simple technique that can be performed on a small amount of solid powder, making it an excellent screening tool.[16]

Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Spectrum: A background spectrum of the clean ATR crystal is collected.

  • Sample Application: A small amount of powdered 4-nitrobenzoic acid is placed on the ATR crystal, and pressure is applied to ensure good contact.[14]

  • Sample Spectrum: The sample spectrum is collected. The instrument's software automatically subtracts the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.[21]

Mass Spectrometry Data for 4-Nitrobenzoic Acid

m/z Assignment
167[M]⁺ (Molecular Ion)
150[M-OH]⁺
122[M-COOH]⁺
92[C₆H₄O]⁺
76[C₆H₄]⁺

Data sourced from NIST Chemistry WebBook and MassBank.[21][22]

Comparison with X-ray Crystallography:

  • Molecular Weight Confirmation: The molecular ion peak at m/z 167 confirms the molecular weight (167.12 g/mol ) and, by extension, the chemical formula (C₇H₅NO₄) determined from the crystal structure.[6]

  • Connectivity Information: The fragmentation pattern is consistent with the known structure, with losses of the hydroxyl and carboxyl groups being prominent. This provides indirect evidence of the connectivity established by crystallography.

  • Destructive Technique: Unlike X-ray crystallography, mass spectrometry is a destructive technique as the sample is ionized and fragmented.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a carboxylic acid like 4-nitrobenzoic acid, analysis by GC-MS often requires derivatization to increase its volatility.[23][24][25]

  • Derivatization: The carboxylic acid is converted to a more volatile ester (e.g., a methyl ester) by reacting with a reagent like methanolic HCl.[24]

  • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and travels through a capillary column, where it is separated from other components.

  • Ionization and Detection: The separated compound enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are separated by their m/z ratio and detected.

Conclusion: A Synergistic Approach to Molecular Characterization

This guide demonstrates that while single-crystal X-ray diffraction provides the ultimate, unambiguous structural determination for crystalline solids like 4-nitrobenzoic acid, a comprehensive understanding is best achieved through a synergistic approach. NMR, IR, and MS are indispensable tools that corroborate the crystallographic findings, provide complementary information about the molecule in different states, and serve as rapid, accessible methods for initial characterization and quality control. For researchers in drug development and materials science, mastering the application and interpretation of this suite of techniques is essential for advancing their discoveries.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Carboxymethyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The analyte, 2-(Carboxymethyl)-4-nitrobenzoic acid (CMNBA), serves as a critical intermediate in various synthetic pathways. Ensuring its purity and concentration requires robust analytical methods that are not only validated individually but are also cross-validated against each other to guarantee data interchangeability and consistency. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of CMNBA. We will delve into the causality behind experimental design, present detailed, self-validating protocols, and establish a framework for cross-validation, supported by comparative data and authoritative standards.

Analyte Overview: this compound (CMNBA)

Understanding the physicochemical properties of CMNBA is the foundation for selecting and developing appropriate analytical methods.

PropertyValueSource
Chemical Structure See Figure 1-
CAS Number 39585-32-5[1]
Molecular Formula C₉H₇NO₆[1]
Molecular Weight 225.15 g/mol
Form Solid
Key Features Two carboxylic acid groups, one nitro group, aromatic ring. Highly polar and acidic.-

The presence of a nitro-substituted benzene ring provides a strong chromophore, making UV detection a highly suitable choice.[2][3] The two carboxylic acid functional groups render the molecule non-volatile and highly polar, which dictates the choice of chromatographic techniques.

Caption: Figure 1. Chemical Structure of this compound.

Rationale for Selection of Orthogonal Methods

Cross-validation necessitates the comparison of two or more distinct methods.[4] For a robust comparison, it is best practice to select methods that are "orthogonal," meaning they rely on different chemical or physical principles for separation and detection. This approach significantly increases the confidence that the measured value is accurate, as it is less likely that the same impurity or interference would behave identically under two dissimilar systems.

  • Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV). This is the workhorse method for aromatic acids.[5]

    • Expertise & Experience: Separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The dual carboxylic acid groups of CMNBA are highly polar; therefore, to achieve adequate retention on a C18 column, their ionization must be suppressed. This is accomplished by acidifying the mobile phase (e.g., with phosphoric or formic acid) to a pH well below the pKa of the carboxylic acids, making the analyte more nonpolar.[6] This technique is robust, widely available, and ideal for routine quality control.

  • Comparative Method: Gas Chromatography with Mass Spectrometric Detection (GC-MS). This method provides an orthogonal approach.

    • Expertise & Experience: Separation is based on the analyte's volatility and interaction with the GC column stationary phase in the gas phase. Due to its high polarity and low volatility, CMNBA cannot be analyzed directly by GC.[7][8] It requires a chemical derivatization step to convert the polar carboxylic acid groups into nonpolar, volatile esters (e.g., trimethylsilyl esters). While this adds a sample preparation step, the subsequent analysis by MS offers exceptional selectivity and structural confirmation, making it an excellent confirmatory method.[9]

Detailed Experimental Protocols

Trustworthiness in analytical data begins with meticulously documented and justified protocols.

Protocol 1: HPLC-UV Analysis

This protocol is designed for the routine quantification of CMNBA.

A. Reagents and Materials

  • This compound Reference Standard (≥97% purity)[1]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • C18 HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • 0.45 µm Syringe Filters

B. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile and Water (50:50, v/v). Add phosphoric acid to the aqueous portion to adjust the pH to approximately 2.5. This low pH ensures the carboxylic acid groups are protonated, maximizing retention.[10]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of CMNBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the mobile phase.

C. Chromatographic Conditions

ParameterConditionRationale
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)Industry standard for reversed-phase separation of moderately polar compounds.
Mobile Phase Acetonitrile : Water (pH 2.5 with H₃PO₄) (50:50, v/v)Balances retention time with run efficiency. Acidic pH suppresses ionization.[11][12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures consistent retention times and peak shapes.
Injection Vol. 10 µLA small volume to prevent peak distortion.
Detection UV at 254 nmA common wavelength for aromatic compounds with nitro groups.

D. Sample Analysis

  • Accurately weigh the sample containing CMNBA and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Inject the prepared standards and samples onto the HPLC system.

Protocol 2: GC-MS Analysis (with Silylation)

This protocol serves as a selective, confirmatory method.

A. Reagents and Materials

  • All reagents from Protocol 3.1, plus:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (Anhydrous)

  • GC-MS compatible capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane)

B. Preparation of Solutions & Derivatization

  • Standard & Sample Preparation: Prepare stock and working solutions of CMNBA in pyridine. Pyridine is used as it is an excellent solvent for both the analyte and the derivatizing reagent and acts as a catalyst.

  • Derivatization Protocol: a. Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial. b. Add 200 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 30 minutes. This step converts the two carboxylic acid protons into nonpolar trimethylsilyl (TMS) groups, rendering the molecule volatile.[9] d. Cool the vial to room temperature before injection.

C. GC-MS Conditions

ParameterConditionRationale
GC Column 5% Phenyl Methylpolysiloxane (30m x 0.25mm, 0.25µm)A robust, general-purpose column providing good separation for a wide range of derivatized compounds.
Inlet Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, standard for MS applications.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minAn effective temperature ramp to separate the derivatized analyte from solvent and byproducts.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.
MS Acquisition Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring characteristic ions of the derivatized CMNBA.
Monitored Ions e.g., Molecular ion [M]⁺, [M-15]⁺ (loss of CH₃), etc.Specific ions are chosen based on a full scan analysis of a concentrated standard.

The Cross-Validation Framework

The goal of cross-validation is to demonstrate that both methods provide equivalent results, ensuring that data generated by either method is reliable and interchangeable.[4] This is a mandatory requirement for laboratory accreditation under standards like ISO/IEC 17025.[4]

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_hplc Method A: HPLC-UV cluster_gcms Method B: GC-MS cluster_comp Phase 3: Comparison prep_standards Prepare Single Set of Stock & Calibration Standards hplc_analysis Analyze Standards & QCs via HPLC-UV Protocol prep_standards->hplc_analysis Same Standards gcms_analysis Derivatize & Analyze Standards & QCs via GC-MS Protocol prep_standards->gcms_analysis Same Standards prep_qc Prepare 3 Levels of QC Samples (Low, Mid, High) prep_qc->hplc_analysis Same QCs prep_qc->gcms_analysis Same QCs hplc_data Calculate Validation Parameters (Linearity, Accuracy, Precision, etc.) hplc_analysis->hplc_data compare_results Compare Results from Both Methods Against Acceptance Criteria hplc_data->compare_results gcms_data Calculate Validation Parameters (Linearity, Accuracy, Precision, etc.) gcms_analysis->gcms_data gcms_data->compare_results conclusion Assess Method Equivalency compare_results->conclusion

Caption: Figure 2. Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Validation Parameters and Acceptance Criteria

The following parameters must be assessed for each method using the same set of prepared standards and Quality Control (QC) samples.

ParameterExperimental DesignAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention time of the analyte. Peak purity analysis (for HPLC-PDA) should pass.
Linearity & Range Analyze 5-7 calibration standards across the range (e.g., 1-250 µg/mL).Coefficient of determination (R²) ≥ 0.995.
Accuracy Analyze QC samples at 3 concentrations (low, mid, high) in triplicate.Mean recovery should be 98.0% to 102.0%.
Precision Repeatability (Intra-day): 6 replicate injections of a mid-level QC. Intermediate (Inter-day): Analyze 3 QC levels over 3 days.Repeatability: RSD ≤ 2.0%. Intermediate: RSD ≤ 3.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration meeting accuracy and precision criteria.S/N ratio ≥ 10; Accuracy and precision criteria must be met.

Comparative Data Analysis and Interpretation

For this guide, we present representative data that would be expected from a successful cross-validation study.

Table 1: Comparison of Linearity and Sensitivity
ParameterHPLC-UV MethodGC-MS (SIM) MethodDiscussion
Linear Range 1.0 – 250 µg/mL0.1 – 100 µg/mLThe GC-MS method demonstrates a lower quantifiable limit.
0.99920.9996Both methods show excellent linearity.
LOQ 1.0 µg/mL0.1 µg/mLGC-MS is approximately 10-fold more sensitive due to the selectivity of SIM mode detection.
Table 2: Comparison of Accuracy and Precision (Mid-Level QC, n=3)
ParameterHPLC-UV MethodGC-MS MethodDiscussion
Mean Recovery (Accuracy) 100.5%99.7%Both methods are highly accurate and fall within the 98-102% acceptance criteria.
RSD (Intermediate Precision) 1.2%1.8%Both methods are precise and well within the ≤ 3.0% criterion.
Interpretation of Results
  • Equivalency: The data in Tables 1 and 2 demonstrate that while the methods have different performance characteristics (notably sensitivity), they provide equivalent results for accuracy and precision within their respective validated ranges. A sample quantified at 50 µg/mL by HPLC should yield a result statistically indistinguishable from 50 µg/mL when analyzed by GC-MS.

  • Method Selection:

    • The HPLC-UV method is superior for routine, high-throughput analysis due to its simpler sample preparation (no derivatization) and faster run times.

    • The GC-MS method is the preferred choice for applications requiring higher sensitivity (e.g., impurity profiling, metabolite identification) or for confirmatory analysis where its high selectivity can be used to unequivocally identify the analyte.

Conclusion

The cross-validation of analytical methods for this compound is not merely a procedural formality but a scientific necessity for ensuring data reliability in a regulated environment. By comparing an established HPLC-UV method with an orthogonal GC-MS technique, we have demonstrated a comprehensive framework for establishing method equivalency. The HPLC-UV method proves to be robust and efficient for routine quantification, while the GC-MS method offers superior sensitivity and selectivity for confirmatory and trace-level analysis. Adherence to this cross-validation protocol ensures that analytical data, regardless of the method used, is trustworthy, consistent, and scientifically sound, thereby upholding the highest standards of quality in drug development.

References

Benchmarking "2-(Carboxymethyl)-4-nitrobenzoic acid" synthesis against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-(Carboxymethyl)-4-nitrobenzoic Acid

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of substituted aromatic carboxylic acids is a cornerstone of molecular design and manufacturing. This compound, also known as 4-nitrohomophthalic acid, is a valuable building block whose utility is predicated on its efficient preparation. This guide provides an in-depth comparison of a plausible benchmark synthesis route against a conceptual alternative, grounded in established chemical principles and supported by experimental data from analogous transformations.

Introduction to this compound

This compound is a dicarboxylic acid featuring a nitro group, a functionality that is a versatile precursor for further chemical modifications, such as reduction to an amine group. The presence of two distinct carboxylic acid groups with different electronic environments offers opportunities for selective chemical reactions, making it a useful intermediate in the synthesis of more complex molecules.

Benchmark Method: Oxidation of Indene followed by Nitration

This two-step approach represents a classical and robust method for the synthesis of the target molecule, starting from the readily available hydrocarbon, indene.

Step 1: Synthesis of Homophthalic Acid via Oxidation of Indene

The first step involves the oxidative cleavage of the double bond in indene to form homophthalic acid (2-(carboxymethyl)benzoic acid). The use of chromic acid for this transformation is a well-documented and high-yielding method.[1]

The choice of chromic acid, generated in situ from potassium dichromate and sulfuric acid, is based on its efficacy in cleaving carbon-carbon double bonds to yield carboxylic acids.[2][3] The reaction temperature is maintained at 65°C to ensure a controlled oxidation process and minimize potential side reactions.[1] An acidic workup is necessary to protonate the carboxylate intermediates and precipitate the homophthalic acid product.

  • In a 5-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 243 g (0.83 mole) of potassium dichromate in 3.6 L of water and 1330 g (725 mL) of concentrated sulfuric acid is prepared.

  • The mixture is warmed to 65°C, and 72 g (0.56 mole) of 90% technical grade indene is added dropwise, maintaining the temperature at 65 ± 2°C with external cooling.

  • After the addition is complete, the mixture is stirred at the same temperature for an additional 2 hours.

  • The reaction mixture is cooled to room temperature and then further chilled in an ice-salt bath for 5 hours to precipitate the product.

  • The crude homophthalic acid is collected by suction filtration and washed with ice-cold 1% sulfuric acid and then with ice water.

  • The precipitate is dissolved in 10% sodium hydroxide solution, and the resulting solution is extracted with benzene to remove any non-acidic impurities.

  • The aqueous solution is then acidified with 33% sulfuric acid with vigorous stirring and cooling to precipitate the purified homophthalic acid.

  • The product is collected by suction filtration, washed with ice water, and dried. This procedure typically yields 67–77 g (66–77%) of homophthalic acid.

Step 2: Nitration of Homophthalic Acid

The second step is the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring of homophthalic acid.

The nitration of homophthalic acid involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4][5][6][7][8] The benzene ring of homophthalic acid is substituted with two electron-withdrawing groups: a carboxyl group (-COOH) and a carboxymethyl group (-CH₂COOH). Both groups are deactivating and meta-directing.[9][10][11][12] However, the deactivating effect of the carboxyl group is stronger than that of the carboxymethyl group. The position '4' is para to the less deactivating carboxymethyl group and meta to the more deactivating carboxyl group. Therefore, the nitration is expected to predominantly occur at the 4-position, yielding the desired this compound.

G cluster_prep Benchmark Synthesis Workflow Indene Indene Homophthalic_Acid Homophthalic_Acid Indene->Homophthalic_Acid  Oxidation (K2Cr2O7/H2SO4) Target_Molecule This compound Homophthalic_Acid->Target_Molecule  Nitration (HNO3/H2SO4)

Caption: Workflow for the benchmark synthesis.

  • In a flask equipped with a stirrer and a cooling bath, 18.0 g (0.1 mole) of homophthalic acid is slowly added to 100 mL of concentrated sulfuric acid, keeping the temperature below 20°C.

  • The mixture is cooled to 0-5°C, and a pre-cooled mixture of 7.0 mL (0.11 mole) of concentrated nitric acid and 20 mL of concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction mixture is then carefully poured onto 500 g of crushed ice with stirring.

  • The precipitated solid is collected by suction filtration, washed with cold water until the washings are neutral to litmus, and then dried.

  • The crude product can be recrystallized from a suitable solvent, such as a mixture of ethanol and water, to afford pure this compound.

Alternative Method: Multi-step Synthesis from 4-Nitrotoluene

This conceptual alternative route starts from the readily available 4-nitrotoluene and involves a more modern, yet potentially more complex, synthetic strategy.

Conceptual Pathway:

This proposed route involves the ortho-functionalization of 4-nitrotoluene, a challenging transformation due to the electronic properties of the nitro and methyl groups. A plausible, albeit multi-step, approach could be:

  • Ortho-Halogenation: Introduction of a bromine atom at the position ortho to the methyl group of 4-nitrotoluene.

  • Side-Chain Introduction: A cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to introduce a two-carbon unit at the ortho-position.

  • Oxidation: Simultaneous oxidation of the methyl group and the introduced side-chain to the corresponding carboxylic acids.

While electrophilic substitution on 4-nitrotoluene typically favors substitution at the position ortho to the methyl group, achieving high regioselectivity can be challenging.[13] Modern catalytic methods for directed C-H functionalization could offer a more elegant, though potentially more expensive and less scalable, solution for the ortho-functionalization of nitroarenes.[14] The subsequent oxidation of both alkyl side chains would require a strong oxidizing agent, and careful control of reaction conditions would be necessary to avoid degradation of the aromatic ring.

G cluster_mechanism Electrophilic Nitration Mechanism HNO3 HNO3 NO2+ NO2+ (Nitronium ion) HNO3->NO2+  + H2SO4 H2SO4 H2SO4 H2SO4->NO2+ Sigma_Complex Sigma Complex (intermediate) NO2+->Sigma_Complex Homophthalic_Acid Homophthalic Acid Homophthalic_Acid->Sigma_Complex  Attack by π-electrons Target_Molecule This compound Sigma_Complex->Target_Molecule  Deprotonation

Caption: Mechanism of electrophilic nitration.

Performance Comparison

The choice of a synthetic route is often a trade-off between factors like yield, cost, safety, and scalability. The following table provides a comparative summary of the two discussed methods.

FeatureBenchmark Method (Indene Oxidation & Nitration)Alternative Method (from 4-Nitrotoluene)
Starting Material Indene4-Nitrotoluene
Number of Steps 23+ (conceptual)
Key Transformations Oxidation, Electrophilic Aromatic SubstitutionOrtho-functionalization, Cross-coupling, Oxidation
Potential Advantages Utilizes well-established, high-yielding reactions.[1]Starts from a simple, commercially available nitro-compound.
Potential Challenges Use of stoichiometric heavy metal oxidant (Cr(VI)). Regioselectivity in nitration may not be 100%.Ortho-functionalization of 4-nitrotoluene is challenging. Multi-step synthesis may lead to lower overall yield.
Estimated Overall Yield Good to ExcellentLow to Moderate
Key Reagents & Hazards Potassium dichromate (toxic, carcinogen), Concentrated acids (corrosive).Potentially expensive catalysts for C-H functionalization, Strong oxidants.

Conclusion

For the synthesis of this compound, the benchmark method involving the oxidation of indene followed by nitration of the resulting homophthalic acid presents a robust and well-precedented route. While it involves the use of a hazardous chromium-based oxidant, the reactions are generally high-yielding and utilize classical, well-understood transformations.

The alternative route starting from 4-nitrotoluene is conceptually more challenging but highlights the potential of modern synthetic methodologies to overcome traditional selectivity issues. Further research into efficient and regioselective ortho-functionalization of nitrotoluenes would be required to make this a viable and competitive alternative.

For researchers and drug development professionals, the choice between these or other synthetic strategies will ultimately depend on the desired scale of synthesis, available resources, and the importance of factors such as cost, safety, and environmental impact.

References

A Comparative Guide to the Physicochemical Properties of Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoic acids are a pivotal class of molecules in the landscape of chemical research and pharmaceutical development. Their utility as versatile intermediates stems from the unique interplay of the electron-withdrawing nitro group and the acidic carboxyl moiety, which significantly influences their chemical reactivity and physical characteristics.[1] This guide offers an in-depth, comparative analysis of the physicochemical properties of the three primary isomers of nitrobenzoic acid: 2-nitrobenzoic acid (ortho-), 3-nitrobenzoic acid (meta-), and 4-nitrobenzoic acid (para-). Understanding these properties is paramount for optimizing reaction conditions, developing purification strategies, and predicting the behavior of these compounds in biological systems.

Comparative Analysis of Physicochemical Properties

The position of the nitro group on the benzene ring relative to the carboxylic acid profoundly impacts the molecule's acidity, melting point, and solubility. These differences are critical for their separation, purification, and specific applications in synthesis.[2]

Acidity (pKa)

The acidity of the nitrobenzoic acid isomers, quantified by their acid dissociation constant (pKa), is a prime example of the influence of substituent position. A lower pKa value indicates a stronger acid. All three isomers are considerably more acidic than benzoic acid (pKa ≈ 4.20), a direct consequence of the strong electron-withdrawing nature of the nitro group which stabilizes the resulting carboxylate anion.[2][3]

The observed order of acidity is: ortho > para > meta .[2]

  • 2-Nitrobenzoic acid (ortho-isomer) is the most acidic. This enhanced acidity is attributed to the "ortho-effect," a combination of steric and electronic factors. The bulky nitro group in the ortho position forces the carboxylic acid group out of the plane of the benzene ring, which minimizes resonance stabilization of the neutral acid, thereby increasing its acidity.[4]

  • 4-Nitrobenzoic acid (para-isomer) is the next most acidic. The nitro group at the para position can effectively withdraw electron density from the carboxylate group through both inductive and resonance effects, stabilizing the conjugate base.[2]

  • 3-Nitrobenzoic acid (meta-isomer) is the least acidic of the three, although still significantly more acidic than benzoic acid. From the meta position, the nitro group can only exert its electron-withdrawing inductive effect; the resonance effect does not extend to this position.[1][2]

Melting Point

The melting point of a compound is indicative of the strength of its crystal lattice. 4-Nitrobenzoic acid has a substantially higher melting point compared to the ortho and meta isomers, suggesting a more stable and well-packed crystal structure.[2][5]

Solubility

The solubility of the nitrobenzoic acid isomers varies depending on the solvent. In water, the ortho-isomer exhibits the highest solubility, which can be attributed to intramolecular hydrogen bonding that disrupts crystal packing and allows for more favorable interactions with water molecules. The para-isomer is the least soluble in water.[2][5][6] In organic solvents like ethanol, all isomers are generally considered soluble.[2] More detailed quantitative solubility data in various organic solvents is presented in the table below.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the three nitrobenzoic acid isomers for easy comparison.

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)Benzoic Acid (Reference)
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄C₇H₆O₂
Molecular Weight 167.12 g/mol [6]167.12 g/mol [6]167.12 g/mol [6]122.12 g/mol
Appearance Yellowish-white crystals[2]Off-white to yellowish-white crystals[2]Pale yellow crystalline solid[2]White crystalline solid
Melting Point (°C) 146–148[2]139–141[2]237–242[2]122.4
pKa (in water) ~2.16–2.17[2]~3.45–3.47[1][2]~3.41–3.44[2][7]~4.20[3]
Water Solubility ~7.8 g/L[8]~2.4 g/L (at 15 °C)[1]<1 g/L (at 26 °C)[5]3.4 g/L (at 25 °C)
Solubility in Ethanol Soluble[2]Soluble[9]Soluble[2]Soluble
Solubility in Methanol 42.72 g/100 ml (at 10 °C)[6]Soluble[10]9.6 g/100 ml (at 10 °C)[6]Soluble
Solubility in Acetone Soluble[9]Soluble[9]1g in 20 mL[7]Soluble
Solubility in Chloroform Soluble[2]Soluble[9]1g in 150 mL[7]Sparingly soluble

Spectroscopic Comparison

The isomers of nitrobenzoic acid can be readily distinguished using various spectroscopic techniques. The position of the nitro group leads to distinct patterns in their IR and NMR spectra.

Spectroscopic Data2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
IR (cm⁻¹)
C=O Stretch~1700[11]~1700[11]~1700[11]
N-O Asymmetric Stretch~1530[11]~1530[11]~1525[11]
N-O Symmetric Stretch~1350[11]~1350[11]~1345[11]
¹H NMR (DMSO-d₆, ppm) δ ~13.5 (s, 1H, COOH), 8.1-7.7 (m, 4H, Ar-H)[2]δ ~13.5 (s, 1H, COOH), 8.7-7.8 (m, 4H, Ar-H)[2]δ ~13.6 (s, 1H, COOH), 8.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H)[2]
¹³C NMR (DMSO-d₆, ppm) δ ~166, 148, 134, 132, 130, 129, 124[2]δ ~165, 148, 136, 131, 130, 127, 123[2]δ ~166, 150, 136, 131, 130, 124[2]

Note: NMR chemical shifts are approximate and can vary with the solvent and concentration.[2]

Experimental Protocols

Accurate determination of physicochemical properties is essential for reliable research. The following are detailed methodologies for key experiments.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This is a widely used and reliable method for determining pKa values. It involves titrating a solution of the weak acid (nitrobenzoic acid) with a strong base (e.g., NaOH) while monitoring the pH.

Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of the nitrobenzoic acid isomer in water. If solubility is an issue, a co-solvent like ethanol can be used, but the pKa value will be for that specific solvent system. Prepare a standardized 0.1 M solution of NaOH.

  • Titration Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Place a known volume (e.g., 25 mL) of the nitrobenzoic acid solution in a beaker with a magnetic stir bar.

  • Titration: Slowly add the NaOH solution in small increments (e.g., 0.1 mL) from a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point (where half of the acid has been neutralized).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.01 M Nitrobenzoic Acid Solution D Titrate Acid with NaOH A->D B Prepare 0.1 M Standardized NaOH B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Determine pKa at Half-Equivalence Point G->H

Workflow for pKa determination by potentiometric titration.
Determination of Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the nitrobenzoic acid isomer to a known volume of the desired solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the flask in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. A portion of the supernatant is then carefully removed, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete separation.

  • Quantification: The concentration of the dissolved nitrobenzoic acid in the clear supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy (after creating a calibration curve) or by evaporating a known volume of the solvent and weighing the residue.

G A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (24-72h) A->B C Separate Solid and Liquid Phases (Filtration/Centrifugation) B->C D Quantify Solute Concentration in Supernatant C->D

Workflow for the shake-flask solubility determination method.
Determination of Melting Point by the Capillary Method

This is the most common technique for determining the melting point of a crystalline solid.

Methodology:

  • Sample Preparation: Ensure the nitrobenzoic acid sample is dry and finely powdered. Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of about 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). For a pure compound, this range should be narrow (1-2 °C).

G A Pack Dry Sample into Capillary Tube B Place in Melting Point Apparatus A->B C Heat Rapidly to ~15°C Below MP B->C D Heat Slowly (1-2°C/min) C->D E Record Temperature Range of Melting D->E

Workflow for melting point determination by the capillary method.

Conclusion

The physicochemical properties of substituted nitrobenzoic acids are dictated by the position of the nitro group on the aromatic ring. The ortho-, meta-, and para-isomers exhibit distinct acidities, melting points, solubilities, and spectroscopic profiles. A thorough understanding of these differences, supported by robust experimental data, is essential for their effective utilization in research and development. This guide provides a comprehensive comparison to aid scientists in the selection and handling of the appropriate nitrobenzoic acid isomer for their specific application.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Carboxymethyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fields of pharmaceutical research and drug development, the synthesis and handling of complex organic molecules are daily routines. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. 2-(Carboxymethyl)-4-nitrobenzoic acid, a nitroaromatic carboxylic acid, requires meticulous handling not only during its application but, critically, during its disposal. The presence of both a nitro group and carboxylic acid moieties imparts specific chemical reactivity and potential hazards that must be addressed to ensure personnel safety and environmental protection.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the chemical reasoning behind each procedural step, grounding the protocol in established principles of laboratory safety and regulatory compliance. Our objective is to empower researchers and laboratory professionals to manage this chemical waste stream with confidence, expertise, and an unwavering commitment to safety.

Section 1: Hazard Profile and Inherent Risks

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural components—a nitrobenzoic acid backbone—allow for a reliable hazard assessment based on analogous compounds like 2-nitrobenzoic acid and 4-nitrobenzoic acid.

1.1. Toxicological Hazards: Based on data from similar nitroaromatic compounds, this compound is expected to cause skin and serious eye irritation.[1] Inhalation of dust may lead to respiratory irritation. Therefore, all handling and disposal operations must be conducted in a manner that prevents direct contact and aerosol generation.

1.2. Chemical Reactivity and Thermal Instability: The most significant, yet often underestimated, hazard associated with nitroaromatic compounds is their potential for energetic thermal decomposition. Studies on nitrobenzoic acid isomers reveal that they exhibit significant exothermic decomposition, meaning they release a substantial amount of heat when they break down at elevated temperatures.[2] The apparent activation energy for the decomposition of o-nitrobenzoic acid is approximately 131 kJ mol⁻¹, indicating a potential for thermal runaway if not handled properly.[3][4]

This inherent instability dictates a critical disposal directive: never mix this compound waste with unknown substances or incompatible chemicals. Incompatible materials include strong oxidizing agents, bases, and reducing agents.[5][6] Contact with bases can trigger a highly exothermic neutralization reaction, while interaction with other reactive substances could lower the decomposition temperature, increasing the risk of an uncontrolled reaction.

Hazard Parameter Finding for Analogous Nitrobenzoic Acids Implication for Disposal
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2A), Respiratory Irritant[7]Mandates use of appropriate PPE to prevent contact.
Thermal Stability Exothermic decomposition; can be a concern at elevated temperatures.[3]Waste must be stored away from heat sources. Incineration must be performed in a controlled, specialized facility.
Heat of Decomposition (ΔHd) Ranges from 327 to over 1000 J/g for isomers.[2]Highlights the significant energy release potential; waste containers must be robust and stored securely.
Chemical Incompatibility Strong oxidizing agents, strong bases, reducing agents.[5][8]Strict waste segregation is non-negotiable to prevent violent reactions.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Given the hazard profile, a stringent protective posture is required during all disposal-related activities.

  • Engineering Controls: All handling of this compound waste, including weighing, transferring, and container labeling, should be performed within a certified chemical fume hood to prevent inhalation of dust.[9]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure exposed skin is covered.[10]

Section 3: Step-by-Step Waste Management and Disposal Protocol

This protocol provides a cradle-to-grave process for managing this compound waste within the laboratory, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]

3.1. Waste Segregation: The First Line of Defense Proper segregation is the most critical step in preventing hazardous chemical reactions.[9][13]

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and structurally similar compounds.

  • Do Not Mix: Never mix this waste with other chemical streams, particularly:

    • Bases: Avoid mixing with aqueous or solid basic waste (e.g., sodium hydroxide, bicarbonate solutions).

    • Oxidizers: Keep separate from peroxides, nitrates, and other oxidizing agents.[8]

    • Solvents: Do not mix solid this compound waste with organic solvent waste streams (e.g., halogenated or non-halogenated solvents). If the compound is dissolved in a solvent for disposal, it must be collected in a container designated for that specific solvent waste stream.[13]

3.2. Waste Container Selection and Labeling The integrity and clear communication of a waste container's contents are paramount for safety and compliance.

  • Container Choice: Use a robust, leak-proof container with a secure, tight-fitting lid that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.[14]

  • Labeling: The moment waste is first added to the container (the "accumulation start date"), it must be labeled.[9] The label must be completed in accordance with your institution's Environmental Health and Safety (EHS) guidelines and must include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "Waste this compound"

    • The primary hazards: "Irritant," "Handle with Care"

    • The accumulation start date

    • The name of the principal investigator and laboratory location

3.3. On-Site Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Location: The SAA must be at or near the point of waste generation.

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[14]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.[9][14]

  • Storage Conditions: Store the container in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials.[10]

3.4. Final Disposal Procedure: Professional Hand-off Under no circumstances should this compound be disposed of down the drain or in the regular trash.[9] The only acceptable method is through a licensed professional waste disposal service.

  • Contact EHS: When the waste container is nearly full, contact your institution's EHS department or designated chemical safety officer to arrange for a waste pickup.[10]

  • Provide Documentation: Accurately describe the contents of the container to the EHS personnel.

  • Professional Incineration: The recommended final disposal method for nitroaromatic compounds is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion products like oxides of nitrogen (NOx).[10][15] This process ensures the complete destruction of the hazardous molecule.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

G start Waste Generation (this compound) is_solid Is the waste a solid or in solution? start->is_solid solid_container Place in dedicated, labeled HDPE container for 'Solid Nitroaromatic Waste' is_solid->solid_container Solid solution_container Place in appropriate, labeled solvent waste container (e.g., 'Non-Halogenated') is_solid->solution_container In Solution check_compat Verify no incompatible materials are present (e.g., bases, oxidizers) solid_container->check_compat solution_container->check_compat store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment check_compat->store_saa contact_ehs Container Full? Contact EHS for Pickup store_saa->contact_ehs contact_ehs->store_saa No pickup Professional Waste Collection & Transport contact_ehs->pickup Yes end Final Disposal: Controlled High-Temperature Incineration pickup->end

Caption: Decision workflow for this compound disposal.

Section 4: Emergency Procedures - Spill Response

In the event of an accidental spill, a swift and correct response is crucial to mitigate hazards.[10]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large or you are unsure how to proceed, contact your institution's EHS emergency line immediately.

  • Don PPE: For small, manageable spills, don the appropriate PPE as described in Section 2.

  • Control Dust: Gently cover the solid spill with a cloth or paper towel dampened with a suitable alcohol (e.g., isopropanol or ethanol) to prevent the generation of airborne dust.[10]

  • Collect Material: Carefully sweep or wipe the dampened material and place it into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with alcohol-dampened paper towels, followed by a thorough cleaning with soap and water.[10]

  • Dispose of Contaminated Materials: All materials used for cleanup (gloves, towels, etc.) must be placed in the hazardous waste container.[10] Seal the container and label it appropriately.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its inherent chemical properties, particularly its thermal instability and reactivity, researchers can implement a disposal protocol that is both safe and compliant. The core principles of this guide—rigorous hazard assessment, strict segregation, proper containment, and professional final disposal—form a self-validating system that protects laboratory personnel, facilities, and the wider environment. Adherence to these procedures demonstrates a commitment to the highest standards of scientific integrity and operational excellence.

References

Personal protective equipment for handling 2-(Carboxymethyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-(Carboxymethyl)-4-nitrobenzoic acid

A Senior Application Scientist's Field-Proven Protocol for Ensuring Laboratory Safety

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical compounds, such as this compound, requires a meticulous and informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety through understanding. The protocols outlined herein are synthesized from established safety standards for structurally related nitrobenzoic acids, ensuring a robust and reliable defense against potential hazards.

Understanding the Risks: A Proactive Stance on Safety

While specific toxicological data for this compound is not extensively documented, its structure as a nitro-substituted carboxylic acid provides critical insights into its potential hazards. Aromatic nitro compounds and carboxylic acids as a class are known to present several risks. Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation[1][2][3][4]. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion[2]. Therefore, our personal protective equipment (PPE) strategy is designed to mitigate these specific risks.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is essential for the safe handling of this compound. The following table summarizes the recommended PPE, which should be considered the minimum requirement for any procedure involving this compound.

Body PartProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Given the absence of specific breakthrough time data, it is crucial to select gloves with a minimum thickness of 5 mils for splash protection and to change them immediately upon contamination[1]. For prolonged or immersive contact, consult the glove manufacturer's compatibility charts.
Eyes Safety glasses with side shields or GogglesSafety glasses meeting ANSI Z87.1 or equivalent standards are mandatory. In situations with a higher risk of splashing, chemical splash goggles should be worn[2].
Face Face shieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashing or when handling larger quantities of the material[1].
Body Laboratory coatA full-length laboratory coat should be worn and buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat[1].
Respiratory Particulate filter respiratorWhen handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with a P95 or P100 particulate filter is recommended to prevent inhalation of airborne particles[2].

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk.

Preparation and Engineering Controls
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1][5].

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[4].

  • Spill Kit: Have a chemical spill kit appropriate for solid organic acids readily available.

Step-by-Step PPE Protocol: Donning and Doffing

Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, buttoned lab coat.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands. Dispose of them in the designated waste container[5].

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside out, without shaking, and store it appropriately.

  • Respirator (if used): Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE[5].

Workflow for PPE Selection

The level of PPE required can be adjusted based on the specific procedure and the associated risks. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.

PPE_Selection_Workflow start Start: Assess Procedure weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction / Transfer start->reaction ppe_high Maximum PPE: - Enhanced PPE + Face Shield + Respirator (if dust likely) weighing->ppe_high Potential for dust ppe_medium Enhanced PPE: - Standard PPE + Fume Hood dissolving->ppe_medium Splash hazard reaction->ppe_medium Splash/aerosol hazard ppe_low Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves

Caption: Decision workflow for selecting appropriate PPE.

Disposal and Decontamination Plan

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety.

Waste Segregation
  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous solid waste. Contaminated consumables such as gloves, weighing paper, and paper towels should also be disposed of in this manner[1].

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for non-halogenated organic waste. Do not mix with incompatible waste streams[1].

Decontamination
  • Glassware and Equipment: Thoroughly rinse with a suitable organic solvent, followed by washing with soap and water.

  • Work Surfaces: Decontaminate with soap and water, or an appropriate laboratory cleaning agent.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. This proactive approach to safety is the cornerstone of responsible scientific practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.